Benzoyl azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzoyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHUABJTDFXYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206944 | |
| Record name | Benzoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-61-6 | |
| Record name | Benzoyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl azide | |
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| Record name | 582-61-6 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Benzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of benzoyl azide (B81097) (C₇H₅N₃O), a versatile and reactive intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.
Core Physical and Chemical Properties
Benzoyl azide is an organic compound featuring an azide functional group attached to a benzoyl moiety.[1] It is recognized for its high reactivity, particularly in the presence of heat or shock, which can lead to explosive decomposition.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅N₃O | [2][3] |
| Molecular Weight | 147.13 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 32 °C | [2][4] |
| Boiling Point | Decomposes before boiling | [2] |
| Density | 1.0655 g/cm³ | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether); limited solubility in water. | [1][2] |
| Flash Point | -33 °C | [4] |
| Storage Conditions | -20°C | [4] |
Structural and Spectroscopic Data
The characterization of this compound relies on a combination of spectroscopic techniques that provide detailed structural information.
Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 582-61-6 | [2][3] |
| SMILES | C1=CC=C(C=C1)C(=O)N=[N+]=[N-] | [2][3] |
| InChI | InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H | [2][3] |
| InChIKey | PJHUABJTDFXYRQ-UHFFFAOYSA-N | [2][3] |
Spectroscopic Analysis
| Technique | Key Data | Source(s) |
| Infrared (IR) Spectroscopy | Azide stretch (νN₃): ~2134 cm⁻¹Carbonyl stretch (νC=O): ~1674 cm⁻¹ | [2] |
| ¹H NMR Spectroscopy | Aromatic protons: 7.97-8.07 ppm | [2] |
| ¹³C NMR Spectroscopy | Carbonyl carbon: ~172.9 ppmAromatic carbons: 128-135 ppm | [2] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 147 | [2] |
Reactivity and Key Transformations
This compound is a high-energy molecule primarily used as a precursor for the generation of acylnitrenes, which readily undergo the Curtius rearrangement.
Curtius Rearrangement
Upon thermal or photolytic activation, this compound loses a molecule of nitrogen gas (N₂) to form a transient benzoylnitrene intermediate. This intermediate is generally unstable and rapidly rearranges to form phenyl isocyanate. This transformation is a cornerstone of its utility in synthetic chemistry.
References
The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Synthesis of Benzoyl Azide
For Immediate Release
This technical guide provides a comprehensive overview of the historical discovery and synthesis of benzoyl azide (B81097), a pivotal reagent in organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the seminal experimental protocols, summarizes key quantitative data, and illustrates the foundational chemical transformations that have established benzoyl azide as an indispensable tool in modern synthesis.
Introduction: A Legacy of Discovery
The story of this compound is intrinsically linked to the pioneering work of German chemist Theodor Curtius. In 1890, while investigating the reactions of hydrazine (B178648) derivatives, Curtius first reported the synthesis of this compound and the subsequent rearrangement that now bears his name.[1][2] This discovery, detailed in his 1894 publication in the Journal für praktische Chemie, laid the groundwork for a new class of reactions that would become fundamental to the synthesis of amines, isocyanates, and a wide array of nitrogen-containing heterocycles.[1][3][4][5]
Initially, the synthesis of this compound was achieved through the diazotization of benzoylhydrazine with nitrous acid. While historically significant, this method has largely been supplanted by a more direct and higher-yielding approach involving the reaction of benzoyl chloride with sodium azide. This guide will explore both the historical and contemporary methods, providing detailed protocols and comparative data.
Core Synthesis Methodologies
Two primary synthetic routes dominate the landscape of this compound preparation: the original Curtius method and the more prevalent benzoyl chloride approach.
The Curtius Method: Synthesis from Benzoylhydrazine
Theodor Curtius's original synthesis involved a two-step process starting from an ester of benzoic acid.
Step 1: Preparation of Benzoylhydrazine
The initial step involves the formation of benzoylhydrazine from an ester of benzoic acid and hydrazine hydrate (B1144303).
-
General Procedure: An ester of benzoic acid (e.g., ethyl benzoate) is dissolved in a suitable solvent, typically ethanol. Hydrazine hydrate is then added, and the mixture is heated under reflux for several hours. Upon cooling, the benzoylhydrazine product crystallizes and is collected by filtration.
Step 2: Conversion to this compound
The synthesized benzoylhydrazine is then converted to this compound via diazotization with nitrous acid.
-
General Procedure: Benzoylhydrazine is dissolved in a dilute acid (such as hydrochloric or acetic acid) and cooled in an ice bath. A cooled aqueous solution of sodium nitrite (B80452) is added dropwise to the benzoylhydrazine solution while maintaining a low temperature (typically 0-5 °C). The this compound precipitates from the reaction mixture as a solid, which is then collected by filtration, washed with cold water, and carefully dried.
The Modern Approach: Synthesis from Benzoyl Chloride
The contemporary and more common method for synthesizing this compound involves the direct reaction of benzoyl chloride with an azide salt, most commonly sodium azide. This method is generally preferred due to its simplicity and higher yields.
-
General Procedure: Benzoyl chloride is dissolved in a suitable solvent, such as acetone (B3395972) or a biphasic system of acetone and water. The solution is cooled to 0°C, and an aqueous solution of sodium azide is added dropwise while vigorously stirring and maintaining the low temperature. The this compound is then typically extracted from the reaction mixture.
Quantitative Data Summary
The efficiency of this compound synthesis varies depending on the chosen method and reaction conditions. The following table summarizes quantitative data from various reported procedures.
| Starting Material | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |
| Benzoyl chloride | Sodium azide | Acetone/Water | 0 | - | High |
| Benzoyl chloride | Sodium azide | PEG-400 | Room Temperature | 1.5 hours | 86 |
| Benzoic anhydride | Sodium azide | Acetonitrile | Room Temperature | 40 minutes | 84 |
| Benzoic acid | Diphenylphosphoryl azide, Triethylamine | Acetone | Room Temperature | - | 74.6 |
| Benzoic acid | Cyanuric chloride, N-methylmorpholine | Dichloromethane | 0-5 | - | 80-90 |
Detailed Experimental Protocols
Protocol for this compound Synthesis from Benzoyl Chloride and Sodium Azide
This protocol is adapted from contemporary literature and represents a common laboratory procedure.
Materials:
-
Benzoyl chloride
-
Sodium azide
-
Acetone
-
Water
-
Ice bath
-
Stir plate and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride in acetone.
-
Cool the flask in an ice bath to 0°C.
-
In a separate beaker, prepare a solution of sodium azide in water.
-
Slowly add the aqueous sodium azide solution dropwise to the cooled and stirring benzoyl chloride solution. Maintain the temperature at or below 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5°C.
-
Pour the reaction mixture into a separatory funnel containing cold water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Extract the aqueous layer three times with the organic solvent.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield this compound.
Caution: this compound is a potentially explosive compound and should be handled with extreme care. Avoid heating and friction. All operations should be conducted in a well-ventilated fume hood.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.
Caption: Key synthetic pathways to this compound.
Caption: Experimental workflow for this compound synthesis.
The Curtius Rearrangement: The Signature Reaction of this compound
The primary utility of this compound stems from its participation in the Curtius rearrangement. Upon heating or photolysis, this compound undergoes a concerted rearrangement, losing a molecule of nitrogen gas to form phenyl isocyanate. This highly reactive intermediate can be trapped with various nucleophiles to yield a diverse range of products.
-
With water: Hydrolysis of the isocyanate yields an unstable carbamic acid, which readily decarboxylates to form aniline.
-
With alcohols: Reaction with alcohols produces carbamates (urethanes).
-
With amines: Reaction with amines affords ureas.
This versatility has made the Curtius rearrangement an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Caption: The Curtius rearrangement of this compound.
Conclusion
From its discovery by Theodor Curtius to its modern applications, this compound has remained a cornerstone of organic synthesis. The evolution of its synthesis from the original diazotization of benzoylhydrazine to the more efficient reaction of benzoyl chloride with sodium azide reflects the progress of synthetic chemistry. This guide provides the necessary historical context, quantitative data, and detailed protocols to empower researchers in their utilization of this versatile and powerful reagent.
References
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Benzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl azide (B81097) (C₇H₅N₃O) is a versatile and highly reactive organic compound that serves as a key intermediate in a multitude of chemical transformations. Its unique molecular structure, characterized by the interplay between a benzoyl group and an azide moiety, dictates its reactivity and utility in synthetic chemistry. This technical guide provides a comprehensive analysis of the molecular structure and bonding of benzoyl azide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
The core of this compound's reactivity lies in its ability to undergo thermal or photochemical decomposition to generate a highly reactive benzoyl nitrene intermediate, which can then rearrange via the Curtius rearrangement to form phenyl isocyanate. This reactivity profile makes it an invaluable tool for the synthesis of amines, ureas, carbamates, and various heterocyclic compounds. Furthermore, the azide group can participate in 1,3-dipolar cycloaddition reactions, providing a pathway to complex nitrogen-containing molecules. A thorough understanding of its structural and bonding characteristics is paramount for controlling its reactivity and harnessing its synthetic potential.
Molecular Structure and Geometry
The molecular structure of this compound consists of a planar phenyl ring attached to a carbonyl group, which is in turn bonded to the azide functional group (-N₃). Extensive π delocalization between the phenyl ring, the carbonyl group, and the azide moiety results in a predominantly planar conformation of the entire molecule.[1]
Data Presentation: Structural Parameters of this compound
The precise bond lengths and angles within the this compound molecule have been determined through experimental techniques such as X-ray crystallography for substituted derivatives and corroborated by computational methods like Density Functional Theory (DFT).[1] The following tables summarize key quantitative data on the molecular geometry of this compound, providing both experimental and theoretical values for comparison.
Table 1: Experimental Bond Lengths and Angles for Substituted Benzoyl Azides
| Parameter | 4-nitrothis compound (Å/°) | 4-methoxythis compound (Å/°) | 4-cyanothis compound (Å/°) |
| C=O | 1.213 | 1.221 | 1.215 |
| C-N | 1.391 | 1.383 | 1.389 |
| N-N (central) | 1.233 | 1.235 | 1.234 |
| N-N (terminal) | 1.121 | 1.120 | 1.122 |
| O=C-N | 120.1 | 119.8 | 120.0 |
| C-N-N | 115.2 | 115.5 | 115.3 |
| N-N-N | 172.1 | 172.5 | 172.3 |
Data extracted from crystallographic studies of substituted benzoyl azides.[1]
Table 2: Computationally Derived Bond Lengths and Angles for this compound (B3LYP/6-31G)*
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.218 | - |
| C-N | 1.395 | - |
| N-N (central) | 1.245 | - |
| N-N (terminal) | 1.135 | - |
| O=C-N | - | 120.5 |
| C-N-N | - | 114.8 |
| N-N-N | - | 172.8 |
Data obtained from DFT calculations at the B3LYP/6-31G level of theory.*
Bonding and Electronic Structure
The bonding in this compound is best described by a resonance hybrid of several contributing structures. This delocalization of electrons plays a crucial role in the stability and reactivity of the molecule. The azide group itself is a linear triatomic system with significant double and triple bond character. The electron-withdrawing nature of the benzoyl group influences the electronic distribution within the azide moiety.
Mandatory Visualization: Resonance Structures of this compound
The following diagram, generated using the DOT language, illustrates the principal resonance structures of this compound, highlighting the delocalization of charge.
Caption: Resonance structures of this compound.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for characterizing this compound, with specific vibrational modes providing a fingerprint for the molecule. The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching of the azide group.
Data Presentation: Vibrational Frequencies of this compound
The following table presents the key vibrational frequencies of this compound and their assignments, based on experimental data and computational analysis.
Table 3: Key Infrared Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak | Aromatic C-H stretch |
| ~2130 | Very Strong | Asymmetric N₃ stretch |
| ~1695 | Strong | C=O stretch (amide I) |
| ~1600, ~1450 | Medium | Aromatic C=C stretch |
| ~1290 | Strong | Symmetric N₃ stretch |
| ~1210 | Strong | C-N stretch |
Frequencies are approximate and can vary slightly based on the solvent and physical state.
Experimental Protocols
Synthesis of this compound from Benzoyl Chloride
A common and efficient method for the laboratory synthesis of this compound involves the reaction of benzoyl chloride with sodium azide in a biphasic solvent system.[2]
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (1.0 equivalent) in acetone.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
In a separate beaker, prepare a solution of sodium azide (1.1 equivalents) in deionized water.
-
Transfer the aqueous sodium azide solution to a dropping funnel and add it dropwise to the stirred solution of benzoyl chloride over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Add diethyl ether to the separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer and wash it sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless to pale yellow oil.
Caution: this compound is potentially explosive and should be handled with care. Avoid heating the compound to high temperatures and protect it from shock. All procedures should be carried out in a well-ventilated fume hood.
Mandatory Visualization: Synthesis and Workup Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Logical Relationships in Reactivity
The molecular structure of this compound directly influences its primary reaction pathways: the Curtius rearrangement and 1,3-dipolar cycloaddition. The nature of the substituent on the phenyl ring can modulate the reactivity, with electron-withdrawing groups generally favoring the Curtius rearrangement.
Mandatory Visualization: Reactivity Pathways of this compound
This diagram outlines the key reactive pathways of this compound upon activation.
Caption: Primary reactivity pathways of this compound.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The compilation of quantitative data on its geometry and vibrational frequencies, alongside a comprehensive experimental protocol for its synthesis, offers a valuable resource for researchers in organic chemistry and drug development. The planarity of the molecule, a result of extensive electron delocalization, and the characteristic reactivity of the azide group are central to its utility as a synthetic intermediate. A thorough grasp of these fundamental principles is essential for the effective application of this compound in the synthesis of complex and biologically active molecules.
References
Theoretical Basis of Benzoyl Azide Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl azide (B81097) (C₇H₅N₃O) is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis. Its unique electronic structure, characterized by the interplay between the electrophilic benzoyl group and the nucleophilic, yet labile, azide moiety, governs its diverse reactivity profile. This guide provides a comprehensive exploration of the theoretical underpinnings of benzoyl azide's reactivity, focusing on its electronic properties, primary reaction pathways, and the factors that modulate its chemical behavior. Key transformations, including the Curtius rearrangement, 1,3-dipolar cycloadditions, and reactions with nucleophiles, are examined in detail. This document integrates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in chemical research and drug development.
Core Concepts: Electronic Structure and Stability
The reactivity of this compound is a direct consequence of its electronic architecture. The molecule consists of a benzoyl group (C₆H₅-C=O) attached to an azide (-N₃) functional group.[1]
-
The Azide Group: The azide moiety is a linear, 1,3-dipole that can be described by several resonance structures, with the most significant contributor being N⁻=N⁺=N⁻.[2] This distribution of charge makes the terminal nitrogen atom nucleophilic while the overall group is an excellent leaving group (N₂). The azide group has a characteristic strong IR absorption band around 2100-2200 cm⁻¹.[3][4]
-
The Benzoyl Group: The electron-withdrawing nature of the carbonyl group significantly influences the adjacent azide. It enhances the electrophilicity of the carbonyl carbon and stabilizes the transition states in reactions like the Curtius rearrangement.[1]
-
Conformation: Extensive π-delocalization tends to keep the acyl azide group [C(O)N₃] in the same plane as the phenyl ring, leading to an overall planar conformation.[5]
This unique combination of an electrophilic carbonyl center and a nucleophilic/labile azide group within a conjugated system dictates the primary reaction pathways available to the molecule.
dot
Caption: Resonance contributors of the this compound molecule.
Major Reaction Pathways
This compound exhibits three primary modes of reactivity: thermal or photochemical rearrangement, cycloaddition reactions, and nucleophilic substitution at the carbonyl carbon.
The Curtius Rearrangement
The Curtius rearrangement is the thermal or photolytic decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas (N₂).[6][7][8] This reaction is a cornerstone of organic synthesis for converting carboxylic acids into amines, carbamates, and ureas.[8][9]
Theoretical Basis: The mechanism has been a subject of extensive study, with two primary pathways proposed:
-
Concerted Mechanism: The migration of the phenyl group from carbon to nitrogen occurs simultaneously with the expulsion of the dinitrogen molecule. This avoids the formation of a discrete, high-energy nitrene intermediate.[6][9]
-
Stepwise Mechanism via Acyl Nitrene: An alternative pathway involves the initial loss of N₂ to form a highly reactive, electron-deficient acyl nitrene intermediate. This intermediate then rapidly rearranges to the more stable isocyanate.[6][9]
Computational studies suggest that for this compound, the reaction proceeds through a two-step mechanism involving a nitrene intermediate, whereas simpler acyl azides (like formyl azide) may follow a concerted path.[10] The migration of the R group occurs with complete retention of its stereochemistry.[9]
dot
Caption: Competing pathways of the Curtius Rearrangement.
1,3-Dipolar Cycloadditions
As a classic 1,3-dipole, this compound readily participates in [3+2] cycloaddition reactions with various unsaturated systems (dipolarophiles), most notably alkynes and alkenes, to form five-membered heterocyclic rings.[11][12]
Theoretical Basis (Frontier Molecular Orbital Theory): The reactivity in 1,3-dipolar cycloadditions is explained by Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[13][14][15]
-
The azide's HOMO interacts with the dipolarophile's LUMO (Type I).
-
The azide's LUMO interacts with the dipolarophile's HOMO (Type II).
The relative energy levels of these orbitals determine the reaction rate and regioselectivity. Electron-withdrawing groups on the benzoyl ring lower the energy of both the HOMO and LUMO of the azide, affecting its reactivity profile. For instance, electron-deficient aryl azides undergo rapid cycloadditions with electron-rich dipolarophiles like enamines.[16] The reaction of this compound with an alkyne to form a stable 1,2,3-triazole ring is a prominent example and is a key transformation in "click chemistry".[12]
dot
Caption: General mechanism of a 1,3-dipolar cycloaddition.
Reactions with Nucleophiles
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a nucleophilic acyl substitution mechanism.[12][17]
Theoretical Basis: The reaction follows a two-step addition-elimination pathway, which is characteristic of nucleophilic acyl substitution.[12][17][18]
-
Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Elimination: The C=O bond reforms, and the azide ion (N₃⁻) is expelled as a leaving group. The stability of the azide anion makes this a favorable process.
This reactivity allows for the synthesis of various carboxylic acid derivatives.
dot
References
- 1. Buy this compound | 582-61-6 [smolecule.com]
- 2. Azide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. fiveable.me [fiveable.me]
- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 15. ddescholar.acemap.info [ddescholar.acemap.info]
- 16. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. byjus.com [byjus.com]
fundamental reaction mechanisms of benzoyl azide
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Benzoyl Azide (B81097)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl azide (C₇H₅N₃O) is a versatile and highly reactive organic compound that serves as a critical precursor in a multitude of synthetic transformations. Its utility stems from three primary reaction pathways: the Curtius rearrangement to form phenyl isocyanate, the generation of benzoyl nitrene for insertion and amidation reactions, and its role as a 1,3-dipole in cycloaddition chemistry. This guide provides a comprehensive technical overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and process visualizations to facilitate its application in research and development.
Safety Advisory: this compound is a potentially explosive compound, particularly in the presence of heat, shock, or certain metals.[1] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shield. All reactions should be conducted behind a safety shield, and the compound should not be heated rapidly or stored for extended periods.
Synthesis of this compound
The most common and reliable method for preparing this compound is the nucleophilic acyl substitution of benzoyl chloride with sodium azide. The reaction is typically performed at low temperatures to minimize the decomposition of the thermally sensitive product.[2]
Experimental Protocol: Synthesis from Benzoyl Chloride
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Deionized water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
Procedure: [2]
-
In a round-bottom flask, dissolve benzoyl chloride (1.0 eq) in acetone.
-
Cool the solution to 0 °C using an ice bath with constant stirring.
-
Separately, prepare a solution of sodium azide (1.1-1.5 eq) in deionized water.
-
Add the aqueous sodium azide solution dropwise to the cooled acetone solution of benzoyl chloride over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 1-2 hours.
-
Upon reaction completion (monitored by TLC), slowly add cold deionized water to the reaction mixture to precipitate the this compound product.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water to remove any residual sodium salts.
-
Dry the product carefully under vacuum at room temperature. Do not heat. Store in a cool, dark location away from metals.
Caption: Synthesis of this compound via Nucleophilic Acyl Substitution.
Core Reaction Mechanism 1: The Curtius Rearrangement
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[3] For this compound, this yields phenyl isocyanate, a valuable intermediate for synthesizing amines, ureas, and carbamates.
The mechanism is dependent on the reaction conditions. Under thermal conditions, the reaction is widely accepted to be a concerted process where the phenyl group migrates simultaneously with the extrusion of dinitrogen gas.[3][4] A discrete benzoyl nitrene intermediate is generally not formed.[5] However, under photochemical conditions, a stepwise mechanism involving the formation of a reactive benzoyl nitrene intermediate is possible.[5] The rearrangement can be significantly accelerated by Lewis acids, which coordinate to the carbonyl oxygen, weakening the N-N bond and lowering the activation energy.[4]
Caption: Mechanisms of the Curtius Rearrangement of this compound.
Quantitative Data: Curtius Rearrangement
The use of a Lewis acid catalyst dramatically lowers the required temperature and activation energy for the rearrangement.
| Substrate | Catalyst | Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Reference |
| This compound | None | 80 | 28.0 | [4][6] |
| This compound | BF₃ | -20 | 11.0 | [4][6] |
| Phenylacetyl Azide | None | - | 32.9 | [4] |
Experimental Protocol: Lewis Acid-Catalyzed Curtius Rearrangement
Materials:
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous toluene
-
Benzyl (B1604629) alcohol (or other trapping nucleophile)
-
Schlenk flask and argon line
-
Dry ice/acetone bath
Procedure:
-
Set up a Schlenk flask under an argon atmosphere and charge it with a solution of this compound (1.0 eq) in anhydrous toluene.
-
Cool the flask to -20 °C using a dry ice/acetone bath.
-
Add the trapping nucleophile, such as benzyl alcohol (1.2 eq), to the solution.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -20 °C.
-
Allow the reaction to stir at -20 °C for 2-4 hours, monitoring progress by TLC or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the resulting carbamate (B1207046) product by column chromatography.
Core Reaction Mechanism 2: Benzoyl Nitrene Formation and Reactions
Upon photolysis with UV light, this compound can extrude N₂ to form a highly reactive benzoyl nitrene intermediate.[7] This species exists as a ground-state singlet, which can intersystem cross to a more stable triplet state.[8] The singlet nitrene is electrophilic and can undergo a variety of reactions, most notably C-H insertion or amidation, making it a powerful tool for late-stage functionalization and photoaffinity labeling.[7][9]
Caption: Benzoyl Nitrene Formation and C-H Amidation Reaction.
Quantitative Data: Photocatalyzed C-H Amidation
Visible light photocatalysis allows for the C-H amidation of electron-rich heteroarenes under mild conditions with good yields and regioselectivity.[9]
| This compound Substrate | Heteroarene | Yield (%) | Reference |
| This compound | N-Methylpyrrole | 71 | [9] |
| 4-Methoxythis compound | N-Methylpyrrole | 81 | [9] |
| 4-Cyanothis compound | N-Methylpyrrole | 63 | [9] |
| This compound | Indole | 65 | [9] |
| This compound | Furan | 55 | [9] |
Experimental Protocol: Photocatalyzed C-H Amidation of N-Methylpyrrole
Materials: [9]
-
This compound
-
N-Methylpyrrole
-
Ru(bpy)₃Cl₂·6H₂O (Ruthenium(II) tris(bipyridine) dichloride hexahydrate)
-
Orthophosphoric acid (o-H₃PO₄)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk tube or snap vial
-
Blue LED light source (λ ≈ 450 nm)
Procedure: [9]
-
In a Schlenk tube equipped with a magnetic stir bar, add Ru(bpy)₃Cl₂·6H₂O (0.025 eq), this compound (1.0 eq), and orthophosphoric acid (2.0 eq).
-
Add N-methylpyrrole (5.0 eq) followed by anhydrous DMSO to achieve a final concentration of ~0.1 M with respect to this compound.
-
Seal the tube and degas the solution with argon for 15 minutes.
-
Place the tube approximately 5-10 cm from a blue LED light source and stir vigorously.
-
Irradiate the mixture for 4-12 hours at room temperature, monitoring completion by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Core Reaction Mechanism 3: 1,3-Dipolar Cycloaddition
As a 1,3-dipole, this compound readily participates in [3+2] cycloaddition reactions with dipolarophiles, most notably alkynes, to form stable five-membered 1,2,3-triazole rings.[10] This transformation is a cornerstone of "click chemistry."
-
Uncatalyzed (Huisgen) Cycloaddition: The thermal reaction between an azide and an alkyne requires high temperatures and often produces a mixture of 1,4- and 1,5-disubstituted regioisomers.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction. It proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC, providing exclusive access to the 1,5-disubstituted triazole isomer. It is also tolerant of internal alkynes, leading to fully substituted triazoles.[9]
Caption: Regioselective 1,3-Dipolar Cycloaddition of this compound.
Quantitative Data: Catalyzed Azide-Alkyne Cycloadditions
The following data, primarily from studies on the closely related benzyl azide, are representative of the conditions and high yields achievable for catalyzed cycloadditions.
| Azide | Alkyne | Catalyst System | Catalyst Loading | Solvent | Temp. | Time | Yield (%) | Regioselectivity | Ref. |
| Benzyl Azide | Phenylacetylene (B144264) | CuI | 1 mol% | Cyrene™ | 30°C | 12 h | 96 | 1,4-disubstituted | |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(L)]₂ | 0.5 mol% | Neat | RT | 5 min | >99 | 1,4-disubstituted | [2] |
| Benzyl Azide | Phenylacetylene | CpRuCl(COD) | 1 mol% | DCE | 45°C | ~2 h | >95 | 1,5-disubstituted | |
| Benzyl Azide | 1-Hexyne | CpRuCl(PPh₃)₂ | 10 mol% | Benzene | 80°C | 2.5 h | 89 | 1,5-disubstituted | [4] |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Phenylacetylene (or other terminal alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
Procedure:
-
To a vial, add this compound (1.0 eq), phenylacetylene (1.1 eq), and a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).
-
In a third vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).
-
To the stirring solution of the azide and alkyne, first add the sodium ascorbate solution, followed immediately by the copper sulfate solution. The reaction mixture may turn pale yellow.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by the formation of a thick precipitate of the triazole product.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Dilute the reaction mixture with water and collect the solid product by vacuum filtration.
-
Wash the solid with water, then with a cold solvent like ethanol (B145695) or diethyl ether to remove any unreacted starting material.
-
Dry the product to obtain the 1-benzoyl-4-phenyl-1H-1,2,3-triazole.
General Experimental Workflow Visualization
The following diagram outlines a typical logical workflow for conducting and analyzing the reactions described in this guide.
Caption: Generalized Workflow for this compound Reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium-catalyzed cycloaddition of aryl azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Precautions for Handling Benzoyl Azide Crystals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not supersede institutional safety protocols or the advice of a qualified safety professional. Benzoyl azide (B81097) is a hazardous and potentially explosive compound. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Introduction
Benzoyl azide (C₇H₅N₃O) is a versatile reagent in organic synthesis, primarily utilized in the Curtius rearrangement for the preparation of isocyanates and subsequently amines, ureas, and carbamates.[1] Despite its utility, this compound is an energetic compound that poses significant safety risks, including the potential for explosive decomposition.[1][2] This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency protocols necessary for the safe use of this compound crystals in a research and development setting.
Hazard Identification and Classification
This compound is a colorless to pale yellow liquid or solid that is highly reactive.[1] The primary hazards associated with this compound are its explosive nature and toxicity. It is sensitive to heat, shock, friction, and light, all of which can induce violent decomposition.[1][2]
General Hazards of Organic Azides:
-
Explosive Potential: Organic azides are energetic molecules that can decompose explosively with little external energy input.[2][3][4]
-
Toxicity: The azide ion is toxic, with a toxicity profile similar to that of cyanide.[3]
-
Formation of Hydrazoic Acid: In the presence of acids, azides can form hydrazoic acid (HN₃), which is highly toxic and explosive.[2][5]
-
Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver) can form highly shock-sensitive and explosive metal azides.[6]
Quantitative Data on Stability and Hazards
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅N₃O | [7] |
| Molecular Weight | 147.13 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Thermal Decomposition | Explodes when heated above 120°C | |
| Storage Temperature | Recommended below room temperature, -18°C to -20°C | [6] |
Note: Specific, publicly available, and citable values for impact sensitivity (e.g., drop hammer test) and friction sensitivity for this compound were not identified in the search. Researchers should treat it as a shock and friction-sensitive material.
Experimental Protocols
Synthesis of this compound from Benzoyl Chloride and Sodium Azide
This protocol is adapted from modern procedures for the synthesis of acyl azides, emphasizing safety and temperature control.[8]
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a well-ventilated fume hood, behind a blast shield, dissolve benzoyl chloride in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Prepare a solution of sodium azide in water.
-
Slowly add the aqueous sodium azide solution dropwise to the cooled benzoyl chloride solution using a dropping funnel, while vigorously stirring and maintaining the temperature at or below 5°C.[9]
-
After the addition is complete, allow the reaction to stir at 0°C for the required time (monitor by TLC).
-
The resulting this compound is typically used in the next step as a solution and should not be isolated as a pure solid unless absolutely necessary and with extreme caution. Do not concentrate the solution to dryness.
Quenching of Residual Azide
This protocol is for the destruction of unreacted sodium azide or residual this compound in an aqueous reaction mixture. This procedure must be performed in a chemical fume hood.[1][10][11]
Materials:
-
Aqueous reaction mixture containing azide (ensure concentration is ≤ 5%)
-
Sodium nitrite (B80452) (NaNO₂) solution (20% w/v)
-
Sulfuric acid (H₂SO₄) solution (20% v/v)
-
Starch-iodide paper
-
Three-necked flask with a stirrer, dropping funnel, and a gas outlet vented to the fume hood.
Procedure:
-
Ensure the azide concentration in the aqueous solution does not exceed 5%. Dilute with water if necessary.[6][10]
-
Place the azide-containing solution in the three-necked flask and cool in an ice bath.
-
Slowly add the 20% sodium nitrite solution with stirring. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched.[1][10][11]
-
Using the dropping funnel, slowly add the 20% sulfuric acid solution dropwise. Gas evolution (N₂, NO) will be observed. Continue addition until the solution is acidic (test with pH paper) and gas evolution ceases.
-
Test for the presence of excess nitrous acid by dipping a piece of starch-iodide paper into the solution. A blue-black color indicates that the quenching is complete.[1][10][11]
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) before disposal according to institutional guidelines.
Mandatory Visualizations
Caption: Logical workflow for the safe handling of this compound.
Caption: Thermal decomposition pathway of this compound.
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: Prevent entry to the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Do not attempt to clean up a spill without appropriate PPE, including respiratory protection.
-
Containment: For small spills, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the incident to the institutional Environmental Health and Safety (EHS) office.
Fire
-
In case of a fire involving this compound, evacuate the area immediately and alert emergency services.
-
Fight the fire from a distance due to the risk of explosion.
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand stringent adherence to safety protocols. A thorough understanding of its reactivity, proper handling techniques, and emergency procedures is paramount for the safety of all laboratory personnel. Always consult the Safety Data Sheet (SDS) and institutional safety guidelines before working with this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H5N3O | CID 61132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 582-61-6 [smolecule.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
The Solubility of Benzoyl Azide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of benzoyl azide (B81097) (C₇H₅N₃O), a versatile yet hazardous reagent in organic synthesis. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document outlines the known qualitative solubility of benzoyl azide, presents illustrative quantitative data of a structurally related compound, details established experimental protocols for solubility determination, and provides essential safety information.
Core Concepts and Safety Considerations
This compound is an organic compound featuring an azide functional group attached to a benzoyl moiety.[1] It is a highly reactive intermediate, particularly in the synthesis of isocyanates via the Curtius rearrangement.[2] However, its utility is accompanied by significant safety hazards. This compound is a heat- and shock-sensitive explosive and should be handled with extreme caution in a controlled laboratory environment.[1][2]
Solubility Profile of this compound
Qualitative Solubility
Qualitative assessments consistently indicate that this compound is soluble in a range of common organic solvents and has limited solubility in water.[1] This solubility profile is characteristic of a moderately polar organic molecule with a significant hydrocarbon component.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Examples | Solubility Profile |
| Polar Aprotic | Acetone, tert-butyl methyl ether | Soluble |
| Polar Protic | Ethanol, Methanol | Soluble |
| Nonpolar | Toluene, Diethyl Ether | Soluble |
| Aqueous | Water | Limited/Insoluble |
A commercially available solution of this compound is offered at approximately 0.5 M in tert-butyl methyl ether, providing a quantitative data point for its solubility in that solvent.
Illustrative Quantitative Solubility Data: Benzoic Acid
Table 2: Quantitative Solubility of Benzoic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 20 | ~3.4 |
| Acetone | 25 | 1.5 |
| Toluene | 20 | ~7.43 |
| Water | 0 | 0.17 |
| Water | 100 | 5.63 |
Note: This data is for benzoic acid and serves as an illustrative example.[3][4][5]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility measurements of this compound or other organic compounds, the following established methods can be employed. These protocols should be conducted with strict adherence to all safety precautions for handling explosive compounds.
Method 1: Gravimetric "Shake-Flask" Method
This is a reliable and straightforward approach to determine thermodynamic equilibrium solubility.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Sealed vials (e.g., screw-cap vials)
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Pre-weighed evaporating dish or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Allow the mixture to stand undisturbed at a constant temperature until the excess solid has settled. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.
-
Solvent Evaporation: Carefully evaporate the solvent from the dish. A vacuum oven at a low temperature is recommended for efficient and gentle drying.
-
Final Weighing: Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the this compound residue on an analytical balance.
-
Calculation: Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish. Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Method 2: Titrimetric Method
This method is suitable for acidic or basic compounds and can be adapted for this compound after hydrolysis to benzoic acid.
Procedure:
-
Prepare a Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method.
-
Sampling and Dilution: Withdraw a precise volume of the clear, saturated supernatant and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.
-
Hydrolysis: The this compound in the sample must be carefully hydrolyzed to benzoic acid. This step requires a validated and safe protocol.
-
Titration: Titrate the resulting benzoic acid solution with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable indicator (e.g., phenolphthalein).
-
Endpoint Determination: Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator.
-
Calculation: Use the volume and concentration of the titrant to calculate the concentration of benzoic acid in the saturated solution, which corresponds to the solubility of this compound.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of an organic azide.
Caption: A logical workflow for determining the solubility of an organic azide.
Conclusion
While quantitative solubility data for this compound is scarce due to its hazardous properties, its qualitative solubility in common organic solvents is well-established. For research and development purposes, the experimental protocols provided in this guide can be adapted to determine precise solubility values under specific conditions. It is imperative that all work with this compound is conducted with strict adherence to safety protocols to mitigate the risks associated with this energetic compound. The illustrative data for benzoic acid offers a useful, albeit approximate, reference for scientists and drug development professionals working with this compound and related compounds.
References
Spectroscopic Data of Benzoyl Azide: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for benzoyl azide (B81097), a versatile reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For benzoyl azide, both ¹H and ¹³C NMR data provide characteristic signals corresponding to the aromatic and carbonyl moieties.
¹H NMR Data
The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits signals in the aromatic region, corresponding to the protons of the benzene (B151609) ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.05 | d | 7.8 | 2H (ortho-protons to C=O) |
| 7.61-7.67 | m | 1H (para-proton to C=O) | |
| 7.43-7.48 | m | 2H (meta-protons to C=O) |
¹³C NMR Data
The carbon-13 NMR spectrum provides insight into the carbon skeleton of this compound. The spectrum, also typically recorded in CDCl₃, shows distinct signals for the carbonyl carbon and the aromatic carbons.[1]
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | Carbonyl Carbon (C=O) |
| 134.4 | Aromatic Carbon (ipso to C=O) |
| 130.5 | Aromatic Carbons |
| 129.5 | Aromatic Carbons |
| 128.7 | Aromatic Carbons |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2138 | Strong | Asymmetric stretch of the azide group (-N₃) |
| ~1700 | Strong | Carbonyl (C=O) stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HR-MS) is often employed for precise mass determination.
| m/z | Ion |
| 170.05 | [M+Na]⁺ |
The calculated mass for the sodium adduct of this compound (C₇H₅N₃O + Na) is 170.03, and the experimentally observed value is in close agreement.[1]
Experimental Protocols
The spectroscopic data presented above are typically acquired using standard analytical techniques. While specific instrument parameters may vary, the general methodologies are outlined below.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 300 MHz or 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
IR Spectroscopy
The IR spectrum is typically obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry
High-resolution mass spectra are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Benzoyl Azide as a Nitrene Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl azide (B81097) (C₇H₅N₃O) is a versatile and highly reactive organic compound that serves as a pivotal precursor for the generation of benzoyl nitrene, a reactive intermediate with significant applications in synthetic chemistry.[1] First synthesized by Theodor Curtius in the late 19th century, benzoyl azide has become an indispensable tool for the construction of nitrogen-containing molecules, including amines, amides, and various heterocyclic scaffolds.[2][3] Its utility stems from the facile expulsion of molecular nitrogen upon thermal or photochemical activation, leading to the formation of the electron-deficient nitrene species.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a nitrene precursor, with a focus on experimental protocols, quantitative data, and reaction mechanisms.
Synthesis and Properties of this compound
The most common and straightforward method for the synthesis of this compound is the nucleophilic acyl substitution of benzoyl chloride with sodium azide.[5] This reaction is typically carried out in a biphasic system of acetone (B3395972) and water at low temperatures to ensure the stability of the product.[5]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₅N₃O |
| Molecular Weight | 147.13 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[7] |
| Boiling Point | 81-83 °C @ 16 mmHg[7] |
| Density | 1.196 g/cm³ |
Spectroscopic Data
| Technique | Key Data |
| Infrared (IR) | Strong, characteristic azide (N₃) stretch around 2100-2140 cm⁻¹[8][9] |
| ¹H NMR (CDCl₃) | δ 7.40-7.65 (m, 3H, Ar-H), 8.05-8.15 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 128.0, 129.1, 133.8, 135.1, 172.0 (C=O)[10] |
Generation of Benzoyl Nitrene
Benzoyl nitrene can be generated from this compound through two primary methods: thermal decomposition and photochemical decomposition. The nature of the nitrene formed (singlet or triplet state) and the subsequent reaction pathways are influenced by the method of generation.[1][11]
Thermal Decomposition
Upon heating, typically in an inert solvent at temperatures ranging from 60-100°C, this compound undergoes the Curtius rearrangement.[12][13] This process involves the loss of nitrogen gas and the migration of the phenyl group to the nitrogen atom, forming phenyl isocyanate.[13] While a discrete nitrene intermediate is often invoked, kinetic and computational studies suggest that the thermal rearrangement is largely a concerted process, avoiding a free nitrene.[13]
Photochemical Decomposition
Photolysis of this compound, often using a mercury lamp (e.g., 254 nm), provides a milder method for generating benzoyl nitrene.[11][14] Photochemical activation can lead to both singlet and triplet benzoyl nitrenes.[1][11] The singlet nitrene is the initial product and can undergo intersystem crossing to the more stable triplet ground state.[4][15] The reactivity of the nitrene is highly dependent on its spin state. Singlet nitrenes typically undergo stereospecific reactions, while triplet nitrenes exhibit radical-like reactivity.[4][15]
Key Reactions of Benzoyl Nitrene
The highly reactive benzoyl nitrene intermediate can participate in a variety of synthetic transformations, making it a valuable tool for the synthesis of complex molecules.
The Curtius Rearrangement
As mentioned, the thermal decomposition of this compound leads to phenyl isocyanate via the Curtius rearrangement.[12][13] The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to afford a range of products.[16] For instance, reaction with water yields an unstable carbamic acid that decarboxylates to form aniline. Alcohols and amines react with the isocyanate to produce carbamates and ureas, respectively.[13][16]
C-H Amidation
This compound is an effective reagent for the direct C-H amidation of electron-rich heteroarenes.[17] This reaction is often facilitated by a photocatalyst under visible light irradiation.[17][18] The process is atom-economical, with dinitrogen as the only byproduct.[17] This method allows for the late-stage functionalization of complex heterocyclic molecules.
Cycloaddition Reactions
This compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered heterocyclic rings such as oxazolines and triazoles.[5][19] These reactions can be promoted by visible light catalysis and exhibit good regioselectivity.[12]
Experimental Protocols
Synthesis of this compound from Benzoyl Chloride
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (1.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium azide (1.1 - 1.2 eq) in deionized water.
-
Add the aqueous solution of sodium azide dropwise to the stirred benzoyl chloride solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.[5]
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 portions).[20]
-
Combine the organic extracts and wash them sequentially with water and then with brine.[20]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filter and concentrate the solution under reduced pressure at a temperature below 30 °C to yield this compound.[5]
Visible Light-Promoted C-H Amidation of an Electron-Rich Heteroarene
Materials:
-
This compound (1.0 eq)
-
Electron-rich heteroarene (e.g., N-methylpyrrole) (5.0 eq)
-
Ru(bpy)₃Cl₂·6H₂O (2.5 mol%)
-
Phosphoric acid (2.0 eq)
-
Dry solvent (e.g., acetonitrile)
Procedure:
-
In a 5 mL snap vial equipped with a magnetic stirring bar, add Ru(bpy)₃Cl₂·6H₂O, this compound, and phosphoric acid.[17]
-
Add the dry solvent and the heteroarene to the vial.
-
Seal the vial and irradiate with blue light (e.g., 20 W CFL) at room temperature for the required time (typically 4-12 hours), monitoring the reaction by TLC or GC-MS.[21]
-
Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to isolate the amidated product.
Quantitative Data
Table 1: Yields for the Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | NaN₃ | Acetone/Water | 0 | 2 | 84-95 | [5] |
| Benzoic Anhydride | NaN₃ | Acetonitrile | Room Temp | 0.67 | 84 | [5] |
| Benzotrichloride | TMS-N₃, Rh³⁺/TiO₂ | - | Room Temp | - | up to 71 | [22] |
Table 2: Yields for C-H Amidation of Heteroarenes with this compound
| Heteroarene | This compound Derivative | Yield (%) | Reference |
| N-Methylpyrrole | 4-Methoxythis compound | 88 | [23] |
| Indole | 4-Chlorothis compound | 75 | [23] |
| Furan | This compound | 62 | [23] |
| Thiophene | 4-Methylthis compound | 55 | [23] |
Visualizations
Reaction Pathways and Workflows
References
- 1. Photochemistry of sulfilimine-based nitrene precursors: generation of both singlet and triplet benzoylnitrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.msudenver.edu [sites.msudenver.edu]
- 3. benchchem.com [benchchem.com]
- 4. Nitrene - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 582-61-6 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BENZYL AZIDE(622-79-7) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 14. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]
- 15. egyankosh.ac.in [egyankosh.ac.in]
- 16. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02365J [pubs.rsc.org]
- 22. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Hazards and Toxicity of Benzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential hazards and toxicity associated with benzoyl azide (B81097) (C₇H₅N₃O). Due to its utility in organic synthesis, particularly in the preparation of nitrogen-containing compounds through the Curtius rearrangement and in "click chemistry," a thorough understanding of its hazardous properties is crucial for safe handling and use in a laboratory setting.[1] This document consolidates available data on its explosive nature, toxicological profile, and safe handling protocols.
Physicochemical Properties
Benzoyl azide is an organic compound featuring an azide functional group attached to a benzoyl moiety.[1] It is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅N₃O | [2] |
| Molecular Weight | 147.13 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 28-30 °C | [4] |
| Solubility | Generally soluble in organic solvents, limited solubility in water | [5] |
| CAS Number | 582-61-6 | [3] |
Hazards and Safe Handling
This compound is a high-energy molecule and presents significant physical and health hazards. It is classified as a shock-sensitive and explosive material.[6]
Explosive Hazards
The primary hazard associated with this compound is its potential for explosive decomposition when subjected to heat, shock, or friction.[5] The presence of the azide group makes the molecule inherently unstable, and it can decompose rapidly, releasing nitrogen gas and a significant amount of energy.[6]
Key Considerations:
-
Thermal Sensitivity: this compound can decompose explosively upon heating.[5]
-
Shock Sensitivity: Mechanical impact or friction can initiate explosive decomposition.[5]
-
"Rule of Six": This rule suggests that for an organic azide to be relatively safe, there should be at least six carbon atoms per energetic functional group (like the azide). With a C:N ratio of 7:3, this compound is considered a potentially explosive compound.[7]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
| Hazard Class | Hazard Statement | Pictogram |
| Self-reactive substances and mixtures | H241: Heating may cause a fire or explosion | |
| Skin corrosion/irritation | H315: Causes skin irritation | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | |
| Specific target organ toxicity — repeated exposure | H372: Causes damage to organs through prolonged or repeated exposure |
Source: PubChem CID 61132[2]
Incompatibilities
This compound is incompatible with a range of substances, and contact with them should be strictly avoided to prevent violent reactions:
-
Acids: Contact with acids can lead to the formation of hydrazoic acid, which is a highly toxic and explosive gas.[7][8]
-
Strong Oxidizing Agents: Can lead to violent reactions.[9]
-
Reducing Agents: Incompatible.[10]
-
Heavy Metals: Can form highly shock-sensitive heavy metal azides. This includes contact with metal spatulas and storage on metal shelves.[7][8]
-
Halogenated Solvents: Should not be used as reaction media.[7]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood.[11]
-
A blast shield should be used, especially when working with larger quantities or during reactions that involve heating.[12]
-
Use non-sparking tools and equipment.[9]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Double gloving is recommended.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron and sleeves should be considered.[11]
Storage:
-
Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[10]
-
Recommended storage temperature is typically low, often refrigerated.
-
Store in a tightly closed, original container.[10]
-
Store separately from incompatible materials.[10]
Emergency Procedures:
-
Spills: Evacuate the area immediately. Remove all ignition sources. Absorb the spill with a non-combustible material like sand or vermiculite (B1170534) and place it in a sealed container for disposal as hazardous waste.[10]
-
Fire: Use a Class D fire extinguisher for fires involving reactive metals. For other fires, use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it can react with azide compounds.[11]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Toxicity
While specific quantitative toxicological data for this compound is limited, the toxicity of the azide functional group is well-documented, with sodium azide often serving as a reference compound. The azide ion is known to be highly toxic and has a mechanism of action similar to that of cyanide.
Mechanism of Toxicity
The primary mechanism of azide toxicity at the cellular level is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to a rapid decrease in ATP production and subsequent cell death. This is particularly damaging to tissues with high oxygen demand, such as the central nervous system and the heart.
Quantitative Toxicological Data
| Compound | Route | Species | LD₅₀ | Source(s) |
| Sodium Azide | Oral | Rat | 27 mg/kg | [13] |
| Sodium Azide | Dermal | Rabbit | 20 mg/kg | [13] |
| Sodium Azide | Dermal | Rat | 50 mg/kg | [13] |
This table presents data for sodium azide as a proxy for the potential toxicity of the azide functional group.
Symptoms of Exposure
Based on data from sodium azide exposure, symptoms of acute azide poisoning can include:
-
Low-level exposure: Headache, dizziness, nausea, vomiting, and palpitations.
-
High-level exposure: Convulsions, low blood pressure, loss of consciousness, respiratory failure, and death.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not widely published. However, standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD), would be employed for such evaluations.
General Workflow for Acute Oral Toxicity Testing (Adapted from OECD Guidelines)
This workflow illustrates the general steps involved in determining the acute oral toxicity of a chemical like this compound.
Decomposition
The decomposition of this compound can be initiated by heat or light and typically proceeds through the formation of a nitrene intermediate, which then rearranges. The primary decomposition pathway is the Curtius rearrangement to form phenyl isocyanate and nitrogen gas.
Conclusion
This compound is a valuable reagent in organic synthesis but possesses significant hazards, including a high potential for explosive decomposition and acute toxicity. A thorough understanding of its properties, strict adherence to safe handling protocols, and the use of appropriate personal protective equipment are paramount to mitigate the risks associated with its use. Researchers, scientists, and drug development professionals must exercise extreme caution and perform comprehensive risk assessments before handling this compound. The information presented in this guide is intended to support these efforts and promote a culture of safety in the laboratory.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C7H5N3O | CID 61132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 0.5M tert-butyl methyl ether, = 95.0 HPLC 582-61-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 582-61-6: this compound | CymitQuimica [cymitquimica.com]
- 6. Explosive - Wikipedia [en.wikipedia.org]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Benzoyl Azide from Benzoyl Chloride and Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzoyl azide (B81097) from benzoyl chloride and sodium azide, a crucial transformation in organic chemistry. This document details the underlying chemical principles, provides a robust experimental protocol, summarizes key quantitative data, and outlines essential safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and efficient execution of this synthesis.
Introduction
Benzoyl azide is a versatile intermediate in organic synthesis, most notably as a precursor for the Curtius rearrangement, which provides a pathway to isocyanates, and subsequently to amines, ureas, and carbamates.[1] The synthesis from the readily available starting materials, benzoyl chloride and sodium azide, is a common and efficient method for its preparation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the azide ion acts as the nucleophile, displacing the chloride from the acyl carbon of benzoyl chloride.[1]
Reaction and Mechanism
The synthesis of this compound from benzoyl chloride and sodium azide is a classic example of nucleophilic acyl substitution. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, to yield the final product, this compound.
The reaction is typically performed in a biphasic system, often utilizing acetone (B3395972) and water.[1] This allows for effective temperature control and efficient mixing of the organic and inorganic reactants.
Quantitative Data
The efficiency of the synthesis is dependent on various factors including reaction temperature, time, and the stoichiometry of the reactants. The following table summarizes the key quantitative data for this reaction.
| Parameter | Value | Reference |
| Yield | 84-95% | [1] |
| Reaction Temperature | 0°C | [1] |
| Reaction Time | 2 hours | [1] |
Spectroscopic Data
The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.
| Spectroscopic Technique | Characteristic Data | Reference |
| Infrared (IR) Spectroscopy (KBr) | Strong absorption at ~2138 cm⁻¹ (azide N≡N stretch) | [2] |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.05 (d, J = 7.8 Hz, 2H), 7.61-7.67 (m, 1H), 7.43-7.48 (m, 2H) | [2] |
| ¹³C NMR (200 MHz, CDCl₃) | δ 172.5, 134.4, 130.5, 129.5, 128.7 | [2] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from benzoyl chloride and sodium azide in a biphasic system.
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride in acetone.
-
Cool the solution to 0°C using an ice bath.
-
In a separate beaker, prepare a solution of sodium azide in deionized water.
-
Slowly add the aqueous solution of sodium azide dropwise to the cooled acetone solution of benzoyl chloride over a period of approximately 30 minutes, while maintaining the temperature at 0°C and stirring vigorously.
-
Continue stirring the reaction mixture at 0°C for an additional 2 hours.
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be carefully removed under reduced pressure, but it is crucial to avoid heating the this compound to high temperatures due to its potential explosive nature. It is often preferable to use the solution of this compound directly in the next step if possible.
Safety Considerations
-
Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Benzoyl Chloride: Benzoyl chloride is a lachrymator and is corrosive. It should be handled in a fume hood with appropriate PPE.
-
This compound: Organic azides, including this compound, are potentially explosive and can be sensitive to heat, shock, and friction. Avoid heating the compound to high temperatures and handle it with care. Do not distill to dryness.
-
Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional safety guidelines. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.
Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
The Curtius Rearrangement of Benzoyl Azide to Phenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Curtius rearrangement, a cornerstone of organic synthesis, provides a reliable method for the conversion of carboxylic acids and their derivatives into isocyanates. This technical guide offers an in-depth examination of the Curtius rearrangement specifically focusing on the transformation of benzoyl azide (B81097) to phenyl isocyanate. It details the underlying reaction mechanisms, provides comprehensive experimental protocols for the synthesis of the benzoyl azide precursor and its subsequent rearrangement, and presents key quantitative data to inform experimental design and optimization. Visual diagrams of the reaction pathways and a general experimental workflow are included to facilitate a deeper understanding of the process. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and synthetic chemistry.
Introduction
Discovered by Theodor Curtius in 1885, the Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concurrent loss of nitrogen gas.[1][2] The resulting isocyanate is a versatile intermediate that can be readily converted into a variety of important functional groups, including primary amines, carbamates, and ureas, by reaction with nucleophiles such as water, alcohols, or amines respectively.[2][3] This transformation is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its broad functional group tolerance and the stereochemical retention at the migrating group.[4]
This guide focuses on the specific application of the Curtius rearrangement to this compound, yielding phenyl isocyanate, a key building block in the synthesis of various organic compounds.
Reaction Mechanism
The mechanism of the Curtius rearrangement has been a subject of extensive study. For the thermal rearrangement of this compound, the reaction is now widely considered to be a concerted process.[1] This means the migration of the phenyl group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate.[1]
However, under photochemical conditions, the reaction can proceed through a stepwise mechanism involving a highly reactive acyl nitrene intermediate.[3] This nitrene intermediate can then undergo the desired rearrangement to the isocyanate or participate in side reactions such as C-H insertion or addition to double bonds.[3]
For the purposes of synthetic utility and avoiding byproducts, the thermal, concerted pathway is generally preferred. The use of Lewis acids, such as boron trifluoride, can catalyze the thermal rearrangement, significantly lowering the required reaction temperature.[2]
Signaling Pathway Diagram
Caption: Mechanism of the Curtius Rearrangement of this compound.
Quantitative Data
The efficiency of the Curtius rearrangement and the synthesis of its precursor are influenced by various factors including the choice of reagents, solvent, and reaction temperature. The following tables summarize key quantitative data from the literature.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzoyl Chloride | Sodium Azide | Acetone/Water | 0 | 2 hours | 84-95 | [5] |
| Benzoic Anhydride | Sodium Azide | Acetonitrile | Room Temp. | 40 mins | 84 | [5] |
| Benzoic Acid | Diphenylphosphoryl Azide (DPPA), Et₃N | Toluene (B28343) | Room Temp. (azide formation) | 30 mins (azide formation) | Not specified for azide, 75% for subsequent carbamate (B1207046) | [6] |
Table 2: Thermal Curtius Rearrangement of this compound
| Conditions | Activation Energy (kcal/mol) | Reference |
| Non-catalytic (gas phase, DFT) | 30.0 | [7] |
| Non-catalytic (gas phase, DFT) | 34.5 | [8] |
| Non-catalytic (n-heptane) | 28.0 | [8] |
| Catalytic (BF₃ etherate in n-heptane) | 11.0 | [8] |
Experimental Protocols
The following protocols are adapted from established literature and provide detailed methodologies for the synthesis of this compound and its subsequent rearrangement to phenyl isocyanate.
Synthesis of this compound from Benzoyl Chloride
This protocol is a widely used and high-yielding method for the preparation of this compound.[5]
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride in acetone.
-
Cool the solution to 0°C in an ice bath.
-
In a separate beaker, prepare a solution of sodium azide in deionized water.
-
Slowly add the aqueous sodium azide solution dropwise to the cooled benzoyl chloride solution with vigorous stirring, ensuring the temperature is maintained at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (typically 3 portions).
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent. The resulting solution contains this compound and can be used directly in the next step or the solvent can be carefully removed under reduced pressure at low temperature. Caution: this compound is potentially explosive and should be handled with care. Avoid heating.
Thermal Curtius Rearrangement of this compound to Phenyl Isocyanate
This protocol describes the thermal rearrangement of this compound in an inert solvent.
Materials:
-
Solution of this compound in a high-boiling inert solvent (e.g., toluene, xylene)
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
Place the solution of this compound in a round-bottom flask equipped with a reflux condenser.
-
Slowly heat the solution to the reflux temperature of the chosen solvent (typically 80-120°C). The evolution of nitrogen gas should be observed.
-
Maintain the reaction at reflux until the evolution of nitrogen gas ceases, indicating the completion of the rearrangement. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
After cooling to room temperature, the resulting solution of phenyl isocyanate can be used directly for subsequent reactions or the product can be purified by distillation under reduced pressure. Caution: Phenyl isocyanate is a lachrymator and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
One-Pot Synthesis of a Carbamate from Benzoic Acid via Curtius Rearrangement
This protocol outlines a convenient one-pot procedure starting from a carboxylic acid using diphenylphosphoryl azide (DPPA).[6]
Materials:
-
Benzoic acid
-
Toluene
-
Triethylamine (B128534) (Et₃N)
-
Diphenylphosphoryl azide (DPPA)
-
An alcohol (e.g., benzyl (B1604629) alcohol, tert-butanol) for trapping the isocyanate
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst for carbamate formation)
Procedure:
-
To a stirred solution of benzoic acid in toluene in a round-bottom flask, add triethylamine followed by the dropwise addition of DPPA at room temperature.
-
Stir the mixture at room temperature for 30 minutes to form the this compound in situ.
-
Heat the reaction mixture to reflux for 2 hours to effect the Curtius rearrangement to phenyl isocyanate.
-
Cool the solution to room temperature.
-
Add the desired alcohol (e.g., benzyl alcohol) to trap the isocyanate. A catalytic amount of DMAP can be added to facilitate the reaction.
-
Heat the mixture (e.g., to 95°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, the solvent can be removed under reduced pressure, and the resulting carbamate can be purified by silica (B1680970) gel chromatography.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of phenyl isocyanate via the Curtius rearrangement of this compound.
Caption: General Experimental Workflow for the Synthesis of Phenyl Isocyanate.
Conclusion
The Curtius rearrangement of this compound to phenyl isocyanate is a robust and versatile transformation with significant applications in organic synthesis. This guide has provided a detailed overview of the reaction mechanism, quantitative data to aid in experimental design, and comprehensive experimental protocols. By understanding the principles and practical aspects outlined herein, researchers and professionals can effectively utilize this important reaction in their synthetic endeavors. Careful attention to safety precautions, particularly when handling azides and isocyanates, is paramount for the successful and safe execution of these procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 582-61-6 [smolecule.com]
- 6. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 7. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Genesis of a Versatile Reagent: Early Applications of Benzoyl Azide in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initially synthesized in the late 19th century, benzoyl azide (B81097) rapidly emerged as a pivotal intermediate in organic chemistry. Its discovery by the German chemist Theodor Curtius not only introduced the broader class of acyl azides to the synthetic repertoire but also unveiled a powerful new transformation: the Curtius rearrangement. This guide delves into the foundational applications of benzoyl azide, presenting the core reactions, detailed experimental protocols derived from seminal literature, and quantitative data to provide a comprehensive technical overview for today's research professionals.
Discovery and First Synthesis of this compound
The story of this compound is intrinsically linked to the pioneering work of Theodor Curtius on hydrazine (B178648) derivatives. In his comprehensive 1894 paper published in the Journal für Praktische Chemie, Curtius detailed the first synthesis of this versatile compound.[1] The method proceeds in two key steps, starting from a benzoic acid ester. This foundational protocol laid the groundwork for all subsequent applications.
Experimental Protocol: The Curtius Synthesis of this compound (c. 1894)
Step 1: Synthesis of Benzoylhydrazine
This initial step involves the conversion of an ester of benzoic acid into its corresponding hydrazide.
-
Reactants: An ester of benzoic acid (e.g., ethyl benzoate) and hydrazine hydrate (B1144303).
-
Procedure: A mixture of the benzoic acid ester and hydrazine hydrate is heated. The exact temperatures and reaction times were often determined by the boiling point of the alcohol byproduct. The reaction progress was monitored by the consumption of the starting materials.
-
Work-up: Upon completion, the excess hydrazine and alcohol are removed, typically by distillation. The resulting benzoylhydrazine is then purified, often by recrystallization from a suitable solvent like ethanol.
Step 2: Conversion of Benzoylhydrazine to this compound
The second step is a diazotization reaction, converting the hydrazide into the target azide.
-
Reactants: Benzoylhydrazine, a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid).
-
Procedure: Benzoylhydrazine is dissolved in a cooled, aqueous acidic solution (e.g., dilute hydrochloric acid) to form the corresponding hydrazinium (B103819) salt. A chilled aqueous solution of sodium nitrite is then added dropwise while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and prevent the premature decomposition of the azide.
-
Work-up: The this compound often precipitates from the cold aqueous solution as a solid. It is then collected by filtration, washed with cold water, and carefully dried. Due to its potentially explosive nature, it is handled with extreme caution and often used immediately in the next step without prolonged storage.[2]
The Curtius Rearrangement: A Gateway to Amines and Derivatives
The most significant early application of this compound is its thermal decomposition into phenyl isocyanate, a reaction now universally known as the Curtius rearrangement.[3][4][5] First described by Curtius in 1890 and further elaborated in 1894, this reaction provides a robust method for converting a carboxylic acid derivative into a primary amine with the loss of one carbon atom (as CO₂).[1]
The rearrangement proceeds through a concerted mechanism, where the phenyl group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of nitrogen gas.[3] Early mechanistic ideas proposed by Stieglitz in 1896 suggested a discrete acyl nitrene intermediate, a concept that has been refined over time.[6] While acyl nitrenes can be generated under photochemical conditions, the thermal reaction is now understood to be a concerted process.[3][6]
The true synthetic utility of the rearrangement lies in the reactivity of the resulting phenyl isocyanate, which can be trapped by various nucleophiles to generate a range of important functional groups.
-
Reaction with Water: Hydrolysis of the isocyanate forms an unstable carbamic acid, which spontaneously decarboxylates to yield aniline (B41778) (a primary amine).[7]
-
Reaction with Alcohols: Trapping the isocyanate with an alcohol produces a stable carbamate (B1207046) (urethane).[3]
-
Reaction with Amines: Reaction with a primary or secondary amine yields a substituted urea.[6]
Experimental Protocol: Thermal Decomposition of this compound (c. 1900)
-
Reactant: this compound.
-
Solvent: An inert, high-boiling solvent such as chloroform, benzene (B151609), or later, toluene.[8]
-
Procedure: this compound is dissolved in the chosen inert solvent. The solution is heated gently, typically to between 60-100 °C.[4] The evolution of nitrogen gas is observed, signaling the progress of the rearrangement. The reaction is continued until gas evolution ceases.
-
Work-up: The resulting solution containing phenyl isocyanate can be used directly. To isolate a derivative, the appropriate nucleophile (water, an alcohol, or an amine) is added to the cooled reaction mixture. The final product (aniline, carbamate, or urea) is then isolated and purified by standard methods such as distillation or recrystallization.
Quantitative Data from Early Curtius Rearrangements
| Starting Material | Nucleophile (Solvent) | Product | Temperature (°C) | Yield | Reference |
| This compound | Ethanol | Ethyl N-phenylcarbamate | Reflux | Good (unspecified) | Curtius, 1894[1] |
| This compound | Water | Aniline | Heat | Good (unspecified) | Curtius, 1894[1] |
| This compound | Aniline | N,N'-Diphenylurea | Heat | Good (unspecified) | Curtius, 1894[1] |
| α-Cyanoester Azide | Ethanol | Ethyl Carbamate | Heat | Not specified | Darapsky, 1936[3][6] |
The Schmidt Reaction: An Acid-Catalyzed Alternative
In 1924, Karl Friedrich Schmidt discovered a related reaction that provided a more direct route to amides from ketones, without the need to pre-form and isolate the acyl azide.[9] The Schmidt reaction typically involves reacting a carbonyl compound with hydrazoic acid (HN₃) under acidic conditions.[10] In the case of a carboxylic acid, the reaction proceeds through an in situ generated acyl azide, which then undergoes a Curtius-like rearrangement to an isocyanate, ultimately yielding an amine after hydrolysis.[10]
The reaction of a ketone, such as benzophenone, with hydrazoic acid under acidic catalysis leads to the insertion of a nitrogen atom to form a substituted amide (in this case, benzanilide). This provided a powerful new tool for C-N bond formation and ring expansion in cyclic ketones.
Experimental Protocol: Schmidt Reaction of Benzophenone (c. 1924)
-
Reactants: Benzophenone, sodium azide, and a strong acid (e.g., concentrated sulfuric acid).
-
Solvent: An inert solvent like benzene or chloroform.
-
Procedure: Benzophenone is dissolved in the solvent. Concentrated sulfuric acid is added carefully to act as a catalyst. Sodium azide is then added portion-wise to the stirred mixture, which generates hydrazoic acid in situ. The addition rate is controlled to manage the reaction's exothermicity and gas evolution. The reaction is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.
-
Work-up: The reaction mixture is carefully quenched by pouring it onto ice. The product, benzanilide, is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization.
Quantitative Data from Early Schmidt Reactions
| Starting Ketone | Acid Catalyst | Product | Migrating Group | Yield | Reference |
| Benzophenone | H₂SO₄ | Benzanilide | Phenyl | Good (unspecified) | Schmidt, 1924[9] |
| Cyclohexanone | H₂SO₄ | Caprolactam | Alkyl | Good (unspecified) | Schmidt, 1924 |
| Acetophenone | H₂SO₄ | Acetanilide | Phenyl | Good (unspecified) | Schmidt, 1924 |
Other Early Applications
While the Curtius and Schmidt reactions represent the dominant early applications, this compound was also recognized for its potential in other transformations, laying the groundwork for modern synthetic methods.
-
Heterocycle Synthesis: The azide group can act as a 1,3-dipole in cycloaddition reactions with unsaturated systems like alkynes, although this application was more thoroughly explored in the mid-20th century with the advent of "click chemistry."
-
Nitrene Chemistry: Photochemical decomposition of this compound generates a benzoyl nitrene intermediate. While early thermal reactions proceeded without a discrete nitrene, photolysis opened avenues for C-H insertion and addition reactions, foreshadowing modern C-H amidation methodologies.[6]
Conclusion
The initial applications of this compound, spearheaded by the work of Theodor Curtius, fundamentally altered the landscape of organic synthesis. The Curtius rearrangement provided an indispensable method for accessing primary amines and their derivatives from carboxylic acids, a transformation that remains a cornerstone of the field. The subsequent development of the Schmidt reaction further broadened the utility of azides in C-N bond formation. These early discoveries, born from fundamental investigations into the chemistry of nitrogen-containing functional groups, continue to find expression in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, demonstrating their enduring legacy in chemical science.
References
- 1. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Schmidt reaction | PPTX [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Curtius Rearrangement of Benzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Curtius rearrangement is a cornerstone transformation in organic synthesis, providing a reliable method for the conversion of carboxylic acids, via an acyl azide (B81097) intermediate, into isocyanates.[1] This reaction is of significant interest in medicinal chemistry and drug development as the resulting isocyanate is a versatile intermediate that can be trapped by a variety of nucleophiles to produce primary amines, carbamates, and ureas.[2] Key advantages of the Curtius rearrangement include its tolerance for a wide range of functional groups and the complete retention of stereochemistry of the migrating group.[2]
This document provides a detailed protocol for the Curtius rearrangement starting from benzoyl azide. It covers the synthesis of the this compound precursor, its thermal rearrangement to phenyl isocyanate, and subsequent trapping with nucleophiles to yield synthetically valuable products.
Reaction and Signaling Pathway
The Curtius rearrangement proceeds through the thermal decomposition of an acyl azide. The generally accepted mechanism involves a concerted[3][4]-shift of the R-group from the carbonyl carbon to the adjacent nitrogen atom with simultaneous expulsion of nitrogen gas, yielding an isocyanate.[1] This concerted pathway avoids the formation of a discrete, high-energy nitrene intermediate in thermal reactions.[1] The resulting isocyanate is highly electrophilic and readily reacts with various nucleophiles.
Caption: Overall workflow for the Curtius rearrangement of this compound.
Experimental Protocols
Safety Precautions:
-
Acyl azides are potentially explosive and should be handled with extreme caution. Avoid friction, shock, and rapid heating. Do not concentrate solutions of acyl azides to dryness.
-
Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Isocyanates are lachrymators and respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound from Benzoyl Chloride
This protocol is adapted from a modern method utilizing a biphasic system, which allows for better temperature control and high yields.[5]
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (1.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium azide (1.1-1.5 eq) in deionized water.
-
While vigorously stirring the benzoyl chloride solution, add the aqueous sodium azide solution dropwise over 20-30 minutes, ensuring the temperature is maintained at or below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours.
-
Pour the reaction mixture into a separatory funnel containing cold water and extract the this compound with a suitable organic solvent (e.g., toluene (B28343) or diethyl ether).
-
Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate.
-
The resulting solution of this compound is typically used directly in the next step without isolation of the pure azide to minimize handling of the potentially explosive compound.
Protocol 2: Thermal Curtius Rearrangement and Trapping with Benzyl (B1604629) Alcohol to form Benzyl Phenylcarbamate
This protocol describes the thermal rearrangement of this compound in an inert solvent and subsequent in-situ trapping of the phenyl isocyanate intermediate with benzyl alcohol.
Materials:
-
Solution of this compound in toluene (from Protocol 1)
-
Benzyl alcohol
-
Toluene (anhydrous)
-
Heating mantle and reflux condenser
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add benzyl alcohol (1.0-1.2 eq) dissolved in anhydrous toluene.
-
Heat the toluene/benzyl alcohol solution to reflux (approximately 110 °C).
-
Add the toluene solution of this compound (1.0 eq) from Protocol 1 to the dropping funnel.
-
Add the this compound solution dropwise to the refluxing benzyl alcohol solution over 30-60 minutes. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until the evolution of gas ceases. The reaction can be monitored by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the isocyanate peak (~2270 cm⁻¹).[6]
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude benzyl phenylcarbamate can be purified by recrystallization (e.g., from ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel.
Protocol 3: Thermal Curtius Rearrangement and Trapping with Aniline (B41778) to form 1,3-Diphenylurea (B7728601)
This protocol details the synthesis of an unsymmetrical urea (B33335) by trapping the phenyl isocyanate intermediate with aniline.
Materials:
-
Solution of this compound in toluene (from Protocol 1)
-
Aniline
-
Toluene (anhydrous)
-
Heating mantle and reflux condenser
Procedure:
-
In a dry round-bottom flask, heat the toluene solution of this compound (1.0 eq) to reflux for 1-2 hours to ensure complete rearrangement to phenyl isocyanate. Monitor for the cessation of nitrogen gas evolution.
-
Cool the resulting phenyl isocyanate solution to room temperature.
-
In a separate flask, dissolve aniline (1.0 eq) in anhydrous toluene.
-
Slowly add the aniline solution to the stirred phenyl isocyanate solution. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-2 hours. A precipitate of 1,3-diphenylurea may form.
-
If a precipitate has formed, collect the solid by filtration and wash with cold toluene or hexanes.
-
If no precipitate forms, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol. A high yield of 1,3-diphenylurea is typically obtained.[7]
Data Presentation
The following table summarizes typical yields for the key steps in the Curtius rearrangement of this compound. Note that yields can vary based on the specific reaction conditions and the scale of the reaction.
| Step | Starting Material | Product | Reagents/Conditions | Typical Yield (%) | Reference(s) |
| 1. Azide Synthesis | Benzoyl Chloride | This compound | NaN₃, Acetone/Water, 0 °C | 84 - 95 | [5] |
| 2. Rearrangement & Trapping | This compound | Benzyl Phenylcarbamate | 1. Toluene, Reflux2. Benzyl Alcohol | ~70-85 | [8] |
| 3. Rearrangement & Trapping | This compound | 1,3-Diphenylurea | 1. Toluene, Reflux2. Aniline | >90 | [7] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of carbamates/ureas.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy this compound | 582-61-6 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Primary Amines from Benzoyl Azide via the Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the amine functional group is a prevalent structural motif in bioactive molecules.[1] The Curtius rearrangement offers a robust and versatile method for converting carboxylic acids and their derivatives, such as benzoyl azide (B81097), into primary amines.[2] This reaction proceeds through the thermal or photochemical decomposition of an acyl azide to form an isocyanate intermediate.[3] This isocyanate can then be hydrolyzed to yield the corresponding primary amine.[4]
Key advantages of the Curtius rearrangement include its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating group, making it highly valuable in the synthesis of complex molecular architectures.[1][5] These application notes provide a detailed overview of the reaction mechanism, quantitative data, and step-by-step experimental protocols for the synthesis of primary amines starting from benzoyl azide.
Reaction Mechanism and Theory
The transformation of this compound into a primary amine is a multi-step process initiated by the Curtius rearrangement.
-
Formation of this compound : The process typically begins with the synthesis of the this compound precursor. A common method is the reaction of benzoyl chloride with an azide salt, such as sodium azide, via a nucleophilic acyl substitution.[6]
-
The Curtius Rearrangement : Upon heating, the this compound undergoes rearrangement. It is widely accepted that this is a concerted process where the phenyl group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of nitrogen gas (N₂).[3] This concerted mechanism avoids the formation of a discrete, high-energy acyl nitrene intermediate.[7] The product of this step is a highly reactive phenyl isocyanate.
-
Hydrolysis to Primary Amine : The phenyl isocyanate intermediate is then subjected to hydrolysis. It reacts with water to form an unstable carbamic acid derivative.[2][8] This carbamic acid readily undergoes spontaneous decarboxylation (loss of CO₂) to yield the final primary amine product, in this case, aniline.[2][9]
The overall reaction pathway is illustrated below.
Quantitative Data Summary
The efficiency of each step in the synthesis can be influenced by reaction conditions such as solvent, temperature, and reaction time. The following table summarizes quantitative data from various literature protocols for the synthesis of the azide precursor, which is a critical step in the overall process.
| Reactant | Azide Source | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzoyl Chloride (1 mmol) | Sodium Azide (1.2 mmol) | PEG-400 | Room Temp. | 1.5 h | 86% | [6] |
| Benzyl Bromide (16.84 mmol) | Sodium Azide (25.26 mmol) | DMSO | Ambient | Overnight | 73% | [10] |
| Benzyl Bromide (55.0 mmol) | Sodium Azide (55.0 mmol) | DMSO | Room Temp. | Overnight | 94% | [11] |
| Benzyl Bromide (3.0 mmol) | Sodium Azide (6.0 mmol) | DMF | Room Temp. | 12 h | Up to 99% | [11] |
Experimental Protocols
Safety Precaution: Organic azides, particularly low-molecular-weight ones, are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.[12][13] Avoid heating acyl azides to dryness and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound from Benzoyl Chloride
This protocol describes the synthesis of the acyl azide intermediate from its corresponding acyl chloride.
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Polyethylene glycol 400 (PEG-400) or Acetone/Water
-
Anhydrous ether
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a 25 mL flask, add benzoyl chloride (1 mmol, 1.0 eq.).
-
Add PEG-400 (2.0 mL) as a catalyst and solvent.[6]
-
Add sodium azide (1.2 mmol, 1.2 eq.) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 1.5 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the characteristic azide peak at ~2100 cm⁻¹).
-
Upon completion, extract the product with anhydrous ether.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound. The product should be used immediately in the next step without extensive storage.
Protocol 2: Curtius Rearrangement and Hydrolysis to Primary Amine
This protocol details the thermal rearrangement of this compound to phenyl isocyanate, followed by in-situ hydrolysis to the primary amine.
Materials:
-
This compound (from Protocol 1)
-
Toluene (B28343) or another high-boiling inert solvent
-
Dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Rearrangement: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve the crude this compound (1 mmol) in an inert solvent like toluene (10-15 mL).
-
Heat the solution to reflux (approx. 110°C for toluene). The rearrangement is accompanied by the evolution of nitrogen gas.[2] The reaction is typically complete within 1-3 hours. Monitor the disappearance of the azide peak by IR spectroscopy.
-
Hydrolysis: After cooling the reaction mixture to room temperature, slowly add dilute aqueous acid or base to hydrolyze the isocyanate. The hydrolysis of isocyanates can be catalyzed by both acids and bases.[14]
-
Stir the two-phase mixture vigorously for several hours or until the isocyanate peak (~2250-2270 cm⁻¹) disappears from the IR spectrum.
-
Workup and Isolation: Transfer the mixture to a separatory funnel.
-
If acid was used for hydrolysis, neutralize the aqueous layer with a suitable base (e.g., NaOH) to deprotonate the amine salt.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude primary amine (aniline).
-
The crude product can be purified by distillation or column chromatography if necessary.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental workflow.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CN101906007B - Preparation method of organic azide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - Basic Hydrolysis of Isocyanates - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. US5283364A - Hydrolysis process for polyamines - Google Patents [patents.google.com]
Application Notes: Benzoyl Azide in 1,3-Dipolar Cycloaddition Reactions
Introduction
Benzoyl azide (B81097) is a versatile reagent in organic synthesis, primarily serving as a 1,3-dipole in cycloaddition reactions. The 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and materials.[1][2] This reaction involves the combination of a 1,3-dipole (like benzoyl azide) with a dipolarophile, typically an alkyne or an alkene, to form a stable cycloadduct.[1] The utility of this reaction has been significantly expanded through the development of metal-catalyzed variants, which offer enhanced reaction rates and, crucially, control over regioselectivity.[3][4] These advancements, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), form a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance.[3][5]
Key Applications of this compound in 1,3-Dipolar Cycloadditions:
-
Synthesis of 1,2,3-Triazoles: The reaction of this compound with alkynes is the most prominent application, yielding 1,2,3-triazoles. These heterocycles are valued for their wide range of biological activities and their use as stable linkers in bioconjugation and materials science.[6]
-
Thermal Cycloaddition: The uncatalyzed reaction often requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility.[3][4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction, catalyzed by a copper(I) source, proceeds under mild conditions and exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[3][7] This high regioselectivity and reliability make it invaluable in drug discovery and chemical biology.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce the 1,5-disubstituted 1,2,3-triazole isomer.[4][8][9] This complementary regioselectivity provides access to a different class of triazole derivatives.
-
-
Synthesis of Oxazolines: this compound can also react with alkenes as dipolarophiles. Recent developments have shown that visible-light-induced photocatalysis allows for the regioselective synthesis of oxazolines from benzoyl azides and alkenes under very mild conditions, with dinitrogen as the only byproduct.[10][11] This method offers an atom-economical route to another important class of heterocyclic compounds.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While typically applied to aliphatic azides, the principles of SPAAC are relevant. This catalyst-free variant uses strained cycloalkynes (e.g., bicyclo[6.1.0]nonyne, BCN) to achieve high reaction rates at physiological temperatures. The high activation energy is overcome by the release of ring strain in the cycloalkyne, making it a powerful tool for bioconjugation in living systems.[12][13]
Visualizing Reaction Pathways and Workflows
Caption: General scheme of a 1,3-dipolar cycloaddition reaction.
// Define nodes start [label="this compound + Terminal Alkyne", shape=ellipse, fillcolor="#FBBC05"]; cu_path [label="Cu(I) Catalyst\n(e.g., CuI, CuSO₄/Ascorbate)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ru_path [label="Ru Catalyst\n(e.g., Cp*RuCl(PPh₃)₂)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_1_4 [label="1,4-Disubstituted\n1,2,3-Triazole", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_1_5 [label="1,5-Disubstituted\n1,2,3-Triazole", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges start -> cu_path [label=" CuAAC\n'Click Chemistry'"]; start -> ru_path [label=" RuAAC"]; cu_path -> product_1_4 [label=" High Regioselectivity"]; ru_path -> product_1_5 [label=" High Regioselectivity"]; }
Caption: Catalytic control of regioselectivity in triazole synthesis.
// Nodes start [label="Start: Assemble Reactants", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Dissolve this compound and alkyne\nin a suitable solvent (e.g., Toluene, Cyrene™)."]; step2 [label="Add catalyst system.\nFor CuAAC: Cu(I) source (e.g., CuI) and a base (e.g., Et₃N).\nFor RuAAC: Ru complex."]; step3 [label="Stir the reaction mixture at the specified\ntemperature (e.g., 30°C to reflux) for the required time (e.g., 3-24h)."]; step4 [label="Monitor reaction progress\nusing TLC or LC-MS."]; step5 [label="Quench the reaction\n(e.g., with aq. NH₄Cl for CuAAC)."]; step6 [label="Perform aqueous workup and extract\nthe organic product."]; step7 [label="Purify the product via column\nchromatography or recrystallization."]; end [label="End: Characterize Pure Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5 [label="Upon completion"]; step5 -> step6; step6 -> step7; step7 -> end; }
Caption: General experimental workflow for catalyzed cycloadditions.
Quantitative Data Summary
The efficiency of the 1,3-dipolar cycloaddition of this compound and its derivatives is highly dependent on the reaction conditions, catalyst, and the electronic nature of the substrates.
Table 1: Copper(I)-Catalyzed Cycloaddition of Substituted Benzyl (B1604629) Azides with Alkynes (CuAAC)
| Entry | Benzyl Azide Substituent | Alkyne | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | H | Phenylacetylene | CuI (1) | Cyrene™ | 12 | 95 | [14] |
| 2 | H | Phenylacetylene | Cu-MONPs (0.0025) | Water | 24 | >95 | [15] |
| 3 | 4-Nitro | Di-tert-butyl acetylenedicarboxylate | None (Thermal) | Ethanol (reflux) | 3 | 94 | [6][16] |
| 4 | 4-Methoxy | Di-tert-butyl acetylenedicarboxylate | None (Thermal) | Ethanol (reflux) | 20 | 80 | [6][16] |
| 5 | H | Phenylacetylene | CuSO₄/Sodium Ascorbate | Toluene | - | 73 |[7] |
Table 2: Ruthenium-Catalyzed Cycloaddition for 1,5-Regioisomer Synthesis (RuAAC)
| Entry | Azide | Alkyne | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzyl Azide | Phenylacetylene | CpRuCl(PPh₃)₂ | Toluene | RT | - | [9][14] |
| 2 | Benzyl Azide | Ethyl Propiolate | CpRuCl(PPh₃)₂ | Toluene | RT | - | [9] |
| 3 | Benzyl Azide | 1-Octyne | Cp*RuCl(N₃)(dppb) | Benzene | 80 | 89 |[8] |
Note: Quantitative yields for some RuAAC reactions are not always explicitly stated in review articles but are generally high for the 1,5-regioisomer.
Table 3: Visible-Light Induced Cycloaddition of Benzoyl Azides with Alkenes
| Entry | This compound Substituent | Alkene | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | H | Styrene | Ru(bpy)₃Cl₂ | DCE | 16 | 85 | [10][11] |
| 2 | 4-Methoxy | Styrene | Ru(bpy)₃Cl₂ | DCE | 16 | 81 | [10][11] |
| 3 | 4-Bromo | α-Methylstyrene | Ru(bpy)₃Cl₂ | DCE | 16 | 95 | [10][11] |
| 4 | H | 1-Octene | Ru(bpy)₃Cl₂ | DCE | 16 | 72 |[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole using a Cu(I) catalyst.[7][14]
Materials:
-
Benzyl azide (or substituted this compound) (1.0 mmol, 1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.0 mmol, 1.0 eq)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (B128534) (Et₃N) or another suitable base (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene, Cyrene™, THF) (2-3 mL)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate (B1210297) and water for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry screw-cap vial equipped with a magnetic stir bar, add the benzyl azide (1.0 mmol) and the terminal alkyne (1.0 mmol).
-
Add the anhydrous solvent (2.5 mL) and stir until all reactants are fully dissolved.
-
To the stirred solution, add triethylamine (0.1 mmol).
-
Add the copper(I) iodide catalyst (0.01 mmol). The mixture may change color.
-
Seal the vial and stir the reaction mixture at a temperature between 30°C and 50°C for 12-24 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is for the synthesis of the 1,5-disubstituted 1,2,3-triazole isomer.[4][9]
Materials:
-
Benzyl azide (or substituted this compound) (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.0 mmol, 1.0 eq)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Benzene) (3-5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Add the ruthenium catalyst (0.02 mmol) to an oven-dried Schlenk flask under an inert atmosphere.
-
Add the anhydrous, degassed solvent (3 mL) via syringe.
-
Add the benzyl azide (1.0 mmol) and the terminal alkyne (1.0 mmol) to the flask via syringe.
-
Stir the reaction mixture at room temperature or heat as required (up to 80°C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, cool the reaction mixture and concentrate the solvent under reduced pressure.
-
The crude residue is then purified directly by silica gel column chromatography to isolate the pure 1,5-disubstituted 1,2,3-triazole. An aqueous workup is typically not required.
Protocol 3: Visible-Light Induced Synthesis of Oxazolines
This protocol describes the photocatalytic cycloaddition of a this compound with an alkene.[10][11]
Materials:
-
This compound (0.2 mmol, 1.0 eq)
-
Alkene (e.g., Styrene) (1.0 mmol, 5.0 eq)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂) (0.004 mmol, 2 mol%)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) (2 mL)
-
Blue LED light source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a vial suitable for photochemistry, combine the this compound (0.2 mmol), alkene (1.0 mmol), and the photocatalyst (0.004 mmol).
-
Add anhydrous DCE (2 mL) and degas the solution with nitrogen or argon for 15 minutes.
-
Seal the vial and place it approximately 5 cm from a blue LED light source.
-
Irradiate the stirred mixture at room temperature for 16 hours.
-
After the reaction period, remove the light source and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography to afford the desired oxazoline (B21484) product.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Heterocycles Using Benzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl azide (B81097) and related organic azides are versatile and powerful reagents in synthetic organic chemistry, enabling the construction of a wide variety of nitrogen-containing heterocycles (N-heterocycles). These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structures of numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of N-heterocycles utilizing benzoyl azide, including triazoles, benzotriazoles, heteroaromatic amides, and quinazolinones. The methodologies presented herein are based on established and robust chemical transformations, offering efficient routes to these valuable molecular architectures.
Key Synthetic Applications of this compound
This compound serves as a precursor in several key reactions for N-heterocycle synthesis:
-
[3+2] Cycloaddition Reactions: As a 1,3-dipole, this compound readily participates in [3+2] cycloaddition reactions with various dipolarophiles. Its reaction with alkynes is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles. Similarly, reaction with benzynes affords benzotriazoles.
-
Curtius Rearrangement: Upon thermal or photochemical activation, this compound undergoes the Curtius rearrangement to form phenyl isocyanate. This highly reactive intermediate can be trapped with a variety of nucleophiles to generate amides, ureas, and carbamates, which can be key steps in the synthesis of more complex heterocycles like quinolones.[1][2]
-
Nitrene Insertion and Amidation Reactions: Under photochemical or thermal conditions, this compound can generate a benzoyl nitrene intermediate, which can undergo C-H insertion or amidation reactions. Recent advances in visible-light photocatalysis have enabled the direct C-H amidation of heteroarenes using benzoyl azides under mild conditions.[3]
Data Presentation: Synthesis of N-Heterocycles
The following tables summarize quantitative data for the synthesis of various N-heterocycles using this compound and related organic azides.
Table 1: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles [4]
| Entry | Azide | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) azide | Phenylacetylene (B144264) | CpRuCl(COD) (1) | DCE | 45 | 1 | >95 |
| 2 | Benzyl azide | 1-Octyne | CpRuCl(COD) (1) | DCE | 45 | 1 | >95 |
| 3 | Phenyl azide | Phenylacetylene | Cp*RuCl(COD) (1) | DCE | 45 | 2 | 90 |
Cp*RuCl(COD) = Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II), DCE = 1,2-Dichloroethane
Table 2: Synthesis of Benzotriazoles via [3+2] Cycloaddition of Azides and Benzynes [1][5]
| Entry | Azide | Benzyne (B1209423) Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) | CsF | MeCN | RT | 12 | 90 |
| 2 | Phenyl azide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF | MeCN | RT | 12 | 85 |
| 3 | Adamantyl azide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF | MeCN | RT | 12 | 78 |
| 4 | Ethyl azidoacetate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF | MeCN | RT | 12 | 99 |
RT = Room Temperature
Table 3: Visible-Light Photocatalyzed C-H Amidation of N-Methylpyrrole [6]
| Entry | This compound Derivative | Photocatalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) |
| 1 | This compound | [Ru(bpy)₃]Cl₂ (2.5) | H₃PO₄ | DMSO | 4 | 65 |
| 2 | 4-Methoxythis compound | [Ru(bpy)₃]Cl₂ (2.5) | H₃PO₄ | DMSO | 4 | 71 |
| 3 | 4-Chlorothis compound | [Ru(bpy)₃]Cl₂ (2.5) | H₃PO₄ | DMSO | 4 | 54 |
| 4 | 4-Cyanothis compound | [Ru(bpy)₃]Cl₂ (2.5) | H₃PO₄ | DMSO | 4 | 63 |
[Ru(bpy)₃]Cl₂ = Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a hallmark reaction of "click chemistry".[7][8]
-
Materials:
-
This compound (or other organic azide) (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (B8700270) (0.1 equiv)
-
Solvent: t-Butanol/Water (1:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add the this compound (1.0 equiv) and the terminal alkyne (1.0 equiv).
-
Dissolve the starting materials in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.
-
Add the copper(II) sulfate pentahydrate (0.05 equiv) to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
-
Protocol 2: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition [4]
This protocol provides a method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.
-
Materials:
-
Benzyl azide (1.0 equiv, 0.075 mol, 10.0 g)
-
Phenylacetylene (1.05 equiv, 0.0789 mol, 8.06 g)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) [Cp*RuCl(COD)] (0.01 equiv, 0.752 mmol, 285 mg)
-
1,2-Dichloroethane (DCE), anhydrous
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer, rubber septum, argon inlet
-
Oil bath
-
-
Procedure:
-
Equip a 500-mL, three-necked round-bottom flask with a magnetic stir bar and a rubber septum, and purge the flask with argon.
-
Add benzyl azide (10.0 g, 0.075 mol) to the flask.
-
Add 150 mL of anhydrous DCE, followed by phenylacetylene (8.06 g, 0.0789 mol).
-
Place the reaction flask in a preheated oil bath at 45 °C.
-
After 5 minutes, prepare a solution of Cp*RuCl(COD) (285 mg, 0.752 mmol) in 3 mL of DCE and add it to the reaction mixture via syringe.
-
Stir the reaction at 45 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-5-phenyl-1H-1,2,3-triazole.
-
Protocol 3: Synthesis of 1-Benzyl-1H-benzotriazole from Benzyne and Benzyl Azide [1][5]
This protocol describes the synthesis of a benzotriazole (B28993) via a [3+2] cycloaddition of an in situ generated benzyne with an azide.
-
Materials:
-
Benzyl azide (1.0 equiv)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv)
-
Cesium fluoride (B91410) (CsF) (2.0 equiv)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Schlenk tube or a flask equipped with a reflux condenser and argon inlet
-
Magnetic stirrer
-
-
Procedure:
-
To a Schlenk tube under an argon atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv) and cesium fluoride (2.0 equiv).
-
Add anhydrous acetonitrile to the tube.
-
Add benzyl azide (1.0 equiv) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Rinse the Celite pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 1-benzyl-1H-benzotriazole.
-
Protocol 4: Visible-Light Photocatalyzed C-H Amidation of N-Methylpyrrole with this compound [6]
This protocol details a modern, mild method for the direct amidation of a heterocycle.
-
Materials:
-
This compound (1.0 equiv, 0.34 mmol)
-
N-Methylpyrrole (5.0 equiv, 1.7 mmol)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) (0.025 equiv, 8.5 µmol)
-
Phosphoric acid (o-H₃PO₄) (2.0 equiv, 0.68 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
5 mL snap vial with a magnetic stir bar
-
Blue LED light source
-
-
Procedure:
-
In a 5 mL snap vial equipped with a magnetic stir bar, combine [Ru(bpy)₃]Cl₂·6H₂O (0.025 equiv), this compound (1 equiv), phosphoric acid (2 equiv), and N-methylpyrrole (5 equiv).
-
Dissolve the components in dry DMSO (to a final concentration of 0.09 M with respect to this compound).
-
Degas the resulting mixture by bubbling with argon or by the freeze-pump-thaw method.
-
Seal the vial and place it under irradiation with a blue LED light source at room temperature.
-
Stir the reaction mixture for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 5: Synthesis of 3-Benzyl-quinazolin-4(3H)-one [9]
This protocol describes the synthesis of a quinazolinone derivative from isatoic anhydride (B1165640) and benzyl azide.
-
Materials:
-
Isatoic anhydride (1.0 equiv)
-
Benzyl azide (1.2 equiv)
-
Potassium tert-butoxide (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 equiv) in DMSO.
-
Add potassium tert-butoxide (2.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add benzyl azide (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry it to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 3-benzyl-quinazolin-4(3H)-one.
-
Mandatory Visualizations
Caption: Key reaction pathways for N-heterocycle synthesis using this compound.
Caption: General experimental workflow for N-heterocycle synthesis.
References
- 1. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02365J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes [beilstein-journals.org]
- 9. SYNTHESIS OF QUINAZOLIN-4(3<i>H</i>)-ONES <i>via</i> THE REACTION OF ISATOIC ANHYDRIDE WITH BENZYL AZIDES IN THE PRESENCE OF POTASSIUM <i>tert</i>-BUTOXIDE IN DMSO | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Notes and Protocols for Photocatalytic C-H Amidation with Benzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup and protocol for the visible-light-mediated photocatalytic C-H amidation of heteroarenes using benzoyl azides. This method offers a mild and efficient pathway for the synthesis of heteroaromatic amides, which are prevalent motifs in pharmaceuticals and functional materials. The reaction proceeds with high atom economy, producing dinitrogen as the only byproduct.[1][2][3]
Overview
The described protocol outlines the direct C-H amidation of electron-rich heteroarenes utilizing a ruthenium-based photocatalyst, an acid additive, and visible light irradiation.[1][4] This approach avoids the harsh reaction conditions often associated with traditional C-H functionalization methods.[1][3] The reaction is tolerant of various functional groups on both the heteroarene and the benzoyl azide (B81097), making it a versatile tool for late-stage functionalization in drug discovery and development.[1][5]
Experimental Workflow
The general experimental workflow for the photocatalytic C-H amidation is depicted below. It involves the preparation of the reaction mixture, degassing, irradiation with blue LEDs, and subsequent workup and purification of the desired amide product.
Caption: Experimental workflow for photocatalytic C-H amidation.
Data Presentation
The following tables summarize the reaction scope and yields for the photocatalytic C-H amidation of various heteroarenes with different benzoyl azides, as reported in the literature.
Table 1: Scope of Heteroarenes [6]
| Entry | Heteroarene | Product | Yield (%) |
| 1 | N-Methylpyrrole | N-Methyl-2-benzoylpyrrole | 65 |
| 2 | Pyrrole | 2-Benzoylpyrrole | 72 |
| 3 | Indole | 3-Benzoylindole | 69 |
| 4 | 1,2-Dimethylindole | 3-Benzoyl-1,2-dimethylindole | 64 |
| 5 | Furan | 2-Benzoylfuran | 49 |
| 6 | Benzofuran | 2-Benzoylbenzofuran | 15 |
| 7 | Thiophene | 2-Benzoylthiophene | 59 |
| 8 | 2-Methylthiophene | 5-Benzoyl-2-methylthiophene | 46 |
| 9 | N-Phenylpyrrole | 2-Benzoyl-1-phenylpyrrole | 88 |
| 10 | 1H-Pyrrolo[2,3-b]pyridine | 3-Benzoyl-1H-pyrrolo[2,3-b]pyridine | 59 |
| 11 | 1-Methylindole | 3-Benzoyl-1-methylindole | 35 |
| 12 | 2,5-Dimethylfuran | 3-Benzoyl-2,5-dimethylfuran | 61 |
| 14 | Cinnamoyl azide | N-(1-Methyl-1H-pyrrol-2-yl)cinnamamide | 55 |
Reaction conditions: this compound (1 equiv.), heteroarene (5 equiv.), Ru(bpy)3Cl2·6H2O (2.5 mol%), H3PO4 (2 equiv.) in dry DMSO, irradiated with blue light under N2.[6]
Table 2: Scope of Benzoyl Azides [6]
| Entry | This compound Substituent | Product | Yield (%) |
| 1 | H | N-(1-Methyl-1H-pyrrol-2-yl)benzamide | 65 |
| 2 | 4-Me | 4-Methyl-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 71 |
| 3 | 4-OMe | 4-Methoxy-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 47 |
| 4 | 4-F | 4-Fluoro-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 54 |
| 5 | 4-CN | 4-Cyano-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 63 |
| 6 | 4-CO2Et | Ethyl 4-((1-methyl-1H-pyrrol-2-yl)carbamoyl)benzoate | 46 |
| 7 | 4-Cl | 4-Chloro-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 61 |
| 8 | 2-Me | 2-Methyl-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 49 |
| 9 | - | No reaction with alkyl, phenyl, diphenylphosphoryl or benzyl (B1604629) acyl azides | 0 |
Reaction conditions: this compound derivative (1 equiv.), N-methylpyrrole (5 equiv.), Ru(bpy)3Cl2·6H2O (2.5 mol%), H3PO4 (2 equiv.) in dry DMSO, irradiated with blue light under N2.[5][6]
Experimental Protocols
Materials and Equipment
-
Photocatalyst: Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)3]Cl2·6H2O)
-
Benzoyl Azides: Synthesized from the corresponding benzoyl chlorides and sodium azide or purchased commercially.
-
Heteroarenes: Purchased from commercial suppliers and used as received or purified by standard methods.
-
Acid Additive: Phosphoric acid (H3PO4, 85% in water)
-
Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Vials: 5 mL snap vials or similar, equipped with a magnetic stirring bar.
-
Light Source: Blue LEDs (e.g., 455 nm).
-
Degassing Equipment: Schlenk line or similar setup for freeze-pump-thaw cycles.
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup).
Standard Procedure for Photocatalytic C-H Amidation
The following protocol is a representative example for the reaction of N-methylpyrrole with this compound.
-
Reaction Setup:
-
To a 5 mL snap vial equipped with a magnetic stirring bar, add [Ru(bpy)3]Cl2·6H2O (0.0085 mmol, 2.5 mol%).
-
Add this compound (0.34 mmol, 1.0 equiv.).
-
Add N-methylpyrrole (1.7 mmol, 5.0 equiv.).
-
Add phosphoric acid (0.68 mmol, 2.0 equiv.).
-
Add anhydrous DMSO (to achieve a concentration of 0.09 M with respect to the this compound).
-
-
Degassing:
-
Seal the vial with a septum.
-
Degas the reaction mixture by three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Backfill the vial with nitrogen or argon.
-
-
Irradiation:
-
Place the reaction vial in front of a blue LED light source.
-
Ensure the reaction mixture is stirred continuously at room temperature.
-
Irradiate for the required time (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
-
Proposed Reaction Mechanism
The reaction is proposed to proceed via a triplet sensitization pathway.[1] The photocatalyst, [Ru(bpy)3]Cl2, absorbs blue light and is excited to a triplet state. This excited state then transfers its energy to the this compound, generating a triplet this compound intermediate. This reactive intermediate then undergoes the C-H amidation reaction with the heteroarene.
Caption: Proposed mechanism for photocatalytic C-H amidation.
Disclaimer: This document is intended for informational purposes only and should be used by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and performing chemical reactions. The reaction conditions may need to be optimized for specific substrates.
References
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02365J [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Buy this compound | 582-61-6 [smolecule.com]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Application Notes and Protocols: Benzoyl Azide in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl azide (B81097) is a reactive organic compound that finds utility in various aspects of peptide chemistry. Although its direct application as a coupling reagent is less common than other acyl azides due to its inherent instability, the principles of acyl azide chemistry provide a framework for its use. The benzoyl group itself is a valuable moiety for peptide modification, enhancing properties such as hydrophobicity and serving as a key component in photoaffinity labeling probes.
This document provides a comprehensive overview of the applications of benzoyl azide and the benzoyl group in peptide synthesis and modification. It includes detailed protocols for peptide coupling via the acyl azide method, N-terminal benzoylation, and the incorporation of benzoyl-containing photoreactive amino acids. Safety considerations for handling potentially explosive azide compounds are also highlighted.
Safety and Handling of this compound
This compound is classified as a shock-sensitive and explosive material.[1] Due to the instability of the azide group, it can decompose readily with heat, shock, or friction.[1] Therefore, stringent safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a blast shield, and chemical-resistant gloves.[2][3]
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood.[3]
-
Handling: Use non-metal spatulas (plastic or ceramic) to handle sodium azide, a precursor to this compound, to avoid the formation of highly explosive heavy metal azides.[4][5] Avoid grinding or subjecting the compound to frictional heat.[4]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials such as strong oxidizing agents and acids.[2]
-
Waste Disposal: Azide-containing waste should be managed as hazardous waste and should not be disposed of down the drain, as it can form explosive metal azides with lead or copper plumbing.[3]
Application 1: Peptide Bond Formation via the Acyl Azide Method
The acyl azide method is a classical approach to peptide bond formation known for its very low risk of racemization.[6] While protocols specifically detailing the use of pre-isolated this compound are rare due to its instability, it can be generated in situ from benzoyl hydrazide, analogous to other acyl azides.
Quantitative Data: Comparison of Coupling Reagents
The following table provides a comparative overview of the performance of the general acyl azide method against other common peptide coupling reagents. It's important to note that direct, head-to-head comparisons under identical conditions are limited in the literature, and performance can be sequence-dependent.[6]
| Coupling Agent/Method | Coupling Efficiency / Yield (%) | Racemization Level | Key Advantages | Key Disadvantages |
| Acyl Azide Method | Generally good, but can be variable | Very Low | Minimal racemization | Longer reaction times, potentially hazardous intermediates |
| HATU/HBTU | High to Very High | Low to Moderate | Fast reactions, high efficiency | Can cause racemization with sensitive amino acids |
| PyBOP | High | Low to Moderate | Efficient, good for sterically hindered couplings | Byproducts can be difficult to remove |
| DCC/DIC + Additive | Good to High | Low (with additive) | Cost-effective | Formation of insoluble urea (B33335) byproduct (DCC) |
Data compiled from multiple sources.[6][7][8][9][10]
Experimental Protocol: Dipeptide Synthesis via In-situ Acyl Azide Generation
This protocol describes the synthesis of a dipeptide (e.g., N-Benzoyl-Gly-Phe-OMe) using the in-situ generation of this compound from benzoyl hydrazide.
Materials:
-
Benzoyl hydrazide
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Formation of this compound (in situ): a. Dissolve benzoyl hydrazide (1.0 eq) in a minimal amount of cold (0 to -5 °C) DMF containing 2.5 equivalents of HCl. b. Cool the solution in an ice-salt bath to maintain the temperature between 0 and -5 °C. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise while vigorously stirring. Ensure the temperature does not rise above 0 °C. d. Stir the reaction mixture at this temperature for 15-30 minutes to form the this compound. The solution should be kept cold for the next step.
-
Coupling Reaction: a. In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in DMF and neutralize with TEA or NMM (1.0 eq) at 0 °C. b. Slowly add the cold this compound solution from step 1d to the neutralized amino acid ester solution. c. Adjust the pH of the reaction mixture to be neutral or slightly basic (pH 7-8) by the dropwise addition of TEA or NMM. d. Allow the reaction to proceed at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction by adding cold water. b. Extract the aqueous mixture with DCM or ethyl acetate (B1210297) (3 x volumes). c. Combine the organic layers and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide. e. Purify the crude product by silica (B1680970) gel column chromatography or recrystallization. f. Characterize the final product by mass spectrometry and NMR.[11][12]
Visualization: Acyl Azide Peptide Coupling
Caption: General mechanism of acyl azide-mediated peptide coupling.
Application 2: N-Terminal Benzoylation of Peptides
N-terminal benzoylation is a common modification to increase the hydrophobicity and stability of peptides.[] This can improve their interaction with biological membranes and protect them from enzymatic degradation. While benzoyl chloride is the most common reagent for this purpose, this compound could potentially be used under appropriate conditions.
Experimental Protocol: N-Terminal Benzoylation with Benzoyl Chloride
This protocol describes a standard method for the N-terminal benzoylation of a peptide on solid support.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Benzoyl chloride
-
Diisopropylethylamine (DIEA) or Pyridine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF or DCM in a peptide synthesis vessel.
-
Benzoylation: a. To the swollen resin, add a solution of benzoyl chloride (5-10 eq) and DIEA (5-10 eq) in DMF. b. Agitate the mixture at room temperature for 1-2 hours. c. Monitor the reaction completion using a Kaiser test (should be negative, indicating the absence of free primary amines).
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts. Dry the resin under vacuum.
-
Cleavage and Deprotection: a. Treat the dried resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. b. Precipitate the crude benzoylated peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[14][15]
-
Characterization: Confirm the identity and purity of the N-benzoylated peptide by mass spectrometry.[11][12]
Visualization: N-Terminal Modification Workflow
Caption: Workflow for N-terminal benzoylation of a solid-phase synthesized peptide.
Application 3: Benzophenone (B1666685) in Peptide Photoaffinity Labeling
The benzoyl moiety is a critical component of the photoreactive amino acid p-benzoyl-L-phenylalanine (Bpa).[16] Bpa is widely used in photoaffinity labeling to identify and study peptide-protein interactions.[17][18] Upon UV irradiation, the benzophenone group forms a reactive triplet diradical that can form covalent bonds with nearby molecules, thus "trapping" the interacting partner.[18]
Experimental Protocol: Synthesis of a Photoaffinity Peptide Probe with Bpa
This protocol outlines the incorporation of Fmoc-L-Bpa-OH into a peptide sequence using standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-L-p-benzoyl-phenylalanine (Fmoc-L-Bpa-OH)
-
Other Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
Standard SPPS reagents (coupling agents like HATU/HBTU, base like DIEA, piperidine (B6355638) in DMF for Fmoc deprotection)
-
Cleavage cocktail
-
HPLC for purification
Procedure:
-
Peptide Synthesis: a. Synthesize the peptide sequence on the chosen resin using standard automated or manual Fmoc-SPPS protocols. b. At the desired position in the sequence, incorporate Fmoc-L-Bpa-OH using the same coupling conditions as for other amino acids. A double coupling may be beneficial to ensure high efficiency.
-
Cleavage and Deprotection: a. Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification and Characterization: a. Purify the crude Bpa-containing peptide by RP-HPLC. b. Confirm the mass and purity of the peptide probe by mass spectrometry.
-
Photo-crosslinking Experiment (General Overview): a. Incubate the purified Bpa-containing peptide with its target protein or biological sample. b. Irradiate the sample with UV light (typically ~350-360 nm) to activate the benzophenone group and induce covalent cross-linking. c. Analyze the cross-linked products using techniques such as SDS-PAGE and mass spectrometry to identify the interacting partners.[16][18]
Visualization: Photoaffinity Labeling Principle
Caption: Principle of peptide photoaffinity labeling using a Bpa-containing probe.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. polypeptide.com [polypeptide.com]
- 16. p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles from Benzoyl Azide and Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazoles via the reaction of benzoyl azide (B81097) with alkynes. This transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. The resulting triazole core is a valuable scaffold in medicinal chemistry and materials science. This document covers the preparation of the key benzoyl azide reagent, and the primary catalytic methods for the cycloaddition reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
I. Synthesis of this compound
Introduction: this compound is a key reagent for these cycloaddition reactions. It can be synthesized from the readily available benzoyl chloride and sodium azide. However, it is important to note that organic azides are potentially explosive and should be handled with care, especially in concentrated form or when heated. It is often recommended to generate this compound in situ and use it directly in the subsequent reaction without isolation.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from benzoyl chloride and sodium azide.
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Polyethylene glycol (PEG-400)
-
Anhydrous ether
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL flask, add benzoyl chloride (1 mmol), sodium azide (1.2 mmol), and PEG-400 (2.0 mL).
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Upon completion of the reaction, extract the product with anhydrous ether.
-
Concentrate the ethereal solution under reduced pressure to obtain this compound as a light-colored solid.[1]
Safety Precautions:
-
Always handle sodium azide and this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid heating concentrated solutions of azides.
-
Small-scale reactions are recommended.
II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The CuAAC reaction is the most prominent example of click chemistry, providing exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[2] The reaction is typically carried out under mild conditions and is tolerant of a wide variety of functional groups. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2][3]
Protocol 2: General Procedure for CuAAC of this compound and a Terminal Alkyne
This protocol provides a general method for the copper-catalyzed cycloaddition of this compound and a terminal alkyne.
Materials:
-
This compound (prepared as in Protocol 1 or generated in situ)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water)
-
Reaction vessel with a magnetic stir bar
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0 eq) in the chosen solvent.
-
To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq) to initiate the reaction.[3]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine, drying over anhydrous sulfate, and concentration under reduced pressure. The crude product can be purified by column chromatography if necessary.
III. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Introduction: The RuAAC reaction provides a complementary method to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer.[4][5] This method is particularly useful for the synthesis of fully substituted triazoles from internal alkynes.[5] Common catalysts include [CpRuCl] complexes such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD).[6]
Protocol 3: General Procedure for RuAAC of this compound and an Alkyne
This protocol describes a general method for the ruthenium-catalyzed cycloaddition of this compound and an alkyne.
Materials:
-
This compound (prepared as in Protocol 1 or generated in situ)
-
Alkyne (terminal or internal)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)
-
Anhydrous, non-protic solvent (e.g., benzene (B151609) or toluene)
-
Reaction vessel with a magnetic stir bar and reflux condenser
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq), the alkyne (1.2-1.5 eq), and the ruthenium catalyst (e.g., 1-5 mol%) in the anhydrous solvent.
-
Heat the reaction mixture to reflux (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
IV. Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of triazoles from azides and alkynes. While specific data for a wide range of this compound reactions is not extensively tabulated in the literature, the data for benzyl (B1604629) azide serves as a good proxy, with the understanding that the electron-withdrawing nature of the benzoyl group may influence reaction rates.
Table 1: Representative Conditions and Yields for CuAAC Reactions
| Azide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | 12-24 | >95 |
| Benzyl Azide | 1-Ethynylcyclohexanol | Copper Phenylacetylide | CH₂Cl₂ | RT | 24 | 77[7] |
| Benzyl Azide | 1-Chloro-4-prop-2-ynyloxybenzene | Copper Phenylacetylide | CH₂Cl₂ | RT | 24 | 70[7] |
| m-Nitrothis compound | Phenylacetylene | Cu(I) | Various | RT | 1-24 | High |
Table 2: Representative Conditions and Yields for RuAAC Reactions
| Azide | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Azide | Phenylacetylene | CpRuCl(COD) | Dichloroethane | 45 | 0.5 | 90-92[5] |
| Benzyl Azide | 1-Octyne | CpRuCl(PPh₃)₂ | Benzene | 80 | 4 | 85 |
| Benzyl Azide | 1,4-Diphenylbutadiyne | Cp*RuCl(PPh₃)₂ | Benzene | 80 | 2 | 80[4] |
V. Mandatory Visualizations
Reaction Mechanisms
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. CN101906007B - Preparation method of organic azide - Google Patents [patents.google.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Benzoyl Azide as a Photoaffinity Labeling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique to identify and characterize specific biomolecular interactions, particularly between small molecules and their protein targets. This method utilizes a photoactivatable reagent that, upon irradiation with light, forms a highly reactive intermediate capable of covalently bonding to interacting molecules in close proximity. Benzoyl azide (B81097) and other aryl azides are a prominent class of photoaffinity labeling reagents. When exposed to UV light, they release nitrogen gas to generate a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with nearby amino acid residues, thus permanently "labeling" the interacting protein. These application notes provide a comprehensive overview of the use of benzoyl azide as a photoaffinity labeling reagent, including its mechanism of action, comparative performance, and detailed experimental protocols.
Principle of this compound Photoaffinity Labeling
The core principle of photoaffinity labeling with this compound involves a three-step process:
-
Binding: A photoaffinity probe, which consists of a ligand of interest derivatized with a this compound group, is introduced to a biological system (e.g., cell lysate, purified protein). The probe reversibly binds to its target protein based on the affinity of the ligand.
-
Photoactivation: The sample is irradiated with UV light at a specific wavelength (typically 260-365 nm for aryl azides).[1] This provides the energy to induce the photodecomposition of the azide group, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive singlet nitrene intermediate.[2]
-
Covalent Crosslinking: The short-lived nitrene intermediate can undergo various reactions, including insertion into C-H and N-H bonds of amino acid residues at the binding site.[2] This results in the formation of a stable, covalent bond between the photoaffinity probe and its target protein.
Following covalent labeling, the modified protein can be detected, enriched, and identified using various analytical techniques, often facilitated by a reporter tag (e.g., biotin, alkyne) incorporated into the probe's structure.
Data Presentation
Comparison of Common Photoaffinity Labeling Reagents
The selection of a photoreactive group is a critical step in designing a photoaffinity labeling experiment. Benzoyl azides, benzophenones, and diazirines are the most commonly used classes of photoactivatable moieties, each with distinct advantages and disadvantages.
| Feature | This compound (Aryl Azide) | Benzophenone | Diazirine |
| Activation Wavelength | ~260-365 nm[1] | ~350-365 nm[3] | ~330-370 nm[3] |
| Reactive Intermediate | Nitrene[4] | Triplet Diradical[3] | Carbene[3] |
| Reactivity | Moderately reactive; can rearrange.[2] | Moderately reactive; less prone to rearrangement.[1] | Highly reactive; short-lived.[5] |
| Selectivity | Inserts into C-H and N-H bonds.[2] | Primarily abstracts H-atoms from C-H bonds.[3] | Inserts non-selectively into C-H and X-H bonds.[2] |
| Chemical Stability | Generally stable in the dark. | Highly stable. | Stable, but can be sensitive to acids. |
| Size | Small. | Bulky. | Smallest of the three. |
| Reported Labeling Efficiency | Generally <30%[1] | Can be higher with longer irradiation. | Generally efficient. |
Quantitative Performance Data of Aryl Azide and Benzophenone Probes
The efficiency of photoaffinity labeling can be quantified in several ways, including the percentage of covalent incorporation and the inhibitory concentration (IC50) of the probe.
| Probe Type | Target Protein | Parameter | Value | Reference |
| Aryl Azide | Progesterone Receptor | Photoattachment Efficiency | 60% | [6] |
| Benzophenone (clickable) | γ-secretase | IC50 | 2.3 nM | [7] |
| Benzophenone (clickable) | γ-secretase | IC50 | 0.2 nM | [7] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Photoaffinity Probe
This protocol provides a general method for the synthesis of a this compound-containing photoaffinity probe from a corresponding carboxylic acid derivative of a ligand of interest.
Materials:
-
Ligand with a carboxylic acid functional group
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Dry glassware
Procedure:
-
Acid Chloride Formation:
-
Dissolve the carboxylic acid-containing ligand in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Azide Formation:
-
Dissolve the crude acid chloride in anhydrous acetone (B3395972) or THF.
-
In a separate flask, dissolve an excess of sodium azide in a minimal amount of water and add it to the acid chloride solution at 0°C.
-
Stir the reaction vigorously for 1-2 hours at 0°C.
-
Quench the reaction by adding cold water.
-
Extract the this compound product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the this compound photoaffinity probe.
-
Purify the product as needed using column chromatography.
-
Protocol 2: Photoaffinity Labeling of a Target Protein in Cell Lysate
This protocol outlines the general steps for labeling a target protein in a complex biological mixture using a this compound probe.
Materials:
-
This compound photoaffinity probe
-
Cell lysate containing the target protein
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 302 nm or 365 nm)
-
Microcentrifuge tubes
Procedure:
-
Incubation:
-
Dilute the cell lysate to a suitable protein concentration (e.g., 1-5 mg/mL) in PBS.
-
Add the this compound photoaffinity probe to the lysate to the desired final concentration. Include a control sample with a vehicle (e.g., DMSO).
-
Incubate the mixture for a sufficient time (e.g., 30-60 minutes) at 4°C in the dark to allow for binding of the probe to its target.
-
-
UV Irradiation:
-
Place the samples on ice in an open microcentrifuge tube.
-
Position a UV lamp at a fixed distance above the samples.
-
Irradiate the samples with UV light for a predetermined time (e.g., 15-60 minutes). The optimal irradiation time and wavelength should be empirically determined.
-
-
Sample Preparation for Analysis:
-
After irradiation, the samples are ready for downstream analysis, such as SDS-PAGE and western blotting, or for enrichment and mass spectrometry-based identification.
-
Protocol 3: Target Identification using Click Chemistry and Mass Spectrometry
This protocol is for probes that incorporate an alkyne handle for subsequent "click" chemistry-mediated conjugation to a reporter tag (e.g., biotin-azide) for enrichment and identification.
Materials:
-
Photolabeled protein sample from Protocol 2 (containing an alkyne-functionalized probe)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Click Chemistry Reaction:
-
To the photolabeled lysate, add the following click chemistry reagents in order: biotin-azide, TCEP or sodium ascorbate (to reduce Cu(II) to Cu(I)), TBTA (a copper-chelating ligand), and CuSO₄.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein band of interest and perform in-gel trypsin digestion.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein.
-
Mandatory Visualization
Caption: Experimental workflow for photoaffinity labeling using a this compound probe.
References
- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Benzoylnitrene from Benzoyl Azide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylnitrene is a highly reactive intermediate in organic synthesis, primarily generated from the thermal or photochemical decomposition of benzoyl azide (B81097). This nitrene species can undergo a variety of transformations, most notably Curtius rearrangement, C-H bond insertion, and aziridination of olefins. These reactions provide powerful synthetic routes to a diverse range of nitrogen-containing compounds, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the synthesis of the precursor, benzoyl azide, its conversion to benzoylnitrene, and the subsequent synthetic applications of this reactive intermediate.
Safety Precautions
This compound is a potentially explosive compound and must be handled with extreme caution. It is sensitive to heat, shock, and friction. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and on a small scale. Personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and heavy-duty gloves, is mandatory. This compound is also classified as a skin and eye irritant.[1] In case of contact, rinse the affected area immediately with copious amounts of water.
Key Safety Information for this compound:
| Hazard Statement | Precautionary Statement |
| H241: Heating may cause a fire or explosion.[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] P234: Keep only in original container. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| H319: Causes serious eye irritation.[2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound is typically synthesized from the reaction of benzoyl chloride with sodium azide.
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium azide in water.
-
Slowly add the aqueous sodium azide solution to the stirred benzoyl chloride solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless oil or solid.
Quantitative Data for this compound Synthesis:
| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl chloride, Sodium azide | Acetone/Water | 0 | 0.5 | >90 | Based on general procedures for acyl azide synthesis. |
| Benzotrichloride, Trimethylsilyl azide (TMS-N₃) | CH₃CN | Room Temperature | - | up to 71 | Visible light-driven photocatalysis using Rh³⁺/TiO₂.[3] |
Protocol 2: Generation of Benzoylnitrene and In Situ Reactions
Benzoylnitrene is highly reactive and is typically generated and used in situ.
Materials:
-
This compound
-
Inert, high-boiling solvent (e.g., benzene, toluene, xylene)
-
Substrate for C-H insertion or aziridination
-
Reaction flask with a reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon source
Procedure:
-
In a reaction flask, dissolve the substrate in the chosen inert solvent.
-
Add this compound to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., Benzene: 80 °C, Toluene: 111 °C, Xylene: ~140 °C).
-
Monitor the reaction progress by observing the evolution of nitrogen gas and by analytical techniques such as TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques like column chromatography.
Materials:
-
This compound
-
Solvent (e.g., benzene, acetonitrile)
-
Substrate for C-H insertion or aziridination
-
Photochemical reactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
-
Prepare a solution of this compound and the substrate in the chosen solvent in a quartz reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the reaction vessel in the photochemical reactor.
-
Irradiate the solution with UV light at a suitable wavelength (typically around 254 nm or 300 nm).
-
Monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete, the solvent can be removed, and the product purified by column chromatography.
Applications in Organic Synthesis
Curtius Rearrangement
The thermal or photochemical decomposition of this compound can lead to the Curtius rearrangement, yielding phenyl isocyanate. This is often a competing reaction with nitrene insertion and aziridination. The isocyanate can be subsequently converted to amines, ureas, and carbamates. The reaction is believed to proceed through a concerted mechanism without the formation of a free nitrene intermediate.
C-H Insertion Reactions
Singlet benzoylnitrene can insert into C-H bonds, a powerful transformation for the direct functionalization of hydrocarbons. This reaction is particularly useful for the synthesis of amides from alkanes.
Quantitative Data for Benzoylnitrene C-H Insertion (Illustrative):
While specific yield data for benzoylnitrene C-H insertion is limited in the readily available literature, related systems provide an indication of expected reactivity.
| Substrate | Nitrene Precursor | Catalyst | Solvent | Product | Yield (%) | Reference |
| Cyclohexane | This compound | - | Benzene | N-Cyclohexylbenzamide | Low | Yields are often low due to competing Curtius rearrangement and low reactivity of unactivated C-H bonds. |
| Arenes | Acyl Silane | Co(III) | - | ortho-amidated benzoyl silanes | ~99 | Example of a directed C-H amidation, which can be more efficient.[4] |
Aziridination of Olefins
Benzoylnitrene can add to alkenes to form aziridines, which are valuable three-membered heterocyclic building blocks in organic synthesis. The stereochemistry of the alkene is generally retained in the aziridination reaction.
Quantitative Data for Aziridination with Nitrene Precursors (Illustrative):
Specific yields for the aziridination of olefins with benzoylnitrene are not extensively reported. The following table provides data for aziridination reactions using other nitrene sources to illustrate typical efficiencies.
| Olefin | Nitrene Precursor | Catalyst | Solvent | Aziridine Yield (%) | Reference |
| Styrene | PhI=NTs (N-(p-toluenesulfonyl)imino)phenyliodinane | Cu(I) | Acetonitrile | 23-95 | Yields vary depending on reaction conditions and excess of olefin.[5] |
| 4-Fluorostyrene | 1-phenyl-2-phthalimidodiazene-1-oxide | - | Dichloromethane | 70 (NMR Yield) | Photoinduced aziridination.[2] |
| Cyclohexene | Ethyl azidoformate | Ir(ppy)₂(dttbpy)PF₆ | - | 17 | Visible light photocatalytic aziridination. |
Signaling Pathways and Experimental Workflows
Caption: Synthesis of this compound from Benzoyl Chloride.
Caption: Generation and Reactions of Benzoylnitrene.
Caption: General Experimental Workflow for Benzoylnitrene Reactions.
References
Application Notes and Protocols for the One-Pot Synthesis of Carbamates from Carboxylic Acids via Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The one-pot conversion of carboxylic acids to carbamates is a highly valuable transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the carbamate (B1207046) moiety is a common functional group. This process typically proceeds via a Curtius rearrangement, which involves the conversion of a carboxylic acid to an isocyanate intermediate that is subsequently trapped by an alcohol.[1] This application note details a robust and widely used one-pot protocol for this synthesis, primarily focusing on the use of diphenylphosphoryl azide (B81097) (DPPA) as a key reagent. This method offers the advantage of avoiding the isolation of potentially explosive acyl azide intermediates.[1]
The Curtius rearrangement is prized for its broad functional group tolerance and the retention of stereochemistry at the migrating carbon center.[1] The one-pot nature of this reaction enhances its efficiency and practicality, making it suitable for both small-scale synthesis and larger-scale production.[2]
Reaction Principle
The one-pot synthesis of carbamates from carboxylic acids using DPPA follows a well-established reaction sequence. First, the carboxylic acid reacts with DPPA in the presence of a base to form a mixed anhydride. This intermediate then undergoes nucleophilic attack by the azide ion, either from DPPA itself or an external source, to generate an acyl azide. The acyl azide, upon heating, undergoes the Curtius rearrangement, eliminating nitrogen gas to form an isocyanate. Finally, the isocyanate is trapped in situ by an alcohol to yield the desired carbamate.[1]
Applications in Research and Drug Development
The carbamate functional group is a key structural motif in a wide array of pharmaceuticals and bioactive molecules. This synthetic method provides a direct route to:
-
Protecting Groups: Boc- and Cbz-protected amines, which are fundamental intermediates in peptide synthesis and medicinal chemistry, can be readily prepared.
-
Bioisosteres: Carbamates are often used as bioisosteric replacements for amides and esters to improve the pharmacokinetic properties of drug candidates.
-
Linkers: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, carbamate linkages are employed to connect the cytotoxic payload to the targeting moiety.
-
Direct Synthesis of Bioactive Molecules: Many approved drugs, including the antiviral agent Oseltamivir, incorporate a carbamate group synthesized via a Curtius rearrangement.[1]
Experimental Protocols
General Procedure using Diphenylphosphoryl Azide (DPPA)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.0 - 1.2 equiv)
-
Tertiary amine base (e.g., triethylamine (B128534), diisopropylethylamine) (1.0 - 1.2 equiv)
-
Alcohol (solvent or co-solvent, can be used in excess)
-
Anhydrous aprotic solvent (e.g., toluene, THF, dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid and the anhydrous solvent.
-
Add the tertiary amine base to the solution and stir until the carboxylic acid has dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the diphenylphosphoryl azide (DPPA) to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.
-
Add the desired alcohol to the reaction mixture.
-
Slowly warm the reaction to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Caution: Acyl azides and isocyanates are toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Example Protocol: Synthesis of tert-Butyl N-thiazol-4-ylcarbamate[3]
Materials:
-
Thiazole-4-carboxylic Acid (500 mg, 3.87 mmol, 1.0 equiv)
-
Diphenylphosphoryl Azide (DPPA) (0.92 mL, 4.26 mmol, 1.1 equiv)
-
Triethylamine (0.59 mL, 4.26 mmol, 1.1 equiv)
-
tert-Butyl Alcohol (2 mL)
Procedure:
-
To a solution of thiazole-4-carboxylic acid in tert-butyl alcohol, add triethylamine at 0 °C.
-
Add DPPA to the solution and stir for 30 minutes at 0 °C.
-
Heat the reaction mixture to 90 °C and stir for 21 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography (ethyl acetate:hexane = 0:1 to 1:1 on silica gel) to give tert-butyl N-thiazol-4-ylcarbamate as a white solid (591 mg, 76% yield).
Data Presentation
The following table summarizes the yields of carbamates from various carboxylic acids using one-pot Curtius rearrangement protocols.
| Carboxylic Acid | Azide Source/Reagent | Alcohol | Product | Yield (%) | Reference |
| Thiazole-4-carboxylic Acid | DPPA | tert-Butyl Alcohol | tert-Butyl N-thiazol-4-ylcarbamate | 76 | |
| Adamantane-1-carboxylic acid | NaN₃ / (Boc)₂O | In situ t-BuOH | N-tert-Butyl adamantan-1-yl-carbamate | 95 | [3] |
| 4-Methoxybenzoic acid | TMSN₃ / T3P® | Benzyl alcohol | Benzyl (4-methoxyphenyl)carbamate | 98 | [4] |
| 4-Chlorobenzoic acid | TMSN₃ / T3P® | Benzyl alcohol | Benzyl (4-chlorophenyl)carbamate | 95 | [4] |
| Cyclohexanecarboxylic acid | TMSN₃ / T3P® | Benzyl alcohol | Benzyl cyclohexylcarbamate | 92 | [4] |
| Phenylacetic acid | TMSN₃ / T3P® | Benzyl alcohol | Benzyl benzylcarbamate | 96 | [4] |
Visualizations
Caption: Reaction mechanism of the one-pot carbamate synthesis.
Caption: General experimental workflow for one-pot carbamate synthesis.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates [organic-chemistry.org]
Application of Benzoyl Azide in the Synthesis of Bioactive Molecules: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzoyl azide (B81097) and its derivatives in the synthesis of a variety of bioactive molecules. Benzoyl azide serves as a versatile reagent in several key chemical transformations, enabling the efficient construction of important pharmacophores. The following sections detail the applications of this compound in visible-light mediated C-H amidation, the Curtius rearrangement for the formation of amines and carbamates, the synthesis of N-aryl amides, and the preparation of quinazolinone scaffolds.
Visible-Light Mediated C-H Amidation of Heteroarenes
The direct C-H amidation of heteroarenes using benzoyl azides under visible-light photocatalysis offers a mild and atom-economical method for synthesizing heteroaromatic amides, which are common motifs in bioactive compounds.[1] This reaction proceeds with good yields and regioselectivity, with dinitrogen as the only byproduct.[1]
Signaling Pathway and Experimental Workflow
The proposed mechanism for the photocatalytic C-H amidation involves the excitation of a photocatalyst by visible light, followed by energy transfer to this compound. This leads to the formation of a benzoyl nitrene intermediate, which then reacts with the heteroarene to yield the amidated product.
References
Application Notes and Protocols for the Synthesis of Ureas via the Curtius Reaction of Benzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted ureas utilizing the Curtius rearrangement of benzoyl azide (B81097). This method offers a robust pathway to a diverse range of urea (B33335) compounds, which are significant structural motifs in many pharmaceuticals and biologically active molecules. The protocol is divided into two main stages: the synthesis of the benzoyl azide precursor and its subsequent rearrangement and trapping with an amine to form the desired urea.
Introduction
The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1][2] The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. When an amine is used as the nucleophile, a substituted urea is formed.[2] This reaction is valued for its tolerance of a wide variety of functional groups and the ability to proceed under relatively mild conditions.[1][2]
This protocol specifically addresses the synthesis of ureas starting from this compound. The overall transformation follows the general scheme:
Scheme 1: General Synthesis of Ureas from this compound
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various unsymmetrical ureas from this compound and different amines. The data is based on a copper-catalyzed protocol, which has been shown to be effective for this transformation.[3]
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 1-Benzoyl-3-phenylurea | 12 | 85 |
| 2 | 4-Methylaniline | 1-Benzoyl-3-(p-tolyl)urea | 12 | 82 |
| 3 | 4-Methoxyaniline | 1-Benzoyl-3-(4-methoxyphenyl)urea | 12 | 88 |
| 4 | 4-Chloroaniline | 1-Benzoyl-3-(4-chlorophenyl)urea | 12 | 78 |
| 5 | Benzylamine | 1-Benzoyl-3-benzylurea | 12 | 90 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to a substituted urea.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from benzoyl chloride and sodium azide.
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in distilled water (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve benzoyl chloride (1 equivalent) in acetone (50 mL).
-
Slowly add the benzoyl chloride solution to the stirred sodium azide solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add 100 mL of cold distilled water to the reaction mixture to precipitate the this compound.
-
Collect the white solid by vacuum filtration and wash it with cold distilled water.
-
Air-dry the solid to obtain this compound. Caution: Acyl azides can be explosive. Handle with care and avoid excessive heat or shock. It is recommended to use the product immediately in the next step without long-term storage.
Protocol 2: Synthesis of N-Phenyl-N'-substituted Urea via Curtius Reaction
This protocol details the thermal rearrangement of this compound to phenyl isocyanate and its in-situ trapping with a primary amine.
Materials:
-
This compound (from Protocol 1)
-
Substituted primary amine (e.g., aniline)
-
Anhydrous toluene (B28343)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous toluene (30 mL).
-
Add the substituted primary amine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by observing the evolution of nitrogen gas (bubbling).
-
After the gas evolution ceases, continue to reflux for an additional 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
The urea product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold toluene or hexane (B92381) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to yield the pure N-phenyl-N'-substituted urea.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of ureas via the Curtius reaction of this compound.
Caption: Chemical pathway for urea synthesis.
Caption: Experimental workflow for urea synthesis.
References
Application Notes and Protocols for the Use of Substituted Benzoyl Azides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoyl azides are versatile and highly reactive intermediates in organic synthesis, serving as precursors to a variety of important functional groups and heterocyclic scaffolds. Their utility stems from the ability of the azide (B81097) moiety to undergo thermal or photochemical decomposition to generate highly reactive acyl nitrenes or to participate in concerted rearrangements. This document provides detailed application notes and experimental protocols for key transformations involving substituted benzoyl azides, with a focus on the Curtius rearrangement, visible-light-mediated C-H amidation of heteroarenes, and the synthesis of N-containing heterocycles.
The Curtius Rearrangement: Access to Amines, Carbamates, and Ureas
The Curtius rearrangement is a classical and reliable method for the conversion of carboxylic acids to primary amines with one fewer carbon atom. The reaction proceeds through the thermal decomposition of a benzoyl azide to an isocyanate intermediate, which can then be trapped by various nucleophiles.
Application Notes:
The Curtius rearrangement is widely employed in the synthesis of pharmaceuticals and other biologically active molecules due to its broad functional group tolerance and stereospecificity. The isocyanate intermediate is a key branching point, allowing for the synthesis of amines (through hydrolysis), carbamates (by trapping with alcohols), and ureas (by trapping with amines). The choice of solvent and trapping nucleophile is critical for directing the reaction towards the desired product. One of the most common methods for the in situ generation of the this compound from the corresponding carboxylic acid is through the use of diphenylphosphoryl azide (DPPA).[1][2]
Quantitative Data:
The following table summarizes representative yields for the Curtius rearrangement of various substituted benzoyl azides with different trapping nucleophiles.
| This compound Substituent | Nucleophile | Product Type | Yield (%) | Reference |
| H | H₂O | Aniline | High | [2] |
| 4-Methoxy | Benzyl (B1604629) alcohol | Carbamate (B1207046) | 85 | [1] |
| 4-Nitro | tert-Butanol | Boc-protected amine | 92 | [1] |
| 2-Chloro | Aniline | Urea | 78 | [3] |
| 3-Bromo | Methanol | Carbamate | 88 | [3] |
| 4-Methyl | Water/HCl | Amine hydrochloride | 95 | [2] |
Experimental Protocol: General Procedure for the One-Pot Curtius Rearrangement using DPPA
This protocol describes the conversion of a substituted benzoic acid to a carbamate derivative.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous toluene (B28343)
-
Trapping nucleophile (e.g., benzyl alcohol, 1.5 eq)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the substituted benzoic acid in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
-
Add diphenylphosphoryl azide dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to form the this compound in situ.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material and the formation of the isocyanate (IR spectroscopy can be used to monitor the appearance of the isocyanate peak at ~2270 cm⁻¹).
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
Add the trapping nucleophile (e.g., benzyl alcohol) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating until the isocyanate is fully consumed (as monitored by TLC or IR).
-
Cool the reaction to room temperature and wash the mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired carbamate.
Caption: Curtius rearrangement workflow.
Visible-Light-Mediated C-H Amidation of Heteroarenes
A modern and powerful application of substituted benzoyl azides is the direct C-H amidation of electron-rich heteroarenes. This reaction is typically catalyzed by a photoredox catalyst, such as [Ru(bpy)₃]Cl₂, under visible light irradiation.[4] This method offers a mild and atom-economical approach to synthesize valuable heteroaromatic amides.[4][5]
Application Notes:
This photocatalytic C-H amidation is particularly useful for late-stage functionalization of complex molecules in drug discovery, as it avoids the need for pre-functionalized starting materials. The reaction tolerates a wide range of substituents on both the this compound and the heteroarene. The regioselectivity of the amidation is often high, favoring the most electron-rich position of the heterocycle.
Quantitative Data:
The following tables summarize the scope of the visible-light-mediated C-H amidation with respect to the substituted this compound and the heteroarene.
Table 1: Scope of Substituted Benzoyl Azides in the Amidation of N-Methylpyrrole [4]
| Entry | This compound | Product | Yield (%) |
| 1 | This compound | N-(1-methyl-1H-pyrrol-2-yl)benzamide | 65 |
| 2 | 4-Methoxythis compound | 4-Methoxy-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 71 |
| 3 | 1-Naphthoyl azide | N-(1-methyl-1H-pyrrol-2-yl)-1-naphthamide | 47 |
| 4 | 4-(Trifluoromethyl)this compound | N-(1-methyl-1H-pyrrol-2-yl)-4-(trifluoromethyl)benzamide | 54 |
| 5 | 4-Cyanothis compound | 4-Cyano-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 63 |
| 6 | Methyl 4-(azidocarbonyl)benzoate | Methyl 4-((1-methyl-1H-pyrrol-2-yl)carbamoyl)benzoate | 46 |
| 7 | 4-Chlorothis compound | 4-Chloro-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 61 |
| 8 | Thiophene-2-carbonyl azide | N-(1-methyl-1H-pyrrol-2-yl)thiophene-2-carboxamide | 49 |
Table 2: Scope of Heteroarenes in the Amidation with 4-Methoxythis compound [4]
| Entry | Heteroarene | Product | Yield (%) |
| 1 | Pyrrole | 4-Methoxy-N-(1H-pyrrol-2-yl)benzamide | 69 |
| 2 | Indole | N-(1H-indol-3-yl)-4-methoxybenzamide | 46 |
| 3 | Furan | N-(furan-2-yl)-4-methoxybenzamide | 59 |
| 4 | Thiophene | 4-Methoxy-N-(thiophen-2-yl)benzamide | 61 |
| 5 | Benzofuran | N-(benzofuran-2-yl)-4-methoxybenzamide | 35 |
| 6 | N-Phenylpyrrole | 4-Methoxy-N-(1-phenyl-1H-pyrrol-2-yl)benzamide | 88 |
Experimental Protocol: Standard Procedure for Photocatalyzed C-H Amidation
This protocol describes the amidation of a heteroarene with a substituted this compound.[4]
Materials:
-
Substituted this compound (1.0 eq)
-
Heteroarene (5.0 eq)
-
[Ru(bpy)₃]Cl₂·6H₂O (2.5 mol%)
-
Phosphoric acid (H₃PO₄) (2.0 eq)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk tube or vial with a septum
-
Blue LEDs (455 nm)
Procedure:
-
In a Schlenk tube, combine the substituted this compound, the heteroarene, [Ru(bpy)₃]Cl₂·6H₂O, and phosphoric acid.
-
Add anhydrous DMSO to achieve a concentration of the this compound of approximately 0.1 M.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Irradiate the reaction mixture with blue LEDs at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-heteroaryl amide.
Caption: Photocatalytic C-H amidation pathway.
Synthesis of Nitrogen-Containing Heterocycles
Substituted benzoyl azides are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as oxadiazoles (B1248032) and benzoxazoles. These reactions often proceed through the formation of an acyl nitrene or by cycloaddition reactions.
Application Notes:
The synthesis of heterocycles from benzoyl azides provides access to privileged scaffolds in medicinal chemistry. For instance, 1,2,4-oxadiazoles can be synthesized from benzoyl azides and nitriles, while benzoxazoles can be formed from ortho-hydroxy-substituted benzoyl azides via an intramolecular cyclization.
Quantitative Data:
The following tables provide representative examples for the synthesis of oxadiazoles and benzoxazoles.
Table 3: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Nitriles and Benzoyl Chlorides (precursors to Benzoyl Azides) [6]
| Entry | Benzoyl Chloride | Nitrile | Product | Yield (%) |
| 1 | Benzoyl chloride | Acetonitrile | 3-Phenyl-5-methyl-1,2,4-oxadiazole | 85 |
| 2 | 4-Chlorobenzoyl chloride | Benzonitrile | 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole | 92 |
| 3 | 4-Methoxybenzoyl chloride | 4-Cyanopyridine | 3-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole | 88 |
| 4 | 3-Nitrobenzoyl chloride | Propionitrile | 3-(3-Nitrophenyl)-5-ethyl-1,2,4-oxadiazole | 75 |
Table 4: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenols and Benzoyl Chlorides [7]
| Entry | 2-Aminophenol | Benzoyl Chloride | Product | Yield (%) |
| 1 | 2-Aminophenol | Benzoyl chloride | 2-Phenylbenzoxazole | 95 |
| 2 | 2-Amino-4-chlorophenol | 4-Nitrobenzoyl chloride | 6-Chloro-2-(4-nitrophenyl)benzoxazole | 98 |
| 3 | 2-Amino-5-methylphenol | 4-Methoxybenzoyl chloride | 5-Methyl-2-(4-methoxyphenyl)benzoxazole | 85 |
| 4 | 2-Aminophenol | 2-Chlorobenzoyl chloride | 2-(2-Chlorophenyl)benzoxazole | 90 |
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol outlines the synthesis of 1,2,4-oxadiazoles from a nitrile and a benzoyl chloride, which is a common precursor to the corresponding this compound.
Materials:
-
Benzoyl chloride (1.0 eq)
-
Nitrile (1.2 eq)
-
Sodium azide (1.5 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
Procedure:
-
In situ formation of this compound: To a solution of benzoyl chloride in an anhydrous solvent, add sodium azide portion-wise at 0 °C. Allow the reaction to stir at room temperature until the conversion to the this compound is complete (monitored by IR for the disappearance of the acyl chloride peak and appearance of the azide peak at ~2140 cm⁻¹).
-
Cycloaddition: To the solution containing the in situ generated this compound, add the nitrile and anhydrous potassium carbonate.
-
Heat the reaction mixture to 100-120 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,2,4-oxadiazole.
Caption: Heterocycle synthesis from benzoyl azides.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates. Appropriate safety precautions should be taken when working with azides, as they are potentially explosive. All reactions should be performed in a well-ventilated fume hood.
References
- 1. scispace.com [scispace.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed synthesis of quinolines and imines under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-Up Considerations for Reactions Involving Benzoyl Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzoyl azide (B81097) is a versatile reagent in organic synthesis, primarily utilized as a precursor for the generation of isocyanates through the Curtius rearrangement.[1][2] This transformation is fundamental for the synthesis of amines, ureas, and urethanes, which are pivotal functional groups in many pharmaceutical agents and materials.[3][4] While its synthetic utility is significant, benzoyl azide is an energetic compound, posing considerable safety hazards such as thermal instability and a propensity for explosive decomposition.[5][6] Consequently, scaling up reactions involving this compound from the laboratory bench to pilot or manufacturing scale requires rigorous safety assessments, meticulous process control, and a thorough understanding of the reaction's thermodynamic and kinetic parameters. These application notes provide a comprehensive overview of the critical considerations, safety protocols, and experimental methodologies necessary for the safe and efficient scale-up of reactions involving this valuable but hazardous intermediate.
Hazard Analysis and Safety Data
Scaling up any chemical process necessitates a detailed hazard analysis. For this compound, the primary risks are associated with its high reactivity and potential for explosive decomposition upon exposure to heat, shock, or friction.[6][7]
1.1. Physicochemical and Safety Properties A foundational understanding of the physical and chemical properties of this compound is crucial for safe handling and storage. It is classified as a hazardous, heat-sensitive, and flammable substance.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅N₃O | [8] |
| Molecular Weight | 147.13 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid or solid | [5][6] |
| Melting Point | 32 °C | [8] |
| Explosive Characteristics | Explodes when heated to above 120°C | [8] |
| Primary Hazards | Flammable, Self-reactive (Type B), Skin/Eye Irritant | [5] |
| Incompatibilities | Strong oxidizing agents, strong acids, reducing agents, heavy metals, chlorinated solvents | [5][9][10] |
| Storage Conditions | Store at 2-8°C in a cool, dry, well-ventilated area away from heat and ignition sources | [5][8] |
1.2. Scale-Up Hazard Mitigation As reaction scales increase, the potential severity of an uncontrolled event escalates dramatically.[7] The surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway. The following table outlines key hazards and corresponding mitigation strategies for scale-up.
| Hazard | Potential Cause(s) | Mitigation Strategies & Controls | Source(s) |
| Thermal Runaway / Explosion | Exothermic decomposition, localized overheating due to poor mixing, accumulation of unreacted azide. | - Perform reaction calorimetry (e.g., DSC, RC-1) to determine onset temperature, heat of reaction (ΔHrxn), and kinetic parameters. - Utilize a jacketed reactor with an efficient cooling system and calibrated temperature probes. - Employ a semi-batch or continuous-flow process where this compound is added at a controlled rate.[11][12] - Ensure adequate agitation to prevent localized hot spots. | [7][11][12] |
| Formation of Hydrazoic Acid (HN₃) | Reaction of azide salts (e.g., NaN₃) with acids or protic solvents. HN₃ is highly toxic and explosive. | - Avoid acidic conditions during workup of azide-containing streams.[9] - Use mildly basic conditions to prevent HN₃ formation.[13] - Implement a control strategy based on understanding the solution, vapor, and condensate concentrations of HN₃.[10] - Quench residual azide with a suitable reducing agent before disposal.[5] | [9][10][13] |
| Shock Sensitivity | Friction or impact on the isolated compound, especially in its pure, dry form. | - Avoid isolating this compound as a pure solid whenever possible; use it as a solution in the subsequent step. - Use non-metal spatulas and avoid ground-glass joints where friction can occur.[9] | [6][9] |
| Toxic Fume Emission | Decomposition can release toxic nitrogen oxides (NOx). | - Conduct all operations in a well-ventilated fume hood or an enclosed reactor system with appropriate off-gas scrubbing. | [5][8] |
Key Reactions and Scale-Up Strategies
The primary application of this compound is the Curtius rearrangement, which is often performed in situ following the azide's formation.
2.1. Synthesis of this compound The most common laboratory synthesis involves the reaction of benzoyl chloride with sodium azide. On a larger scale, this reaction must be carefully controlled.
-
Process Considerations: The reaction is typically performed in a two-phase system or in a polar aprotic solvent. Temperature control is critical to prevent the accumulation of the thermally sensitive product. Continuous-flow reactors offer a significant safety advantage by minimizing the volume of this compound present at any given time.[13]
2.2. The Curtius Rearrangement This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[3][14] The isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles.
-
Scale-Up Strategy: The key to safely scaling this rearrangement is to ensure that the rate of decomposition is strictly controlled by the rate of energy input (heating) or the rate of this compound addition.[11][12] Reaction calorimetry studies are essential to prove that the reaction is dose-rate controlled, meaning that the azide does not accumulate in the reactor.[12] This prevents a dangerous buildup of energy that could be released uncontrollably. Continuous-flow processing is also highly advantageous for this step, as it allows for precise temperature control and minimizes the reaction volume.[4]
Caption: Workflow for the safe scale-up of reactions involving this compound.
Experimental Protocols
The following protocols are generalized and must be adapted and rigorously tested at a small scale before attempting any large-scale synthesis.
Protocol 1: Thermal Hazard Assessment using Reaction Calorimetry
This protocol outlines the conceptual steps for assessing the thermal risk of a Curtius rearrangement.
-
Objective: To determine the heat of reaction (ΔHrxn), adiabatic temperature rise, and reaction kinetics to ensure the process can be safely controlled on scale.
-
Materials: this compound solution (in a suitable solvent like toluene), reaction calorimeter (e.g., Mettler-Toledo RC-1), Differential Scanning Calorimeter (DSC).
-
Procedure (DSC): a. Prepare a dilute sample of the this compound solution. b. Run a DSC scan (e.g., from 25°C to 300°C at 2-5°C/min) to determine the onset temperature of decomposition and the total energy released. c. Run a similar scan on the final reaction mixture to ensure no unreacted intermediates pose a delayed threat.[12]
-
Procedure (RC-1): a. Charge the reactor with the solvent and any nucleophile (e.g., an alcohol for carbamate (B1207046) formation). b. Heat the reactor to the desired reaction temperature. c. Add the this compound solution at a controlled, constant rate over a set period. d. Monitor the heat flow in real-time. A heat flow profile that mirrors the addition profile indicates the reaction is "dose-rate controlled" and no azide is accumulating.[11][12] e. After the addition is complete, hold the reaction at temperature and confirm that the heat flow returns to the baseline, indicating complete conversion.
-
Data Analysis: Use the collected data to model the reaction under normal and failure (e.g., loss of cooling) scenarios to establish safe operating limits.
Protocol 2: Representative Semi-Batch Scale-Up of a Curtius Rearrangement to form Benzyl (B1604629) Phenylcarbamate
This protocol is a hypothetical example for educational purposes.
-
Safety Precautions: This reaction must be conducted behind a blast shield in a walk-in fume hood. A dedicated quench solution (e.g., a reducing agent) should be readily available. The reactor must have verified cooling capacity.
-
Equipment: 5 L jacketed glass reactor with overhead stirring, thermocouple, addition funnel (or pump for dosing), and a condenser connected to a mineral oil bubbler.
-
Reagents:
-
This compound solution (e.g., ~294 g, 2.0 mol in 1 L of dry toluene). Note: Prepare this solution in a separate step and use it directly. Do not isolate pure this compound.
-
Benzyl alcohol (238 g, 2.2 mol)
-
Dry Toluene (2 L)
-
-
Procedure: a. Charge the jacketed reactor with benzyl alcohol and 1 L of dry toluene. Begin stirring. b. Set the reactor jacket temperature to 85°C and allow the contents to equilibrate. c. Begin adding the this compound solution dropwise (or via pump) over a period of 2-3 hours. The rate of addition is a critical parameter determined from calorimetry studies. d. Maintain a constant internal temperature of 85-90°C. Vigorous evolution of N₂ gas will be observed. The addition rate should be controlled to manage the gas evolution and prevent excessive pressure buildup. e. After the addition is complete, maintain the reaction at 90°C for 1 hour, monitoring for the cessation of gas evolution. f. Monitor the reaction for completeness by TLC or HPLC, checking for the disappearance of the this compound starting material.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly pour the reaction mixture into a separatory funnel containing 1 L of saturated sodium bicarbonate solution to quench any trace unreacted species. c. Separate the organic layer. Wash with water (2 x 500 mL) and then with brine (1 x 500 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Crucially, do not heat excessively during solvent removal. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Avoid distillation for purification. [15]
Process Monitoring and Purification
4.1. Reaction Monitoring Real-time monitoring is crucial for safety and process control on a large scale.
-
Techniques: Analytical methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of products.[15] For scale-up, in-situ monitoring techniques such as FTIR spectroscopy are highly valuable for tracking the disappearance of the characteristic azide peak (~2100-2150 cm⁻¹) and the appearance of the isocyanate peak (~2250-2275 cm⁻¹).
4.2. Purification The thermal instability of many organic azides makes purification challenging.
-
Methods: Distillation of the final product should be avoided if residual azide may be present.[15] The preferred methods for purification include:
-
Aqueous Workup/Extraction: A thorough aqueous wash is often sufficient to remove inorganic salts and water-soluble impurities.[5][15]
-
Chromatography: For high-purity requirements, column chromatography is effective, though scalability can be a concern.[16]
-
Recrystallization: If the final product is a solid, recrystallization is an excellent and scalable purification technique.
-
References
- 1. Buy this compound | 582-61-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CAS 582-61-6: this compound | CymitQuimica [cymitquimica.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. echemi.com [echemi.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Curtius Rearrangement of Benzoyl Azide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions encountered during the Curtius rearrangement of benzoyl azide (B81097).
Troubleshooting Guides
This section addresses specific issues that may arise during the Curtius rearrangement of benzoyl azide, offering potential solutions and optimization strategies in a question-and-answer format.
Q1: I am observing a significant amount of an insoluble white solid in my reaction mixture, leading to a low yield of my desired carbamate (B1207046) or amine. What is this side product and how can I prevent its formation?
A: The insoluble white solid is most likely a symmetric urea (B33335) derivative, N,N'-diphenylurea, a common byproduct in the Curtius rearrangement of this compound.[1] This side reaction is primarily caused by the presence of water in the reaction medium.
Mechanism of Urea Formation:
-
Isocyanate Hydrolysis: The phenyl isocyanate intermediate reacts with any trace amounts of water to form an unstable carbamic acid.
-
Decarboxylation: The carbamic acid readily decarboxylates to yield aniline (B41778).
-
Urea Formation: The newly formed aniline, being a potent nucleophile, then rapidly reacts with another molecule of phenyl isocyanate to produce the highly stable and often insoluble N,N'-diphenylurea.[1]
Troubleshooting Strategies:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled over an appropriate drying agent.
-
Inert Atmosphere: Conduct the entire reaction, from the formation of this compound to the trapping of the isocyanate, under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.[1]
-
Dry Starting Materials: Ensure the starting benzoyl chloride or benzoic acid and any reagents used for azide formation (e.g., sodium azide, diphenylphosphoryl azide) are thoroughly dried.
-
Solvent Choice: Use aprotic, non-polar solvents that are easier to maintain in an anhydrous state, such as toluene (B28343) or benzene (B151609).[2] While solvents like acetonitrile (B52724) can be used, they are more hygroscopic and can lead to the formation of insoluble urea side-products if not scrupulously dried.[2]
Q2: My reaction is not proceeding to completion, and I am isolating unreacted this compound. How can I drive the reaction to completion?
A: Incomplete rearrangement of this compound to phenyl isocyanate is a common issue and can be addressed by modifying the reaction conditions.
Troubleshooting Strategies:
-
Temperature Optimization: The thermal decomposition of this compound is temperature-dependent. A gradual increase in the reaction temperature can facilitate the rearrangement. The optimal temperature is typically in the range of 60-100°C.[3] However, excessive heat can lead to decomposition and the formation of other side products. It is advisable to monitor the reaction progress by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The disappearance of the characteristic azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum indicate the progress of the rearrangement.
-
Catalysis: The rearrangement can be catalyzed by Lewis acids or Brønsted acids. For instance, the use of boron trifluoride (BF₃) can significantly lower the required decomposition temperature (even to as low as -20°C) and improve the yield of the isocyanate.[3]
-
Reaction Time: Depending on the substrate and temperature, the rearrangement may require a longer reaction time to go to completion.
Q3: The yield of my desired carbamate or urea is low, even after ensuring anhydrous conditions and complete rearrangement. What other factors could be affecting the yield?
A: Low yields, despite addressing the primary issues of water contamination and incomplete rearrangement, can stem from inefficient trapping of the highly reactive phenyl isocyanate intermediate.
Troubleshooting Strategies:
-
Nucleophile Concentration: A sufficient excess of the trapping nucleophile (e.g., alcohol for carbamate formation, amine for urea formation) should be used to ensure the isocyanate reacts preferentially with it.[1]
-
One-Pot Procedures: Consider a one-pot reaction where the this compound is generated and rearranged in the presence of the trapping nucleophile. This can minimize the handling of the potentially explosive acyl azide and reduce the chances of moisture contamination between steps.[1]
-
Purity of Reagents: Ensure the purity of the starting benzoyl chloride or benzoic acid. Impurities can lead to the formation of side products that are difficult to separate.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects and side reactions of the Curtius rearrangement of this compound.
Q1: What are the primary side reactions to be aware of during the Curtius rearrangement of this compound?
A: The most common side reaction is the formation of N,N'-diphenylurea due to the presence of water. Other potential side reactions, particularly under photochemical conditions or at very high temperatures, can involve the formation of a nitrene intermediate, which can lead to C-H insertion or addition products, although this is less common in the thermal rearrangement which is believed to be a concerted process.[4]
Q2: How does the choice of solvent affect the outcome of the reaction?
A: The solvent plays a crucial role in the Curtius rearrangement. Aprotic, non-polar solvents like toluene or benzene are generally preferred as they are easier to keep anhydrous and are good at solubilizing the reactants and intermediates.[2] Protic solvents are generally avoided as they can react with the isocyanate intermediate. The boiling point of the solvent is also a key consideration as it often determines the reaction temperature for the thermal rearrangement.
Q3: Are there safety concerns associated with the Curtius rearrangement of this compound?
A: Yes, there are significant safety considerations.
-
Azides: this compound, like other organic azides, is potentially explosive, especially when heated or subjected to shock. It is crucial to handle it with care, preferably behind a blast shield, and avoid its isolation and storage if possible. Sodium azide, often used in the preparation of this compound, is also highly toxic.
-
Isocyanates: Phenyl isocyanate is a lachrymator and a respiratory irritant. It should be handled in a well-ventilated fume hood.
-
Gas Evolution: The rearrangement reaction evolves nitrogen gas, which can lead to a pressure buildup in a closed system. Ensure the reaction vessel is properly vented.[1]
Q4: Can I use photochemical conditions for the Curtius rearrangement of this compound?
A: While photochemical Curtius rearrangements are possible, they may proceed through a nitrene intermediate, which is highly reactive and can lead to a mixture of products, including those from C-H insertion reactions.[4] For cleaner reactions and higher yields of the desired phenyl isocyanate, thermal rearrangement is generally the preferred method.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Curtius Rearrangement of this compound
| Starting Material | Trapping Nucleophile | Solvent | Conditions | Desired Product | Yield of Desired Product (%) | Major Side Product | Reference(s) |
| This compound | Ethanol (B145695) | Toluene | Reflux | Ethyl phenylcarbamate | High (not specified) | N,N'-diphenylurea (in presence of water) | [5] |
| This compound | Aniline | Toluene | Reflux | N,N'-diphenylurea | High (not specified) | - | [5] |
| This compound | Water | Toluene | Reflux | Aniline (after decarboxylation) | - | N,N'-diphenylurea | [1] |
| Benzoic Acid | Diphenylphosphoryl azide (DPPA), Benzyl alcohol | Toluene | Reflux | Benzyl phenylcarbamate | 83 | - | |
| Benzoyl Chloride | Sodium Azide, Ethanol | Acetonitrile/Toluene | Reflux | Ethyl phenylcarbamate | 37.5 | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of Phenyl Isocyanate from this compound
This protocol is adapted from general procedures for the Curtius rearrangement.
Materials:
-
This compound
-
Anhydrous toluene
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Heat the solution to reflux (approximately 110°C) and maintain the reflux until the evolution of nitrogen gas ceases. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, the resulting solution of phenyl isocyanate in toluene can be used directly for the next step or the solvent can be carefully removed under reduced pressure to yield crude phenyl isocyanate. Caution: Phenyl isocyanate is a lachrymator and should be handled with extreme care in a fume hood.
Protocol 2: Synthesis of Ethyl Phenylcarbamate from this compound
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous toluene
-
Standard reaction setup as in Protocol 1
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare a solution of this compound in anhydrous toluene.
-
Add an excess of anhydrous ethanol (at least 2 equivalents) to the reaction mixture.
-
Heat the solution to reflux and maintain for several hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude ethyl phenylcarbamate can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of N,N'-Diphenylurea from this compound (Illustrating the Side Reaction)
Materials:
-
This compound
-
Aniline
-
Anhydrous toluene
-
Standard reaction setup as in Protocol 1
Procedure:
-
Generate a solution of phenyl isocyanate in toluene as described in Protocol 1.
-
Cool the solution to room temperature.
-
In a separate flask, dissolve aniline (1 equivalent) in anhydrous toluene.
-
Slowly add the aniline solution to the phenyl isocyanate solution with stirring. An exothermic reaction may be observed, and the N,N'-diphenylurea may precipitate out of the solution.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitated N,N'-diphenylurea by filtration, wash with cold toluene, and dry.
Mandatory Visualization
Caption: Reaction pathways in the Curtius rearrangement of this compound.
Caption: Troubleshooting workflow for the Curtius rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. benchchem.com [benchchem.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
how to improve the yield of benzoyl azide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of benzoyl azide (B81097) and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing benzoyl azide?
The most prevalent and reliable method for synthesizing this compound is the direct azidation of benzoyl chloride with sodium azide.[1] A refined, high-yield approach utilizes a biphasic system of acetone (B3395972) and water. This method allows for excellent temperature control and efficient mixing, leading to reported yields of 84-90%.[1] The reaction involves the nucleophilic acyl substitution where the azide ion displaces the chloride from benzoyl chloride.[1]
Q2: What are the most critical parameters for maximizing the yield of this compound?
To achieve the highest possible yield, the following reaction parameters must be carefully controlled:
-
Temperature: The reaction is highly sensitive to temperature. It should be maintained between 0°C and 5°C to minimize the decomposition of the this compound product and prevent the competing Curtius rearrangement.[1]
-
Stoichiometry: A slight excess of sodium azide (typically 1.1 to 1.2 equivalents) relative to benzoyl chloride is recommended to ensure the complete conversion of the starting material and drive the reaction toward the product.[1]
-
Purity of Reagents: The use of high-purity benzoyl chloride is crucial. Impurities or degradation of the starting material can lead to side reactions and lower yields.[2]
-
Addition Rate: The aqueous solution of sodium azide should be added dropwise to the solution of benzoyl chloride in acetone. This slow addition helps to control the reaction exotherm and maintain the optimal temperature range.[1]
Q3: What are the primary side reactions and byproducts in this compound synthesis?
The main competing reaction is the Curtius rearrangement, where this compound, especially when heated, loses nitrogen gas (N₂) to form a phenyl isocyanate intermediate.[1][3][4] This isocyanate is highly reactive and can be trapped by nucleophiles present in the reaction mixture. For instance, if water is present, the isocyanate can hydrolyze to form an unstable carbamic acid, which then decomposes to benzylamine (B48309) and carbon dioxide.[1][4] The formation of these byproducts significantly reduces the yield of the desired this compound.
Q4: How can the Curtius rearrangement be minimized during the synthesis?
Minimizing the Curtius rearrangement is paramount for achieving a high yield. The key is strict temperature control. By keeping the reaction temperature at or below 5°C, the thermal decomposition of this compound into the isocyanate is significantly suppressed.[1] The concerted mechanism of the Curtius rearrangement is temperature-dependent, and low temperatures disfavor this pathway.[3]
Q5: Are there alternative methods for preparing this compound?
Yes, while the reaction of benzoyl chloride and sodium azide is the most common, other methods exist:
-
From Benzoic Acid: this compound can be synthesized directly from benzoic acid using reagents like cyanuric chloride or diphenylphosphoryl azide (DPPA).[1][2] The method using cyanuric chloride is advantageous as it employs a safe and inexpensive reagent under mild conditions (0-5°C), with yields typically ranging from 80-90%.[1]
-
Photochemical Methods: Modern approaches include the use of photocatalysts to synthesize benzoyl azides from benzotrichlorides under visible light, allowing for rapid conversion under mild conditions.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inaccurate Stoichiometry: Insufficient sodium azide to fully convert the benzoyl chloride. | Use a slight excess (1.1-1.2 equivalents) of sodium azide.[1] |
| 2. Poor Reagent Quality: Benzoyl chloride may have degraded (hydrolyzed) upon storage. | Use freshly prepared or high-purity benzoyl chloride. Ensure it is handled under anhydrous conditions before the reaction.[2] | |
| 3. Inefficient Mixing: Inadequate stirring, especially in larger scale reactions, can lead to poor contact between the reactants in the biphasic system.[5] | Ensure vigorous and efficient stirring throughout the reaction. For larger volumes, consider using an overhead mechanical stirrer.[5] | |
| Product Decomposes | 1. Poor Temperature Control: Reaction temperature exceeded 5°C, leading to thermal decomposition.[1][5] | Maintain the reaction temperature strictly between 0°C and 5°C using an ice bath. Add the sodium azide solution slowly to control the exotherm.[1] |
| 2. Extended Reaction Time at Higher Temperatures: Allowing the reaction to warm to room temperature for too long can promote decomposition. | Once the addition is complete, monitor the reaction by TLC. Proceed with workup as soon as the starting material is consumed. | |
| High Amount of Byproduct (Phenyl Isocyanate/Derivatives) | 1. Curtius Rearrangement: The primary cause is excessive heat, which promotes the rearrangement of this compound to phenyl isocyanate.[1][6] | The most critical factor is maintaining a low temperature (0-5°C) throughout the entire reaction and workup process.[1] |
| 2. Workup Conditions: The isocyanate formed can react with water during the aqueous workup, leading to amine byproducts. | If rearrangement is suspected, perform the workup at low temperatures and minimize the time the organic layer is in contact with the aqueous phase. |
Experimental Protocol: High-Yield Synthesis of this compound
This protocol describes the synthesis of this compound from benzoyl chloride using a biphasic acetone/water system, which has been shown to produce high yields.[1]
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (1.0 equivalent) in acetone.
-
Cool the flask in an ice bath to bring the internal temperature to 0°C.
-
In a separate beaker, prepare a solution of sodium azide (1.2 equivalents) in deionized water.
-
While vigorously stirring the benzoyl chloride solution, add the aqueous sodium azide solution dropwise using an addition funnel. Carefully monitor the internal temperature to ensure it does not rise above 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzoyl chloride spot has disappeared.
-
Once the reaction is complete, add cold deionized water to the flask to quench the reaction and dissolve the sodium chloride byproduct.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash them sequentially with cold deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at a low temperature to yield the this compound product.
Visualizations
Caption: Reaction pathway for this compound synthesis and the competing Curtius rearrangement.
Caption: Troubleshooting workflow for diagnosing low yield in this compound synthesis.
References
- 1. Buy this compound | 582-61-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Q. 3 Nc1ccccc1C(=O)Cl (B) RNCO (C) \mathrm { RNH } _ { 2 } \xrightarrow {.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02365J [pubs.rsc.org]
Technical Support Center: Managing Benzoyl Azide Explosion Risk
Disclaimer: Benzoyl azide (B81097) is a high-hazard, potentially explosive compound and should only be handled by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This guide is intended as a technical support resource for researchers who are already required to work with this substance and is not an encouragement or instruction manual for its synthesis or use. Always consult your institution's Environmental Health and Safety (EHS) office before working with such materials.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving benzoyl azide. The primary directive in all situations is to prioritize personal and lab safety.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Unexpected Color Change (e.g., yellowing) or Gas Evolution in Reaction | Decomposition of this compound, potentially accelerated by heat, light, or contaminants. | 1. Do Not Panic. 2. Immediately ensure the blast shield is in place.3. Remove any heat source and begin cooling the reaction with an ice bath.4. Alert your supervisor and colleagues in the lab.5. If gas evolution is vigorous, evacuate the immediate area and follow your lab's emergency procedures.6. If the situation stabilizes, plan to quench the reaction mixture carefully (see Protocol for Quenching). |
| Solid this compound Appears Clumped or Discolored | Potential degradation or contamination. This compound is a shock-sensitive solid.[1][2] | 1. Do Not Scrape or Grind the Solid. 2. Handle the container with extreme care, avoiding any shock or friction.3. Consult with your EHS office for guidance on safe disposal of the material.4. It is safer to prepare this compound fresh and use it in situ whenever possible to avoid handling the isolated solid.[3] |
| Reaction Stalls or Yield is Lower Than Expected | This compound has decomposed before reacting with the substrate. This can be due to the reaction temperature being too high or the reaction time being too long.[1][4] | 1. Maintain Strict Temperature Control: Ensure the reaction is kept at or below the recommended temperature (often ≤0 °C).[1][4][5]2. Minimize Reaction Time: Use the acyl azide as soon as it is formed.[6]3. Check for Contaminants: Ensure all reagents and solvents are pure and free of acids or metals that could catalyze decomposition. |
| A Small Spill (<1g) of this compound Solution Occurs in the Fume Hood | Accidental mishandling during transfer. | 1. Alert others in the lab and restrict access to the fume hood.2. Ensure proper PPE is worn (flame-resistant lab coat, safety goggles, face shield, chemical-resistant gloves).3. Do Not Use Combustible Materials (like paper towels) for cleanup. 4. Cover the spill with a non-combustible absorbent like sand or vermiculite (B1170534).[7]5. Carefully collect the mixture into a designated, labeled container for hazardous waste.[7]6. Decontaminate the area with a suitable solvent and then report the incident to your EHS office. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound an explosive hazard? A1: this compound is an organic azide containing a high-energy azide functional group (-N₃).[8] It is thermally unstable and sensitive to shock and friction.[1][8] Upon initiation by heat, shock, or friction, it can decompose rapidly and exothermically, releasing a large volume of nitrogen gas, which results in an explosion.[1][8]
Q2: What are the primary triggers for this compound decomposition? A2: The primary triggers are:
-
Heat: It can explode when heated.[9] Some sources suggest explosive decomposition above 120°C, but this can be lower depending on conditions.[9]
-
Shock and Friction: As a shock-sensitive material, impact or grinding can initiate detonation.[1][2][8]
-
Light: Photolytic conditions can induce decomposition to form reactive intermediates.[1]
-
Acids and Heavy Metals: Contact with acids can form the highly toxic and explosive hydrazoic acid (HN₃).[3][6] Contact with heavy metals (like copper, lead, silver) can form extremely shock-sensitive metal azides.[6]
Q3: What are the fundamental safety rules for handling organic azides? A3: Key safety guidelines include:
-
Work on the Smallest Scale Possible: Never scale up a reaction involving azides without a thorough safety review.[5]
-
Use in Solution: Whenever possible, generate and use this compound in situ (in the reaction mixture) without isolating it.[3] If it must be stored, keep it as a dilute solution (≤1M) at low temperatures (-18°C) and protected from light.[6]
-
Strict Temperature Control: Always maintain reactions at low temperatures (e.g., 0°C or below) to minimize decomposition.[1][5]
-
Use Appropriate PPE: Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.
-
Work in a Fume Hood with a Blast Shield: All operations should be conducted behind a certified blast shield.
Q4: Can I dispose of this compound waste down the drain? A4: Absolutely not. Disposing of any azide-containing waste down the drain is extremely dangerous. It can react with lead or copper in the plumbing to form highly explosive and shock-sensitive metal azides.[6] All azide waste must be carefully quenched or collected in a designated hazardous waste container for disposal by your institution's EHS department.[6]
Quantitative Hazard Data
While specific quantitative data for this compound's sensitivity is not consistently reported across safety literature, the following table provides general thermal hazard information. Note that the presence of impurities can significantly lower decomposition temperatures.
| Parameter | Value / Observation | Source(s) |
| Appearance | Colorless solid or pale yellow liquid | [8][10] |
| Melting Point | 28-30 °C | [10] |
| Explosive Characteristics | Can explode when heated to above 120°C | [9] |
| General Sensitivity | Known to be sensitive to heat and shock | [1][8] |
| Storage Temperature | Recommended storage at 2-8°C or -20°C, protected from light | [7][9][11] |
Key Experimental Safety Protocols
Protocol 1: Quenching Excess this compound in a Reaction Mixture
Objective: To safely neutralize unreacted this compound in a solution at the end of a reaction. This procedure is based on the reduction of the azide.
Materials:
-
Reaction mixture containing this compound.
-
Triphenylphosphine (B44618) (PPh₃) or similar reducing agent.
-
Appropriate solvent (e.g., THF, Toluene).
-
Stir plate and stir bar.
-
Nitrogen or Argon source for inert atmosphere.
Procedure:
-
Ensure the reaction mixture is maintained at a low temperature (e.g., 0°C) in an ice bath.
-
While stirring under an inert atmosphere, slowly add a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the initial amount of azide) in a suitable solvent. The reaction is exothermic; maintain the temperature below 25°C.
-
The azide reacts with the phosphine (B1218219) in what is known as the Staudinger reaction to form an aza-ylide, which can then be hydrolyzed to an amine and triphenylphosphine oxide upon aqueous workup.[12]
-
Stir the mixture at room temperature for at least 2 hours to ensure the reaction is complete. The disappearance of the azide can be monitored by IR spectroscopy (disappearance of the strong azide stretch at ~2100 cm⁻¹).
-
Once the azide is consumed, proceed with the standard aqueous workup for your experiment.
-
Dispose of all waste in a properly labeled hazardous waste container.
Protocol 2: Small Spill Management (<1g of solution)
Objective: To safely contain, absorb, and prepare a small spill of a solution containing this compound for disposal.
Materials:
-
Non-combustible absorbent material (e.g., vermiculite, sand).
-
Non-sparking tools (e.g., plastic scoop).
-
Designated, labeled hazardous waste container.
-
Full PPE (face shield, safety goggles, flame-resistant lab coat, chemical-resistant gloves).
Procedure:
-
Keep the spill area within the fume hood. Alert colleagues and restrict access.[7]
-
Remove all ignition sources from the area.[7]
-
Gently cover the spill with a generous amount of vermiculite or sand to absorb the liquid.[7] Do not use paper towels or other combustible materials.
-
Using a plastic scoop, carefully transfer the absorbed material into a clearly labeled hazardous waste container. Avoid any actions that could create friction or shock.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., toluene), placing the cloth in the same waste container.
-
Seal the container and contact your institution's EHS office for pickup and disposal.
-
Thoroughly wash your hands and any potentially contaminated surfaces.
Visualized Safety Workflows
References
- 1. Buy this compound | 582-61-6 [smolecule.com]
- 2. Shock Sensitive Chemicals | Office of Environmental Health and Safety | ECU [oehs.ecu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 582-61-6: this compound | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. Organic azide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Benzoyl Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of crude benzoyl azide (B81097) without distillation.
Frequently Asked Questions (FAQs)
Q1: Why is distillation not a recommended method for purifying benzoyl azide?
A1: Distillation of this compound is strictly prohibited due to its explosive and thermally unstable nature.[1] Heating this compound can lead to violent decomposition, posing a significant safety hazard.[1][2][3]
Q2: What are the primary non-distillation methods for purifying crude this compound?
A2: The most common and recommended purification methods for crude this compound are liquid-liquid extraction and precipitation techniques.[1] For azides that satisfy the safety criterion of a carbon-to-nitrogen ratio (C/N) of 3 or greater, column chromatography may also be an option.[1]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities in crude this compound synthesized from benzoyl chloride and sodium azide may include:
-
Unreacted benzoyl chloride
-
Benzoic acid (from hydrolysis of benzoyl chloride)
-
Residual solvents from the synthesis (e.g., acetone, water, DMF, DMSO)[4][5]
-
Byproducts from side reactions, such as the formation of isocyanates via Curtius rearrangement, especially if the reaction is exposed to heat or light.[1][6]
Q4: What are the critical safety precautions to take when handling and purifying this compound?
A4: this compound is a hazardous material and must be handled with extreme care.[1][2][7] Key safety precautions include:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Avoid heat, shock, friction, and light, as these can cause explosive decomposition.[2][8]
-
Use plastic or glass spatulas instead of metal ones to prevent the formation of shock-sensitive metal azides.[8]
-
Keep the temperature of all procedures, including solvent removal, below 30°C.[1]
-
Do not work with large quantities of the material.
-
Have an appropriate quench solution (e.g., a solution of a reducing agent like triphenylphosphine) readily available in case of a spill.
Troubleshooting Guides
Issue 1: Low Yield After Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Increase the number of extractions with the organic solvent (e.g., from 2 to 4 times). Ensure vigorous mixing of the aqueous and organic layers during extraction to maximize partitioning of the product into the organic phase. |
| Product Hydrolysis | If the crude reaction mixture is acidic, neutralize it with a mild base (e.g., sodium bicarbonate solution) before extraction to prevent hydrolysis of the this compound. |
| Premature Decomposition | Maintain a low temperature (ideally 0-5°C) throughout the workup process. Avoid exposing the product to direct light. |
| Solvent Polarity Mismatch | Ensure the chosen organic solvent (e.g., diethyl ether, dichloromethane) has a suitable polarity for efficiently extracting this compound.[1] |
Issue 2: Product is an Oil Instead of a Solid
| Potential Cause | Troubleshooting Step |
| Presence of Residual Solvent | Ensure the product is thoroughly dried under reduced pressure, keeping the temperature below 30°C.[1] |
| Impurities | The presence of impurities can lower the melting point of the product. Attempt to purify further by washing the organic layer with a dilute sodium bicarbonate solution to remove acidic impurities like benzoic acid. |
| Product is Naturally an Oil at Room Temperature | This compound can be a colorless to pale yellow liquid or solid, depending on its purity.[2] If the purified product is an oil, it may be its natural state. Confirm purity using analytical techniques like IR or NMR spectroscopy. |
Issue 3: Contamination with Benzoic Acid
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Benzoyl Chloride or this compound | During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate to extract the acidic benzoic acid into the aqueous layer. Follow this with a brine wash to remove residual water and bicarbonate. |
| Incomplete Reaction of Starting Material | Ensure the initial reaction goes to completion to minimize the amount of unreacted benzoyl chloride that can hydrolyze during workup. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Liquid-Liquid Extraction
This protocol is a general guideline for the purification of this compound synthesized from benzoyl chloride and sodium azide in an acetone/water solvent system.[1]
Materials:
-
Crude this compound reaction mixture
-
Diethyl ether (or dichloromethane)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator with a cold water bath
Procedure:
-
Quenching and Dilution: Carefully pour the crude reaction mixture into a separatory funnel containing cold deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether (or dichloromethane) three times. Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with deionized water to remove water-soluble impurities.
-
Next, wash with a saturated sodium bicarbonate solution to remove any acidic impurities such as benzoic acid.
-
Finally, wash with brine to remove the bulk of the water from the organic layer.[1]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: Filter the drying agent from the organic solution.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, ensure the temperature of the water bath does not exceed 30°C. [1] Do not evaporate to complete dryness to avoid potential hazards with the solid azide. It is often safer to obtain the product as a solution in a suitable solvent for immediate use in the next reaction step.
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting purification problems.
References
- 1. Buy this compound | 582-61-6 [smolecule.com]
- 2. CAS 582-61-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H5N3O | CID 61132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02365J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. safety.pitt.edu [safety.pitt.edu]
troubleshooting low conversion rates in benzoyl azide reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize experimental outcomes involving benzoyl azide (B81097).
Troubleshooting Guide
This section addresses common issues encountered during benzoyl azide reactions and provides actionable solutions in a question-and-answer format.
Question 1: Why is my initial this compound synthesis yield low?
Low yields during the formation of this compound from benzoyl chloride and sodium azide are common and can often be traced to several key factors.
-
Incomplete Reaction: The reaction may not have reached completion. Modern methods often employ a biphasic system of acetone (B3395972) and water, which requires vigorous stirring and strict temperature control at 0°C for approximately 2 hours to ensure success.[1]
-
Suboptimal Stoichiometry: The ratio of reactants is critical. Using a slight excess of sodium azide (1.1-1.2 equivalents) has been shown to provide optimal results.[1]
-
Reagent Quality: Benzoyl chloride can degrade upon storage, especially if exposed to moisture, leading to the formation of benzoic acid which will not react to form the azide. Ensure you are using freshly prepared or high-purity benzoyl chloride.[2]
-
Improper Temperature Control: The reaction is typically conducted at 0°C to minimize the decomposition of the thermally sensitive this compound product.[1]
Question 2: The conversion of this compound to my desired product (amine, carbamate (B1207046), urea) via the Curtius rearrangement is poor. What went wrong?
Low conversion during the Curtius rearrangement step points to issues with the rearrangement itself or the subsequent trapping of the isocyanate intermediate.
-
Suboptimal Reaction Temperature: The thermal decomposition of this compound is temperature-dependent. If the temperature is too low, the rearrangement will be slow or incomplete.[3] Conversely, excessively high temperatures can lead to side reactions and product decomposition. The optimal temperature is generally between 60-100°C when no catalyst is used.[3]
-
Inefficient Isocyanate Trapping: The phenyl isocyanate intermediate is highly reactive. If the nucleophile (e.g., alcohol for a carbamate, amine for a urea) is not present in sufficient concentration, the isocyanate can react with trace amounts of water, leading to unwanted urea (B33335) byproducts, or undergo other side reactions.[2][4]
-
Solvent Choice: The solvent can significantly influence the reaction. Aprotic solvents are generally preferred to avoid premature reaction with the isocyanate intermediate.[2] Traces of water in solvents like acetonitrile (B52724) have been observed to cause the formation of insoluble urea side-products.[4]
-
Lack of Catalyst: Lewis acids such as boron trifluoride (BF₃) can catalyze the rearrangement, significantly lowering the required decomposition temperature (by about 100°C) and increasing the yield of the isocyanate.[5][6]
Question 3: I'm observing significant side products in my reaction. How can I minimize them?
The primary side products in Curtius rearrangements often arise from the high reactivity of the isocyanate intermediate.
-
Urea Formation: This is the most common byproduct and occurs when the isocyanate reacts with water. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[2][4]
-
Symmetrical Urea: If the desired product is a primary amine (formed by hydrolyzing the isocyanate), the intermediate amine can react with remaining isocyanate to form a symmetrical urea. This can be minimized by ensuring rapid and complete hydrolysis of the isocyanate.
-
Nitrene Insertion Products (Photochemical Conditions): While thermal rearrangements are concerted, photochemical reactions can proceed through a highly reactive nitrene intermediate.[3][5] This nitrene can undergo undesirable side reactions like C-H insertion. For cleaner reactions, thermal rearrangement is generally preferred.[3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the thermal Curtius Rearrangement?
The thermal Curtius rearrangement is a concerted process. The migration of the R-group (phenyl group in this case) from the carbonyl carbon to the adjacent nitrogen occurs simultaneously with the loss of nitrogen gas (N₂). This avoids the formation of a discrete acyl nitrene intermediate.[1][5] The reaction proceeds with complete retention of configuration at the migrating group.[3]
Q2: How can I monitor the progress of my reaction?
Monitoring the reaction is crucial for determining the point of completion and avoiding unnecessary heating that could lead to side products. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product.[7]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative analysis of the reaction's conversion rate.[7]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the appearance of the isocyanate peak (around 2250 cm⁻¹) can be monitored.
Q3: What are the critical safety precautions for handling this compound?
This compound is a potentially hazardous material and must be handled with extreme care.
-
Explosive Nature: It is classified as a shock-sensitive and explosive material.[1][8] It can decompose violently with heat, shock, or friction.[9] Always handle it behind a blast shield, especially on a larger scale.[2]
-
Thermal Instability: Avoid heating this compound directly. Purification methods like distillation are strictly prohibited due to explosion hazards.[1]
-
Toxicity: Sodium azide, a common precursor, is highly toxic. Handle with appropriate personal protective equipment (PPE).[2]
Q4: How should I purify crude this compound?
Due to its explosive nature, traditional purification methods like distillation must be avoided.[1] The recommended purification method is liquid-liquid extraction.
-
The crude reaction mixture is typically diluted with water and extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.[1]
-
The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure at a temperature kept below 30°C.[1]
Data Presentation
Table 1: Effect of Catalyst on this compound Rearrangement
| Starting Material | Catalyst | Temperature (°C) | Activation Energy (kcal/mol) | Yield | Reference |
| This compound | None | 80 | 28.0 | Moderate | [3][6] |
| This compound | Boron trifluoride etherate | ~ -20 to RT | 11.0 | Significantly Increased | [5][6] |
| This compound | Aluminum chloride | Not specified | Lowered by 12-15 | Increased | [6] |
Note: Yields are often reported qualitatively in the literature. Lewis acid catalysts demonstrably improve reaction conditions and outcomes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a modern method using a biphasic system.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzoyl chloride (1.0 eq) in acetone. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate beaker, dissolve sodium azide (1.1-1.2 eq) in water.
-
Reaction: Add the aqueous solution of sodium azide dropwise to the stirred acetone solution, ensuring the temperature is maintained at 0°C.
-
Monitoring: Allow the reaction to stir vigorously at 0°C for 2 hours. Monitor progress using TLC.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Concentration: Carefully remove the solvent under reduced pressure, ensuring the temperature does not exceed 30°C. The resulting this compound should be used immediately in the next step.[1]
Protocol 2: General Procedure for Thermal Curtius Rearrangement to a Carbamate
This protocol describes the subsequent rearrangement and trapping with an alcohol.
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene).
-
Nucleophile Addition: Add the desired alcohol (e.g., benzyl (B1604629) alcohol, >1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C for toluene) until the evolution of nitrogen gas ceases. Monitor the reaction by TLC for the disappearance of the this compound.
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude carbamate product using standard techniques such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for this compound synthesis and subsequent Curtius rearrangement.
Caption: The concerted mechanism of the thermal Curtius rearrangement of this compound.
Caption: Troubleshooting workflow for low conversion rates in this compound reactions.
References
- 1. Buy this compound | 582-61-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H5N3O | CID 61132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 582-61-6: this compound | CymitQuimica [cymitquimica.com]
optimizing solvent conditions for the Curtius rearrangement
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Curtius rearrangement. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation, with a specific focus on optimizing solvent conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the Curtius rearrangement and offers potential solutions and optimization strategies.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in the Curtius rearrangement can stem from several factors across the two main stages of the reaction: acyl azide (B81097) formation and the rearrangement/trapping of the isocyanate intermediate.[1]
Potential Causes & Solutions:
-
Incomplete Acyl Azide Formation:
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From Carboxylic Acids (e.g., using DPPA): Ensure the starting carboxylic acid is completely dry, as water can hydrolyze activated intermediates.[1] The choice of base (e.g., triethylamine) and solvent is also crucial.[1]
-
From Acyl Chlorides: Use freshly prepared or high-purity acyl chloride, as it can degrade. The reaction with sodium azide must be under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[1]
-
-
Inefficient Rearrangement:
-
Temperature: The thermal decomposition of the acyl azide is substrate-dependent.[1] If the reaction is sluggish, a gradual temperature increase may be necessary. However, excessively high temperatures can cause decomposition.[1] The use of Lewis or Brønsted acids can catalyze the rearrangement, potentially lowering the required temperature by up to 100 °C.[1][2]
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are generally used to avoid side reactions with the isocyanate.[1]
-
-
Poor Isocyanate Trapping:
-
Nucleophile Concentration: A sufficient excess of the trapping nucleophile (e.g., alcohol, amine) should be used to ensure the isocyanate reacts preferentially with it.[1]
-
Presence of Water: Trace amounts of water can react with the isocyanate to form an unstable carbamic acid, which decarboxylates to a primary amine. This amine can then react with another isocyanate molecule to form a symmetric urea (B33335) byproduct, a common cause of low yields.[1] Rigorous drying of all solvents and reagents is critical.[1]
-
Q2: I am observing significant formation of a urea byproduct. How can I prevent this?
The formation of a symmetric urea byproduct is a strong indication of water in the reaction mixture.[1] The isocyanate intermediate reacts with water to form a primary amine, which, being a potent nucleophile, then attacks another equivalent of the isocyanate.[1]
Strategies to Minimize Urea Formation:
-
Rigorous Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried before use.[1] Store reagents under an inert atmosphere.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1]
-
Solvent Choice: Ensure the chosen solvent is thoroughly dried using appropriate methods (e.g., distillation, molecular sieves) before use.
References
Technical Support Center: Benzoyl Azide Handling and Reaction Troubleshooting
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and use of benzoyl azide (B81097), focusing on preventing its premature decomposition during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzoyl azide solution appears to be decomposing (gas evolution, color change) even at low temperatures. What could be the cause?
A1: Premature decomposition of this compound, even at low temperatures, can be initiated by several factors:
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Acidic Contamination: Traces of acid can catalyze the decomposition of this compound, leading to the formation of hydrazoic acid, which is highly toxic and explosive. Ensure all glassware is thoroughly washed and dried, and that all solvents and reagents are free from acidic impurities.
-
Metal Contamination: Contact with certain metals, particularly heavy metals, can form unstable metal azides that are shock-sensitive and can initiate decomposition. Avoid using metal spatulas or equipment that may introduce metal ions into your reaction.[1][2]
-
Incompatible Solvents: Halogenated solvents such as dichloromethane (B109758) and chloroform (B151607) should never be used with azides, as they can form extremely unstable and explosive di- and tri-azidomethane.[2]
Q2: I am seeing a lower than expected yield in my Curtius rearrangement. Could this be related to this compound decomposition?
A2: Yes, a low yield in a Curtius rearrangement is often linked to the premature decomposition of the this compound starting material. The primary pathway for decomposition is the thermal Curtius rearrangement itself, which, if it occurs before the intended reaction conditions, will lead to loss of material. To mitigate this:
-
Strict Temperature Control: The synthesis of this compound should be conducted at 0-5°C.[3] For subsequent reactions, maintain the lowest possible temperature at which the desired transformation occurs.
-
In Situ Generation: To minimize handling and the potential for decomposition during storage and transfer, consider generating and using the this compound in situ (in the reaction mixture) without isolation.
Q3: What are the best practices for purifying this compound?
A3: Due to its thermal instability and explosive nature, traditional purification methods like distillation and sublimation are strictly prohibited for this compound. The recommended purification technique is liquid-liquid extraction followed by careful concentration under reduced pressure at temperatures kept below 30°C.[3]
Q4: How should I properly store this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Recommended storage temperatures are typically between 2-8°C or at -20°C for longer-term storage.[4] It should be stored in a tightly sealed container, and contact with incompatible materials such as strong acids, strong oxidizing agents, and metals should be avoided.[2][4]
Q5: Are there any visual cues that indicate my this compound has started to decompose?
A5: The most apparent sign of decomposition is the evolution of nitrogen gas. A color change, often to a yellowish or brownish hue, can also indicate the presence of decomposition products. If you observe these signs, treat the material with extreme caution.
Quantitative Data on this compound Stability
While precise kinetic data for the decomposition of this compound under various conditions is not extensively available in the literature, the following table summarizes key parameters and conditions that influence its stability.
| Parameter | Condition | Guideline for Stability |
| Synthesis Temperature | Reaction of benzoyl chloride with sodium azide | Maintain temperature strictly between 0°C and 5°C to minimize decomposition.[3] |
| Purification Temperature | Concentration after extraction | Do not exceed 30°C to prevent thermal decomposition. |
| Storage Temperature | Short-term to long-term storage | Recommended at 2-8°C; for longer periods, -20°C is preferable.[4] |
| pH | Presence of acidic or basic impurities | Avoid acidic conditions, which can lead to the formation of explosive hydrazoic acid.[2] |
| Incompatible Materials | Solvents and reagents | Avoid strong oxidizing agents, strong acids, and heavy metals.[2][4] Do not use halogenated solvents.[2] |
| Physical Stress | Handling and storage | Avoid shock, friction, and exposure to light. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from benzoyl chloride and sodium azide in a biphasic system.
Materials:
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Benzoyl chloride
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Sodium azide (NaN₃)
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Acetone
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Deionized water
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Diethyl ether or Dichloromethane (use with caution, see FAQ)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride in acetone.
-
Cool the solution to 0°C in an ice bath.
-
In a separate beaker, dissolve sodium azide in deionized water and cool the solution to 0°C.
-
Slowly add the aqueous sodium azide solution dropwise to the stirred benzoyl chloride solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and add cold deionized water to dilute the mixture.
-
Extract the aqueous layer multiple times with cold diethyl ether or dichloromethane.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator, ensuring the water bath temperature remains below 30°C. Caution: Do not evaporate to dryness. The resulting this compound should be used immediately or stored appropriately.
Protocol 2: Curtius Rearrangement of this compound to Benzyl (B1604629) Carbamate
This protocol details the thermal rearrangement of this compound in the presence of an alcohol to form a carbamate.
Materials:
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This compound solution (from Protocol 1, in an inert solvent like toluene)
-
Benzyl alcohol
-
Toluene (B28343) (anhydrous)
-
Nitrogen or Argon gas supply
-
Heating mantle
-
Condenser
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere, place anhydrous toluene and benzyl alcohol.
-
Heat the toluene and benzyl alcohol mixture to reflux.
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Add the previously prepared and dried toluene solution of this compound to the dropping funnel.
-
Slowly add the this compound solution dropwise to the refluxing mixture over a period of 30 minutes. You will observe the evolution of nitrogen gas.
-
After the addition is complete, continue to heat at reflux for an additional 10-30 minutes, or until the disappearance of the acyl azide can be confirmed by IR spectroscopy (disappearance of the azide peak around 2140 cm⁻¹).
-
Once the reaction is complete, cool the flask rapidly to room temperature using an ice bath.
-
The product, benzyl 1,3-butadiene-1-carbamate, can then be isolated by removing the toluene under reduced pressure.
Process Diagrams
Caption: Factors contributing to this compound decomposition and corresponding preventative measures.
References
Technical Support Center: Purification of Benzoyl Azide Products
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of benzoyl azide (B81097). Given the hazardous nature of this compound, all procedures should be conducted with appropriate safety precautions in a well-ventilated chemical fume hood.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling and purifying benzoyl azide?
A1: this compound is a potentially explosive and shock-sensitive compound.[1][2] Its thermal instability is a major concern, strictly prohibiting purification by distillation or sublimation.[3] Key safety precautions include:
-
Handling: Avoid using metal spatulas or ground-glass joints to prevent friction that could initiate decomposition.[4] Plastic or ceramic spatulas are recommended.
-
Solvent Choice: Do not use halogenated solvents like dichloromethane (B109758) if residual sodium azide is present from the synthesis, as this can form highly explosive polyazidomethanes.[5]
-
Temperature Control: All purification steps should be carried out at low temperatures to minimize the risk of thermal decomposition.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Working behind a blast shield is highly recommended.
Q2: My crude product is a dark oil. What are the likely impurities?
A2: A dark, oily crude product often indicates the presence of impurities.[5] Common impurities in this compound synthesis include:
-
Unreacted Starting Materials: Residual benzoyl chloride.
-
Byproducts: Benzoic acid, formed from the hydrolysis of benzoyl chloride, and phenyl isocyanate, resulting from the thermal decomposition (Curtius rearrangement) of this compound.[3][6]
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF or acetone.
Q3: What are the recommended methods for purifying this compound?
A3: Due to its instability, purification options are limited. The most common and safest methods are:
-
Liquid-Liquid Extraction: Effective for removing water-soluble impurities like sodium azide and benzoic acid (if converted to its salt).[3]
-
Precipitation/Crystallization: Can yield a solid, purified product if a suitable solvent system is found.[5]
-
Flash Column Chromatography: Can be used with caution, preferably on a small scale. It is crucial to use a deactivated stationary phase and a fast elution time to minimize contact with the silica (B1680970) gel.[3][7]
Q4: How can I monitor the purity of my this compound fractions?
A4: The purity of this compound can be assessed using several analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify proton-containing impurities.[1]
-
Infrared (IR) Spectroscopy: To verify the presence of the characteristic azide functional group, which has a strong, sharp absorption band around 2100-2250 cm⁻¹.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, but care must be taken with the injection port temperature to avoid on-column decomposition.[1]
Troubleshooting Guides
Issue 1: Low Yield After Liquid-Liquid Extraction
| Possible Cause | Recommended Solution |
| Emulsion Formation | Emulsions prevent clear separation of the aqueous and organic layers. To break an emulsion, add brine (saturated NaCl solution) and gently swirl the separatory funnel. In persistent cases, filtering the mixture through a pad of Celite may be necessary.[5] |
| Incorrect pH of Aqueous Layer | If the aqueous layer is not basic enough, benzoic acid impurities will not be fully deprotonated and will be extracted into the organic layer along with the product. Conversely, highly acidic conditions can promote decomposition.[5] Ensure the aqueous wash is slightly basic (e.g., using a saturated sodium bicarbonate solution) to remove acidic impurities. |
| Insufficient Extraction | This compound may have some solubility in the aqueous phase. Perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) to maximize recovery.[5] |
Issue 2: Product "Oils Out" Instead of Crystallizing
| Possible Cause | Recommended Solution |
| High Impurity Level | Impurities can inhibit the formation of a crystal lattice.[8] Try to remove the bulk of impurities first by an aqueous wash or a quick filtration through a small plug of silica gel. |
| Inappropriate Solvent System | The solvent system may not be suitable for crystallization. Experiment with different non-polar/polar solvent mixtures (e.g., hexane (B92381)/ethyl acetate, pentane/diethyl ether).[5] |
| Supersaturation | The solution may be too concentrated. Add a small amount of the less polar solvent to reduce saturation. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.[5] |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil instead of crystals.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
Issue 3: Product Decomposition During Column Chromatography
| Possible Cause | Recommended Solution |
| Acidic Silica Gel | Standard silica gel is acidic and can catalyze the Curtius rearrangement of this compound to phenyl isocyanate.[7] Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic additive like triethylamine (B128534) (e.g., eluent containing 0.5% Et₃N). Alternatively, use a less acidic stationary phase like neutral alumina. |
| Prolonged Contact Time | The longer the compound is on the column, the greater the chance of decomposition.[7] Use flash column chromatography with a higher flow rate to minimize the residence time. Choose a solvent system that provides good separation but allows for rapid elution of the product. |
| Streaking/Tailing of Product | Broad peaks or tailing can indicate on-column decomposition or strong interaction with the stationary phase.[7] Once the product begins to elute, you can gradually increase the polarity of the eluent to speed up the elution of the remaining product. |
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Method | Primary Function | Typical Purity | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Removal of water-soluble and acidic/basic impurities. | Moderate (removes salts and some byproducts) | Simple, rapid, and avoids solid stationary phases. | May not remove non-polar impurities; risk of emulsion formation. |
| Precipitation/Crystallization | High-level purification of the final product. | High (>95%) | Can provide a highly pure, solid product; removes a wide range of impurities. | Finding a suitable solvent system can be challenging; risk of "oiling out".[8] |
| Flash Column Chromatography | Separation of compounds with different polarities. | Variable (can be high if decomposition is avoided) | Can separate complex mixtures. | High risk of product decomposition on the column; requires careful optimization.[3][7] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
-
Preparation: Cool the crude reaction mixture to 0-5 °C in an ice bath.
-
Dilution: Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities like benzoic acid. Repeat this wash two to three times.
-
Brine Wash: Wash the organic layer with brine to remove residual water and help break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (<30 °C) to obtain the crude this compound.
Protocol 2: Purification by Crystallization
-
Dissolution: Dissolve the crude this compound (obtained from extraction) in a minimal amount of a suitable warm solvent or solvent mixture (e.g., hexane with a small amount of ethyl acetate).
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or an ice bath.
-
Inducing Crystallization: If the product oils out or remains in solution, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under a stream of nitrogen or in a vacuum desiccator at room temperature.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 582-61-6 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02365J [pubs.rsc.org]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Efficient C-H Amidation with Benzoyl Azide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in C-H amidation reactions using benzoyl azide (B81097). The information is based on established photocatalytic methods to facilitate efficient and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a catalyst system for C-H amidation with benzoyl azide?
A1: A well-established and effective catalytic system for the C-H amidation of electron-rich heteroarenes utilizes a photocatalytic approach. The recommended starting conditions involve using ruthenium(II)trisbipyridine dichloride ([Ru(bpy)₃]Cl₂) as the photocatalyst in the presence of phosphoric acid (H₃PO₄) as an additive, under visible light irradiation (e.g., blue LEDs).[1][2][3][4][5] This system operates under mild conditions and promotes the desired C-N bond formation with dinitrogen as the only byproduct.[1][3][4][5][6]
Q2: What is the role of the acid additive in the reaction?
A2: The addition of an acid, such as phosphoric acid, is critical for the success of the photocatalytic C-H amidation with this compound.[1][5] In the absence of an acid, the formation of the desired amidation product is not observed. The acid is essential for protonolysis in the final step of the catalytic cycle to release the product and regenerate the active catalyst.[7] It also helps to suppress the formation of undesired byproducts.[1][5]
Q3: What are the common byproducts in this reaction, and how can their formation be minimized?
A3: The primary byproduct of concern is the corresponding isocyanate, formed via a Curtius rearrangement of the this compound, along with benzamide, which results from hydrogen abstraction by the nitrene intermediate.[1][5] The formation of these byproducts can be minimized by the crucial addition of phosphoric acid, which favors the desired amidation pathway.[1][5] In some cases, particularly with substrates like benzofuran, oxazolines can also be formed as a side product.[1][5]
Q4: Are there any limitations on the substrate scope for the this compound?
A4: Yes, while aryl, heteroaryl, and alkenyl acyl azides generally perform well in this photocatalytic reaction, certain substrates are not suitable.[3][4][6] Specifically, alkyl, phenyl, diphenylphosphoryl, or benzyl (B1604629) acyl azides do not yield the desired amidation product under the standard photocatalytic conditions.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Absence of essential components. | Ensure the presence of the photocatalyst ([Ru(bpy)₃]Cl₂), visible light source, and phosphoric acid. Control experiments have shown that all three are necessary for the reaction to proceed.[1][5] |
| Inefficient light penetration. | For reactions that are not yielding well, consider diluting the reaction mixture. Working at lower concentrations has been shown to improve product yield and can reduce reaction times.[1][5] | |
| Catalyst loading is too low. | While the catalyst loading can be reduced to as low as 1 mol%, starting with a slightly higher concentration (e.g., 2.5 mol%) may be beneficial for unoptimized substrates.[3] | |
| Formation of Significant Amounts of Isocyanate/Benzamide Byproducts | Insufficient acid additive. | The presence of phosphoric acid is critical to steer the reaction away from the Curtius rearrangement pathway. Ensure that at least 2 equivalents of phosphoric acid relative to the this compound are used.[1] |
| Reaction Stalls or is Sluggish | Low reaction concentration. | While high concentrations can inhibit light penetration, very low concentrations may slow down the reaction rate. An optimal concentration should be determined empirically for each specific substrate. A starting point of 0.09 mmol mL⁻¹ of this compound in DMSO has been reported.[1] |
| Inefficient light source. | Ensure that the visible light source is of the appropriate wavelength (e.g., blue light) and intensity to excite the photocatalyst effectively. | |
| Formation of Oxazoline (B21484) Byproduct | Substrate-dependent side reaction. | With certain substrates, such as α-methylstyrene or benzofuran, oxazoline formation can be a competing reaction pathway.[1][5] This side reaction is reported to be irreversible. If oxazoline is the major product, modification of the reaction conditions (e.g., solvent, temperature) may be necessary, though success is not guaranteed. |
Catalyst and Reagent Loading
The following table summarizes the optimized reaction conditions for the photocatalytic C-H amidation of N-methylpyrrole with this compound as a model reaction.
| Parameter | Optimized Condition | Reference |
| Photocatalyst | [Ru(bpy)₃]Cl₂·6H₂O | [1] |
| Catalyst Loading | 0.025 equivalents | [1] |
| Acyl Azide | 1 equivalent | [1] |
| Heteroarene | 5 equivalents | [1] |
| Additive | o-H₃PO₄ (2 equivalents) | [1] |
| Solvent | Dry DMSO | [1] |
| Concentration | 0.09 mmol mL⁻¹ | [1] |
| Light Source | Blue Light Irradiation | [1] |
Experimental Protocols
Standard Procedure for Photocatalytic C-H Amidation:
In a 5 mL snap vial equipped with a magnetic stirring bar, [Ru(bpy)₃]Cl₂·6H₂O (0.025 equiv.), this compound (1 equiv.), and the heteroarene (5 equiv.) are dissolved in dry DMSO (to achieve a this compound concentration of 0.09 mmol mL⁻¹). Phosphoric acid (2 equiv.) is then added. The resulting mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The vial is then sealed and placed under irradiation with a blue light source with continuous stirring for the desired reaction time (e.g., 4-12 hours). The reaction progress can be monitored by standard analytical techniques such as TLC or GC-MS.
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the photocatalytic C-H amidation.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the photocatalytic C-H amidation.
References
- 1. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02365J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Visible light C–H amidation of heteroarenes with benzoyl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
minimizing isocyanate side products in nitrene insertion reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of isocyanate side products in nitrene insertion reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of isocyanate side products in my nitrene insertion reaction?
A1: The main source of isocyanate formation is the Curtius rearrangement , a thermal or photochemical decomposition of an acyl azide (B81097) intermediate.[1][2][3] In this rearrangement, the acyl azide loses nitrogen gas (N₂) to form an isocyanate. This process competes directly with the desired formation of a nitrene intermediate required for C-H insertion.
Q2: Why is my reaction favoring isocyanate formation over the desired nitrene insertion?
A2: The reaction pathway is highly dependent on the conditions. Thermally induced decomposition of acyl azides often proceeds via a concerted mechanism, directly yielding the isocyanate without forming a free nitrene intermediate that can be trapped.[3][4] High reaction temperatures strongly favor this rearrangement.[1] In contrast, photochemical decomposition, often performed at lower temperatures, can generate a discrete acyl nitrene intermediate, which can then undergo the desired C-H insertion or other nitrene-specific reactions.[1][3]
Q3: What is a common indicator of isocyanate byproduct formation, and what causes it?
A3: A very common indicator is the formation of insoluble urea (B33335) precipitates.[5][6] This occurs when the isocyanate byproduct reacts with any trace amounts of water in your reaction to form a primary amine. This amine is nucleophilic and rapidly reacts with another molecule of isocyanate to produce a symmetric urea, which is often insoluble in common organic solvents.[5]
Q4: Can I avoid isolating the acyl azide intermediate to improve safety and minimize side reactions?
A4: Yes, one-pot procedures are highly recommended. Using reagents like diphenylphosphoryl azide (DPPA) allows for the direct conversion of carboxylic acids to the acyl azide in situ.[2][7] The subsequent rearrangement and trapping can then be performed in the same vessel, avoiding the isolation of potentially explosive acyl azide intermediates and minimizing exposure to moisture.[2][8]
Q5: How do transition metal catalysts help in minimizing isocyanate formation?
A5: Transition metal catalysts (e.g., based on Rhodium, Ruthenium, Iridium, Copper) can facilitate nitrene transfer from a precursor to the substrate under milder conditions.[9][10][11] These catalysts form a metal-nitrene intermediate, which then undergoes the C-H insertion.[9][12] By providing a lower energy pathway for the nitrene insertion, these catalysts allow the reaction to be run at temperatures below the threshold for significant thermal Curtius rearrangement, thus favoring the desired product.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Troubleshooting Solutions |
| Low yield of desired insertion product, high yield of isocyanate-derived product (e.g., urethane (B1682113), urea). | The reaction temperature is too high, favoring the thermal Curtius rearrangement. | - Lower the Reaction Temperature: This is the most critical parameter. The Curtius rearrangement is thermally driven.[1][5] - Switch to Photochemical Conditions: Photolysis at low temperatures can favor the stepwise formation of a trappable nitrene intermediate over the concerted thermal rearrangement.[1][4] - Introduce a Catalyst: Use a suitable transition metal catalyst (e.g., Rh₂(OAc)₄, [Ir(cod)Cl]₂) to promote C-H insertion at lower temperatures.[9][10] |
| An insoluble white precipitate (likely urea) has formed in the reaction mixture. | Presence of water in the reaction. Water reacts with the isocyanate to form an amine, which then reacts with more isocyanate.[5][6] | - Use Anhydrous Reagents and Solvents: Ensure all solvents are freshly dried and reagents are stored under an inert atmosphere.[5] - Dry Glassware: Oven-dry all glassware immediately before use. - Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[6] |
| Reaction is sluggish at lower temperatures, and increasing the heat leads to isocyanate formation. | The activation energy for the desired nitrene insertion is not being met without providing enough thermal energy to also trigger the Curtius rearrangement. | - Catalyst Screening: The chosen catalyst may not be optimal. Screen a variety of transition metal catalysts known for C-H amination. Rhodium and ruthenium carboxylates are often effective.[11] - Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can lower the decomposition temperature required for the rearrangement, potentially allowing for more controlled conditions.[3][4] - Solvent Optimization: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents are generally required.[5][13] |
| Multiple side products are observed, including those from C-H insertion into the solvent. | The generated nitrene is highly reactive and not selective, or the reaction is proceeding via a radical pathway. | - Use an Intramolecular Strategy: If possible, designing the substrate for an intramolecular C-H insertion often leads to higher selectivity and yield. - Choose a Less Reactive Solvent: Use solvents with strong C-H bonds that are less susceptible to insertion (e.g., benzene, tert-butanol), but ensure they are compatible with your reaction. - Control Nitrene Spin State: Singlet nitrenes are known to undergo concerted C-H insertion with retention of stereochemistry, while triplet nitrenes can react via a less selective radical abstraction-recombination pathway.[9][14] Catalyst choice can influence the spin state of the reactive intermediate. |
Data Summary: Factors Influencing Reaction Outcome
The following table summarizes the effect of key experimental parameters on the competition between nitrene insertion and isocyanate formation.
| Parameter | Condition Favoring Nitrene Insertion | Condition Favoring Isocyanate (Curtius Rearrangement) | Rationale / Notes |
| Reaction Mode | Photochemical (Photolysis) | Thermal (Thermolysis) | Photolysis can generate a discrete nitrene intermediate, especially at low temperatures, while thermolysis often proceeds via a concerted pathway directly to the isocyanate.[1][3][4] |
| Temperature | Low (e.g., -15 °C to RT) | High (e.g., > 50-80 °C) | The Curtius rearrangement is a thermally activated process. Lowering the temperature significantly disfavors this pathway.[1][5] |
| Catalysis | Transition Metal Catalysis (Rh, Ru, Ir, etc.) | Uncatalyzed (Thermal) or Lewis Acid Catalysis | Transition metals provide a lower-energy pathway for nitrene transfer, allowing the reaction to proceed at temperatures where the uncatalyzed thermal rearrangement is slow.[9][10] Lewis acids can also catalyze the rearrangement itself.[3] |
| Solvent | Anhydrous, Aprotic, Non-reactive | Protic or Wet Solvents | Aprotic solvents are necessary to prevent trapping of the isocyanate.[5] The presence of water or alcohols will lead to urea or urethane byproducts, respectively.[1][5] |
| Nitrene Precursor | Sulfonyl Azides, Sulfamates (with catalyst) | Acyl Azides (especially thermally) | Acyl azides are the direct precursors for the Curtius rearrangement.[1] Other precursors, often used in catalytic cycles, generate the nitrene without necessarily forming a free acyl azide. |
Key Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Intramolecular C-H Amination
This protocol is adapted from methodologies known to favor nitrene insertion over Curtius rearrangement by using a transition metal catalyst at moderate temperatures.
-
Preparation:
-
Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
To the flask, add the azide substrate (1.0 eq).
-
Add the rhodium catalyst, for example, Rh₂(esp)₂ (1 mol%).[11]
-
Add the appropriate anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or benzene). The concentration is typically in the range of 0.1 M.
-
-
Reaction Execution:
-
Stir the mixture at room temperature (or gently heat to 40 °C if necessary) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting azide. The reaction is often complete within 0.5 to 24 hours.[11]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: One-Pot Curtius Rearrangement and Trapping using DPPA
This protocol describes the in-situ formation of an acyl azide from a carboxylic acid and its subsequent conversion to a carbamate (B1207046), a common isocyanate-trapped product. Running this at the lowest effective temperature is key to understanding the thermal threshold for the rearrangement.
-
Preparation:
-
Ensure all glassware is meticulously oven-dried.
-
Use anhydrous toluene (B28343) and triethylamine (B128534) (Et₃N). Ensure the alcohol (t-butanol or benzyl (B1604629) alcohol) is also anhydrous.
-
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene in a dry, inert-atmosphere flask.
-
Add triethylamine (1.1 - 1.5 eq) to the solution and stir.
-
Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.[7] Caution: DPPA is toxic and potentially explosive upon heating. Handle with care in a fume hood.
-
-
Acyl Azide Formation & Rearrangement:
-
After stirring for 30 minutes at room temperature, slowly heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours.[7] Note: This high temperature will strongly favor isocyanate formation. To test for minimization, parallel experiments should be run at lower temperatures (e.g., 60°C, 80°C) for longer times.
-
-
Isocyanate Trapping:
-
Cool the reaction mixture to an appropriate temperature (e.g., 80 °C).
-
Add the trapping alcohol (e.g., benzyl alcohol, >2.0 eq).
-
Stir for an additional 2-12 hours until the isocyanate intermediate (monitorable by IR spectroscopy, ~2250-2275 cm⁻¹) is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting carbamate by flash column chromatography.
-
Visualizations
Caption: Competing pathways from an acyl azide precursor.
Caption: Troubleshooting workflow for isocyanate byproduct formation.
Caption: Key factors influencing reaction selectivity.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]
- 10. bskim19.yonsei.ac.kr [bskim19.yonsei.ac.kr]
- 11. Catalytic insertion of nitrenes into B–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photogeneration and Visualization of a Surface‐Stabilized Dinitrene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. egyankosh.ac.in [egyankosh.ac.in]
Benzoyl Azide Stability & Handling: Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, safe handling, and troubleshooting of experiments involving benzoyl azide (B81097).
Frequently Asked Questions (FAQs)
Q1: What is benzoyl azide and why is its stability a concern?
This compound (C₆H₅CON₃) is a versatile organic reagent, primarily used as a precursor for the Curtius rearrangement to synthesize isocyanates, which are key intermediates in the production of amines, urethanes, and ureas.[1][2][3] Its stability is a major concern because, like many organic azides, it is a potentially shock-sensitive and explosive compound.[1] Decomposition can be initiated by heat, shock, or friction, leading to the rapid release of nitrogen gas.[1]
Q2: What are the primary decomposition pathways for this compound?
The main decomposition pathway for this compound under thermal or photolytic conditions is the Curtius rearrangement.[1][4] This reaction involves the loss of nitrogen gas (N₂) to form a transient acyl nitrene, which immediately rearranges to phenyl isocyanate.[1][5] Research suggests this is a concerted process where the loss of N₂ and the migration of the phenyl group occur simultaneously, without the formation of a free nitrene intermediate.[4]
Q3: How does solvent choice impact the stability and reaction outcomes of this compound?
Solvent choice is critical.
-
Inert, Aprotic Solvents: Non-protic solvents like toluene (B28343), heptane, or THF are generally preferred for conducting the Curtius rearrangement, as they do not react with the isocyanate product.[6]
-
Protic Solvents: Protic solvents (e.g., alcohols, water) will react with the phenyl isocyanate formed during decomposition. Alcohols will trap the isocyanate to form carbamates, while water leads to an unstable carbamic acid that decarboxylates to form an amine.[6][7] This reactivity can be harnessed for specific synthetic goals but can also lead to unwanted byproducts if not controlled.
-
Acidic Solvents: Acidic solvents like acetic acid can increase the rate of decomposition.[8]
-
Halogenated Solvents: Halogenated solvents such as dichloromethane (B109758) and chloroform (B151607) should never be used with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[9]
Q4: What are the recommended storage and handling procedures for this compound?
Due to its potential hazards, strict safety protocols are mandatory.
-
Storage: Store in a cool, dry, well-ventilated area, away from heat, light, sparks, and open flames.[10][11] Recommended storage temperature is 2-8°C.[10] Containers should be tightly closed.[10]
-
Incompatibilities: Keep this compound separate from strong acids, oxidizing agents, reducing agents, and heavy metals.[9][10][11] Contact with metals can form highly explosive heavy metal azides.[9][12]
-
Handling: Always handle this compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Use plastic or glass spatulas instead of metal ones to avoid the formation of shock-sensitive metal azides.[9][14]
Troubleshooting Guide
Problem 1: Low yield in my Curtius rearrangement reaction.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Acyl Azide Formation | Ensure your starting material (e.g., benzoyl chloride) is pure and dry. If starting from benzoic acid, confirm that the activating agent (e.g., DPPA) is active and added under the correct conditions.[6] Anhydrous, non-protic solvents like THF or toluene are generally preferred for this step.[6] |
| Premature Decomposition | The reaction temperature for the rearrangement may be too high, causing side reactions. The optimal temperature is often between 60-100°C.[7] Consider running small-scale experiments to find the ideal temperature for your specific substrate. |
| Presence of Water | Traces of water can react with the isocyanate intermediate to form urea (B33335) byproducts, significantly lowering the yield of the desired carbamate (B1207046) or urea derivative.[6][7] Ensure all glassware is oven-dried and use anhydrous solvents.[7] |
| Inefficient Trapping of Isocyanate | The isocyanate intermediate is highly reactive. If not trapped quickly, it can polymerize or undergo other side reactions.[7] Use a sufficient excess of your nucleophile (e.g., alcohol or amine) to ensure efficient trapping.[7] |
Problem 2: My this compound solution appears to be decomposing during storage or reaction setup.
| Potential Cause | Troubleshooting Steps & Solutions |
| Exposure to Heat or Light | This compound is sensitive to both heat and light. Ensure it is stored in a refrigerator (2-8°C) and in a light-protected container (e.g., an amber vial).[9][10] |
| Contamination | Contamination with acids, metals, or other incompatible substances can catalyze decomposition.[9] Use clean glassware and avoid metal spatulas.[9] Ensure solvents are pure and free from acidic impurities. |
| Solvent-Induced Decomposition | The choice of solvent can influence stability. As noted, acidic solvents can accelerate decomposition.[8] For storage or reactions where the azide needs to be stable for a period, use a neutral, aprotic solvent. |
Quantitative Stability Data
While extensive kinetic data across a wide range of solvents is sparse in the literature, the following provides insight into the thermal stability of this compound. The rate of decomposition is highly temperature-dependent.
| Solvent | Condition | Parameter | Value | Notes |
| n-Heptane | Non-catalytic | Apparent Activation Energy (Ea) | 28.0 kcal/mol | This high activation energy indicates relative stability at lower temperatures. |
| n-Heptane | Catalytic (BF₃) | Apparent Activation Energy (Ea) | 11.0 kcal/mol | Lewis acids like BF₃ significantly lower the activation energy, dramatically increasing the rate of decomposition.[15] |
| Toluene | Rearrangement | Rate | Increases with temperature | The rate of rearrangement is faster in more acidic solvents. The order of increasing rate is: Toluene < Acetic Anhydride < Acetic Acid < Aqueous Acetic Acid. |
Experimental Protocols
Protocol 1: Monitoring this compound Decomposition via IR Spectroscopy
This protocol allows for the qualitative or semi-quantitative monitoring of this compound stability by observing the disappearance of the characteristic azide vibrational band.
Materials:
-
This compound solution in the solvent of interest
-
IR spectrometer with a liquid sample cell (e.g., NaCl plates)
-
Thermostatically controlled heating block or oil bath
Methodology:
-
Baseline Spectrum: Record an initial IR spectrum of the this compound solution at the starting temperature (e.g., room temperature). Identify the strong, sharp azide (N₃) stretching peak, typically found around 2100-2140 cm⁻¹ .
-
Incubation: Heat the solution to the desired experimental temperature.
-
Time-Course Monitoring: At regular intervals (e.g., every 15-30 minutes), carefully take an aliquot of the reaction mixture and record its IR spectrum.
-
Data Analysis: Monitor the decrease in the intensity of the azide peak over time. Simultaneously, you may observe the appearance of the isocyanate (N=C=O) peak around 2250-2275 cm⁻¹ . The rate of disappearance of the azide peak corresponds to the rate of decomposition.
Protocol 2: Synthesis of this compound from Benzoyl Chloride
This is a common laboratory procedure for the synthesis of this compound. Caution: this compound is potentially explosive. This procedure must be performed with appropriate safety measures in a fume hood.
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃) - Highly Toxic!
-
Acetone
-
Deionized water
-
Ice bath
Methodology:
-
Preparation: In a round-bottom flask, dissolve benzoyl chloride in acetone. Cool the solution to 0°C in an ice bath.[1]
-
Azide Addition: Separately, prepare a solution of sodium azide in deionized water.
-
Reaction: While stirring the benzoyl chloride solution vigorously, add the aqueous sodium azide solution dropwise, ensuring the temperature is maintained at or below 5°C to minimize decomposition of the product.[1]
-
Workup: After the addition is complete, continue stirring at 0°C for a designated period (e.g., 1-2 hours). The product can then be extracted using a suitable organic solvent like diethyl ether.
-
Isolation: Carefully wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and filter. Crucially, do not concentrate the solution to dryness using a rotary evaporator, as this can lead to an explosion. [10] The solvent should be removed under reduced pressure at low temperature, or the solution should be used directly in the next step.
Visualizations
Caption: Decomposition pathway of this compound via the Curtius rearrangement.
Caption: Troubleshooting workflow for low yields in Curtius rearrangement.
References
- 1. Buy this compound | 582-61-6 [smolecule.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. benchchem.com [benchchem.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. researchgate.net [researchgate.net]
safe storage and handling procedures for benzoyl azide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe storage and handling of benzoyl azide (B81097). Please review the following troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective use of this reagent in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis, handling, and use of benzoyl azide.
Q1: I observed unexpected gas evolution and a rapid temperature increase during the synthesis of this compound. What should I do?
A1: This indicates a potential runaway decomposition of this compound, which can be explosive.
-
Immediate Action:
-
If it is safe to do so, immediately cool the reaction vessel with an ice bath.
-
Alert colleagues and evacuate the immediate area.
-
Lower the fume hood sash completely.
-
-
Potential Causes & Prevention:
-
Excessive Temperature: The synthesis of this compound is highly exothermic. Maintain strict temperature control, typically at or below 0-5°C, during the addition of sodium azide.[1]
-
Acidic Conditions: The presence of acid can lead to the formation of highly toxic and explosive hydrazoic acid. Ensure the reaction mixture remains neutral or slightly basic.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and certain metals that can catalyze decomposition.
-
Q2: My Curtius rearrangement reaction with this compound is giving a low yield. How can I improve it?
A2: Low yields in a Curtius rearrangement can be attributed to several factors.
-
Troubleshooting Steps:
-
Incomplete Acyl Azide Formation: Ensure the complete conversion of your starting material (e.g., benzoyl chloride) to this compound before initiating the rearrangement. This can be monitored by IR spectroscopy, looking for the disappearance of the acyl chloride peak and the appearance of the azide peak around 2130 cm⁻¹.
-
Suboptimal Rearrangement Conditions: The thermal decomposition of this compound to the isocyanate is temperature-dependent. If the reaction is sluggish, a modest and carefully controlled increase in temperature may be necessary.[2]
-
Moisture Sensitivity: Isocyanates, the product of the Curtius rearrangement, are highly reactive towards water, which can lead to the formation of unwanted urea (B33335) byproducts. Ensure all glassware is dry and use anhydrous solvents.
-
Purity of this compound: Impurities in the this compound can interfere with the rearrangement. It is crucial to use purified this compound for the best results.
-
Q3: I noticed the formation of a significant amount of an amine byproduct instead of the expected isocyanate or its derivative. What is the cause?
A3: The formation of an amine suggests the reduction of the azide group.
-
Potential Causes & Prevention:
-
Incompatible Reagents: Certain reagents, especially some reducing agents, can reduce the azide group to an amine. Carefully review all reagents in your reaction to ensure compatibility.
-
Reaction with Water: If the isocyanate intermediate is exposed to water, it can hydrolyze to a carbamic acid, which then decarboxylates to form a primary amine.[3][4] To avoid this, ensure anhydrous conditions.
-
Q4: How should I handle and dispose of this compound waste?
A4: this compound and its waste are hazardous and require specific disposal procedures.
-
Handling and Disposal Protocol:
-
Never dispose of this compound or solutions containing it down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.
-
All waste containing this compound should be collected in a designated, properly labeled, and sealed container.
-
Before disposal, it is recommended to convert the azide to a more stable derivative, such as an amine, through a controlled reaction if feasible and safe to do so.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of azide-containing waste.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O | [5] |
| Molecular Weight | 147.13 g/mol | |
| Melting Point | 32 °C | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Storage Temperature | -20°C | [6] |
| Explosion Temperature | Explodes when heated above 120°C | [6] |
| IR Absorption (Azide) | ~2130 cm⁻¹ | [7] |
| IR Absorption (Isocyanate) | ~2270 cm⁻¹ | [2] |
Experimental Protocols
Detailed Methodology for the Curtius Rearrangement of this compound
The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate.[3][8] This protocol describes the general procedure for the rearrangement of this compound to phenyl isocyanate.
Caution: This reaction involves a potentially explosive starting material and should be performed in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Materials:
-
This compound
-
Anhydrous, high-boiling inert solvent (e.g., toluene, benzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
-
Dissolution: Dissolve the this compound in the anhydrous, high-boiling inert solvent in the round-bottom flask.
-
Inert Atmosphere: Purge the system with nitrogen or argon gas.
-
Heating: Gently heat the solution to reflux using the heating mantle. The temperature should be carefully controlled to avoid rapid decomposition.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the evolution of nitrogen gas.[8] Alternatively, the reaction can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).[2][7]
-
Completion and Workup: Once the reaction is complete (i.e., nitrogen evolution ceases or IR analysis indicates the absence of the azide), cool the reaction mixture to room temperature. The resulting solution containing the phenyl isocyanate can often be used directly in subsequent reactions.[8]
Visualizations
Caption: A logical workflow for the safe handling of this compound.
Caption: A logical diagram for troubleshooting low yields in the Curtius rearrangement.
References
- 1. Buy this compound | 582-61-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Quenching Unreacted Benzoyl Azide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely quenching unreacted benzoyl azide (B81097) in experimental workups. Benzoyl azide is a high-energy, potentially explosive reagent that requires careful handling and disposal. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potentially explosive compound that is sensitive to heat, shock, and friction.[1][2] It is crucial to handle this reagent with extreme caution, always behind a blast shield and in a well-ventilated fume hood. The primary risks include rapid decomposition leading to an explosion and the release of nitrogen gas. Additionally, like other organic azides, it should be treated as a toxic substance.
Q2: I have unreacted this compound in my reaction mixture. What are the recommended general approaches for quenching it?
A2: There are two primary, reliable methods for quenching unreacted this compound:
-
Curtius Rearrangement followed by Nucleophilic Trapping: This involves heating the reaction mixture (if the desired product is thermally stable) to induce the Curtius rearrangement of this compound to phenyl isocyanate. The highly reactive isocyanate is then quenched by a nucleophile present in or added to the reaction mixture.
-
Staudinger Reaction: This method involves the addition of a phosphine (B1218219), typically triphenylphosphine (B44618), to the reaction mixture at a controlled temperature. The this compound reacts with the phosphine to form an aza-ylide, which is then hydrolyzed to benign, easily separable byproducts.
Q3: Can I use an aqueous quench for a reaction mixture containing this compound?
A3: Direct quenching with water or aqueous solutions is not the recommended primary method for destroying this compound itself. While acyl azides can be sensitive to water and may hydrolyze back to the carboxylic acid, this process can be slow and its safety for quenching purposes is not well-documented.[3] It is safer to first convert the this compound to a less hazardous intermediate via the Curtius rearrangement or Staudinger reaction before introducing an aqueous workup.
Q4: Is it safe to concentrate a reaction mixture containing unreacted this compound on a rotary evaporator?
A4: No, you should never concentrate a reaction mixture that may contain unreacted this compound.[4] The combination of heat and potential friction from the rotary evaporator can lead to violent decomposition or explosion. Always ensure that the azide has been completely quenched before performing any concentration steps.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or no yield of the desired product after the main reaction. | 1. Decomposition of this compound: this compound can decompose if the reaction temperature is too high.[1] 2. Incomplete reaction: The reaction may not have gone to completion. | 1. Ensure strict temperature control throughout the reaction. 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, IR spectroscopy) to confirm the consumption of the starting materials. |
| Unexpected formation of a urea (B33335) or carbamate (B1207046) byproduct. | The unreacted this compound underwent a Curtius rearrangement to phenyl isocyanate, which was then trapped by an amine or alcohol present in the reaction mixture or introduced during workup.[5][6] | This is a common outcome and is often the intended quenching pathway. If this is an undesired byproduct, consider using the Staudinger reaction for quenching, which is typically milder and avoids the formation of isocyanates. |
| Difficulty in removing triphenylphosphine oxide after a Staudinger quench. | Triphenylphosphine oxide is a common byproduct of the Staudinger reaction and can sometimes be challenging to remove completely by standard chromatography. | 1. Precipitation: Concentrate the reaction mixture and suspend the residue in a non-polar solvent like pentane (B18724) or a mixture of pentane/ether. The triphenylphosphine oxide is often insoluble and can be removed by filtration.[2][7] 2. Acid-base extraction: If your product is basic, you can perform an acid-base extraction to separate it from the neutral triphenylphosphine oxide. |
| The quenching reaction is very slow or does not go to completion. | 1. Low temperature: The temperature may be too low for the quenching reaction to proceed at a reasonable rate. 2. Insufficient quenching reagent: An inadequate amount of the quenching reagent (e.g., triphenylphosphine, alcohol) was added. | 1. For a Curtius rearrangement quench, gentle heating may be required. For a Staudinger reaction, it can often be performed at room temperature. 2. Ensure that at least a stoichiometric amount of the quenching reagent relative to the unreacted this compound is used. An excess is often recommended to ensure complete reaction. |
| Vigorous gas evolution upon addition of quenching reagent. | This is expected, as both the Curtius rearrangement and the Staudinger reaction release nitrogen gas (N₂). | Add the quenching reagent slowly and in a controlled manner to manage the rate of gas evolution. Ensure the reaction vessel has adequate venting to the fume hood. |
Quantitative Data Summary
Precise quantitative data on the stability and quenching of this compound is not extensively available in the literature. However, the following table summarizes key stability considerations based on established principles for organic azides.
| Parameter | Observation/Recommendation | Reference(s) |
| Thermal Stability | This compound is known to undergo thermal decomposition (Curtius rearrangement) upon heating. While a specific decomposition temperature is not consistently reported, it is advisable to handle it at low temperatures (e.g., 0 °C) when not intending for it to rearrange.[1][8] | [1][8] |
| Stability to Shock and Friction | This compound is classified as a shock-sensitive and explosive material. Avoid scraping or using metal spatulas.[1] | [1] |
| Stability in Solvents | Generally soluble in common organic solvents like acetone, THF, and toluene.[3][8] Avoid using halogenated solvents like dichloromethane (B109758) with azide reagents, as this can lead to the formation of explosive diazidomethane. | [3][8] |
| pH Stability | Avoid acidic conditions, as they can promote the formation of highly toxic and explosive hydrazoic acid from any residual inorganic azides.[9] | [9] |
| Carbon-to-Nitrogen (C/N) Ratio | The C/N ratio of this compound (C₇H₅N₃O) is 7:3, which is generally considered to be in a range that requires careful handling. A C/N ratio of at least 3 is recommended for a molecule to be considered stable for storage.[5] | [5] |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound via Curtius Rearrangement and Nucleophilic Trapping
This protocol is suitable when the desired product is stable to heat.
-
Reaction Completion and Temperature Adjustment: Once the primary reaction is complete (as determined by TLC or another appropriate method), ensure the reaction mixture is in a suitable high-boiling inert solvent (e.g., toluene, xylene).
-
Addition of Nucleophile (if necessary): If a suitable nucleophile is not already present in the reaction mixture, add an excess (2-3 equivalents relative to the initial amount of this compound) of a high-boiling alcohol (e.g., benzyl (B1604629) alcohol) or a primary/secondary amine.
-
Thermal Quenching: Heat the reaction mixture to a temperature sufficient to induce the Curtius rearrangement of the remaining this compound (typically 80-110 °C). The reaction can be monitored by the cessation of nitrogen gas evolution.
-
Workup: Cool the reaction mixture to room temperature. Proceed with a standard aqueous workup to remove the resulting carbamate or urea byproducts and isolate the desired product.
Protocol 2: Quenching of Unreacted this compound via Staudinger Reaction
This protocol is a milder alternative and is suitable for thermally sensitive products.
-
Reaction Completion and Temperature Adjustment: After the primary reaction is complete, cool the reaction mixture to 0 °C or maintain it at room temperature, depending on the stability of the product.
-
Addition of Triphenylphosphine: Slowly add a solution of triphenylphosphine (1.1-1.5 equivalents relative to the initial amount of this compound) in a suitable solvent (e.g., THF, diethyl ether) to the reaction mixture.
-
Reaction: Stir the mixture at the chosen temperature until the evolution of nitrogen gas ceases. The reaction progress can be monitored by TLC, looking for the disappearance of the this compound spot.
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the corresponding amine and triphenylphosphine oxide.
-
Workup: Proceed with a standard aqueous extraction to separate the desired product. Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent or by column chromatography.[2][7]
Workflow for Quenching Unreacted this compound
Caption: Decision workflow for quenching unreacted this compound.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. shenvilab.org [shenvilab.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Workup [chem.rochester.edu]
- 8. Buy this compound | 582-61-6 [smolecule.com]
- 9. researchgate.net [researchgate.net]
identifying and characterizing byproducts of benzoyl azide reactions
Technical Support Center: Byproducts of Benzoyl Azide (B81097) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing byproducts in reactions involving benzoyl azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of this compound reactions?
A1: The most common byproducts originate from the Curtius rearrangement, where this compound thermally decomposes to form phenyl isocyanate and dinitrogen gas.[1][2][3][4] This highly reactive isocyanate intermediate can then react with various nucleophiles present in the reaction mixture to form stable byproducts.
-
Urea (B33335) Derivatives: In the presence of water or amines, phenyl isocyanate readily forms urea derivatives. For instance, reaction with an amine will produce a substituted urea, while reaction with water can lead to aniline, which can then react with more isocyanate to form N,N'-diphenylurea.[1][2]
-
Carbamates (Urethanes): If the reaction is performed in an alcohol solvent (e.g., ethanol), the isocyanate will be trapped to form a carbamate (B1207046).[1]
-
Aniline: Hydrolysis of the phenyl isocyanate intermediate produces an unstable carbamic acid, which decarboxylates to yield aniline.[4]
Q2: What is the main stoichiometric byproduct of the Curtius rearrangement?
A2: The only stoichiometric byproduct of the Curtius rearrangement of this compound is dinitrogen (N₂), which is evolved as a gas.[3]
Q3: Can other byproducts form under specific conditions?
A3: Yes, under certain conditions, other side reactions can occur. For example, photochemical decomposition of this compound can proceed through a nitrene intermediate, which is highly reactive and may lead to byproducts through C-H insertion or other pathways.[5] In reactions with specific substrates like heterocycles under visible light, byproducts such as oxazolines can sometimes be observed.
Troubleshooting Guides
Issue 1: My reaction is producing a large amount of urea byproduct and a low yield of the desired amine.
-
Question: I am attempting to synthesize a primary amine via the Curtius rearrangement followed by hydrolysis, but I am isolating significant quantities of a urea derivative. What is the likely cause and how can I prevent this?
-
Answer: This is a common issue caused by the phenyl isocyanate intermediate reacting with the newly formed amine product before it can be fully hydrolyzed. The presence of water is critical for the formation of the amine, but it can also facilitate the formation of urea.[1][6]
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: The conversion of the isocyanate to the amine via the carbamic acid intermediate must be driven to completion. Ensure sufficient water and appropriate pH conditions (often acidic) during the workup to fully hydrolyze the isocyanate and any carbamate intermediates.
-
Control Reaction Concentration: High concentrations can favor the bimolecular reaction between the isocyanate and the amine product. Running the reaction at a lower concentration may reduce the rate of urea formation.
-
One-Pot Procedure: Instead of isolating the isocyanate, consider a one-pot procedure where the rearrangement is performed in the presence of a trapping agent that is more reactive or desired than the amine product, such as an alcohol to form a carbamate, which can then be hydrolyzed to the amine in a separate step.
-
Issue 2: My reaction is sluggish and requires very high temperatures, leading to degradation.
-
Question: The Curtius rearrangement of my this compound requires high temperatures (e.g., refluxing in toluene (B28343) or xylene), which is causing decomposition of other functional groups on my molecule. How can I lower the required reaction temperature?
-
Answer: The thermal decomposition of acyl azides is temperature-dependent.[7] However, the rearrangement can be catalyzed by Lewis acids, which can significantly lower the required temperature.
Troubleshooting Steps:
-
Introduce a Lewis Acid Catalyst: The use of a Lewis acid catalyst like boron trifluoride (BF₃) can reduce the decomposition temperature by approximately 100 °C.[2] This allows the reaction to proceed under much milder conditions, preserving sensitive functional groups.
-
Solvent Choice: While inert, high-boiling solvents are traditional, ensure the chosen solvent is compatible with the use of a Lewis acid if you opt for that route. Anhydrous, non-protic solvents like THF or toluene are generally preferred.[7]
-
Data Presentation
Table 1: Effect of Nucleophile on Final Product from Phenyl Isocyanate Intermediate
| Nucleophile Present | Product Class | Example Product |
| Water (H₂O) | Amine (via carbamic acid) | Aniline |
| Amine (R-NH₂) | Substituted Urea | N-Aryl-N'-alkylurea |
| Alcohol (R-OH) | Carbamate (Urethane) | Alkyl phenylcarbamate |
| Carboxylic Acid (R-COOH) | Amide | N-Phenylamide |
Table 2: Effect of Catalyst on Curtius Rearrangement Temperature
| Starting Material | Catalyst | Temperature (°C) | Yield of Rearranged Product | Reference |
| This compound | None | 80 | Moderate | [5] |
| This compound | BF₃ | -20 | High | [5] |
Experimental Protocols
Protocol 1: Identification of Byproducts by FTIR Spectroscopy
This protocol is designed to identify the key functional groups of the starting material, intermediate, and major byproducts.
-
Sample Preparation:
-
Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable anhydrous solvent (e.g., dichloromethane (B109758) or chloroform) in which the components are soluble.
-
Alternatively, if the solvent is volatile, place a drop of the reaction mixture directly onto a salt plate (NaCl or KBr) and allow the solvent to evaporate.
-
-
FTIR Analysis:
-
Acquire a background spectrum of the clean salt plate or solvent.
-
Acquire the infrared spectrum of the sample from 4000 to 400 cm⁻¹.
-
-
Data Interpretation:
-
Look for the disappearance of the strong, sharp azide (–N₃) stretching peak around 2140 cm⁻¹ .
-
Monitor for the appearance of the strong, broad isocyanate (–N=C=O) stretching peak around 2250-2275 cm⁻¹ .
-
If urea byproducts are formed, look for a primary amide C=O stretch around 1660 cm⁻¹ and N-H bending vibrations around 1600-1640 cm⁻¹ .
-
If carbamate byproducts are formed, look for the characteristic C=O stretch of the urethane (B1682113) group around 1700-1730 cm⁻¹ .
-
Protocol 2: Characterization by ¹H and ¹³C NMR Spectroscopy
This protocol provides guidance for identifying this compound reaction byproducts using NMR spectroscopy.
-
Sample Preparation:
-
After the reaction is complete, perform a work-up to remove catalysts and inorganic salts.
-
Dissolve a small amount (5-10 mg) of the crude product mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Interpretation (Key Chemical Shifts):
-
Phenyl Isocyanate:
-
¹³C NMR: The isocyanate carbon (–N=C=O) is highly deshielded and appears around 120-130 ppm . Aromatic carbons will be in the typical 120-140 ppm range.[8]
-
-
1,3-Diphenylurea:
-
Ethyl Phenylcarbamate (example carbamate):
-
¹H NMR (in CDCl₃): Look for the characteristic ethyl group signals: a triplet around 1.2 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The N-H proton will appear as a broad singlet, and aromatic protons will be in their usual region.
-
-
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for separating and quantifying the components of a this compound reaction mixture.
-
Sample Preparation:
-
Quench a small, accurately measured volume of the reaction mixture at a specific time point.
-
Dilute the quenched sample with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (General Reverse-Phase Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, start with a higher polarity (e.g., 40% acetonitrile in water) and gradually increase to a lower polarity (e.g., 90% acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with those of authentic standards of this compound, phenyl isocyanate (if stable enough under the conditions), and expected byproducts like diphenylurea.
-
Quantify the components by creating a calibration curve for each standard and relating the peak area in the sample chromatogram to the concentration.
-
Visualizations
Caption: Primary reaction pathway of this compound via the Curtius rearrangement.
Caption: General workflow for the analysis and characterization of reaction byproducts.
Caption: Troubleshooting flowchart for minimizing urea byproduct formation.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Urea - Wikipedia [en.wikipedia.org]
- 7. lornajane.net [lornajane.net]
- 8. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenylurea(64-10-8) 13C NMR [m.chemicalbook.com]
- 10. 1,3-Diphenylurea (102-07-8) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Purity of Benzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is a cornerstone of reproducible and reliable scientific research. In the synthesis of novel chemical entities, particularly in drug development, the characterization and purity confirmation of reactive intermediates like benzoyl azide (B81097) (C₇H₅N₃O) is of paramount importance. Benzoyl azide is a versatile reagent used in various organic transformations, including the synthesis of heterocycles and amides. Its inherent instability and potential for energetic decomposition necessitate careful handling and rigorous purity assessment to avoid unwanted side reactions and ensure experimental safety and success.
This guide provides a comparative overview of the key analytical techniques employed to confirm the purity of this compound. We present detailed experimental protocols, a summary of expected quantitative data, and logical workflows to assist researchers in selecting the most appropriate methods for their specific needs.
Comparison of Analytical Techniques
A multi-technique approach is often essential for the comprehensive purity assessment of this compound. Each method provides orthogonal information, contributing to a complete picture of the sample's identity and purity. The following table summarizes the capabilities of the most common analytical methods.
| Analytical Technique | Information Provided | Key Parameters & Expected Results for this compound | Potential Impurities Detected |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. | - Strong, sharp absorption band for the azide (-N₃) stretch at approximately 2138 cm⁻¹. - Strong absorption for the carbonyl (C=O) stretch around 1700 cm⁻¹.[1] | Absence or significant shifts in these peaks indicate incomplete reaction or degradation. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the chemical structure and the presence of proton-containing impurities. | - Aromatic protons (5H) appear as a multiplet in the range of δ 7.4-8.1 ppm.[2] | Unreacted benzoyl chloride, residual solvents (e.g., acetone, diethyl ether), and other aromatic byproducts. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the carbon framework of the molecule. | - Carbonyl carbon (~172.5 ppm), and aromatic carbons in the ~128-135 ppm range.[2] | Carbon-containing impurities from starting materials or side reactions. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and separates non-volatile impurities. | A single major peak corresponding to this compound. Purity is determined by the area percentage of this peak. | Unreacted starting materials (e.g., benzoyl chloride, if it doesn't hydrolyze during workup), and non-volatile byproducts of the synthesis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile impurities. | A primary peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion of this compound (147.13 g/mol ) and characteristic fragment ions.[3] | Residual solvents, unreacted volatile starting materials, and volatile byproducts. |
| Elemental Analysis | Confirms the elemental composition of the compound. | Theoretical values for C₇H₅N₃O: C, 57.14%; H, 3.43%; N, 28.56%. Experimental values should be within ±0.4% of the theoretical values for a pure sample. | Deviations from the theoretical values indicate the presence of impurities containing different elemental compositions. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
Objective: To confirm the presence of the azide and carbonyl functional groups.
Procedure:
-
Prepare the sample by placing a small drop of neat this compound oil between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.
-
Acquire the IR spectrum over a range of approximately 4000-600 cm⁻¹.
-
Analyze the spectrum for the characteristic strong, sharp absorption peak of the azide stretch around 2138 cm⁻¹ and the carbonyl stretch near 1700 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify proton-containing impurities.
Procedure:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the chemical shifts with known values for this compound and identify any significant unassigned peaks that may indicate impurities.[2]
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Procedure (General Reverse-Phase Method):
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile (B52724) and water, often with a small amount of an acidifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting gradient could be 50:50 acetonitrile:water.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated as the area of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds with a range of boiling points.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for this compound and potential impurities (e.g., m/z 40-300).
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify the this compound peak based on its retention time and mass spectrum. Analyze other peaks to identify potential volatile impurities by comparing their mass spectra to a library database.
Elemental Analysis
Objective: To confirm the elemental composition of the synthesized this compound.
Procedure:
-
A small, accurately weighed amount of the purified and dried this compound sample is subjected to combustion analysis.
-
The combustion products (CO₂, H₂O, and N₂) are separated and quantified by a dedicated elemental analyzer.
-
The weight percentages of carbon, hydrogen, and nitrogen are calculated and compared to the theoretical values for the molecular formula C₇H₅N₃O.
Sample Data Presentation:
| Element | Theoretical % | Found % |
| Carbon (C) | 57.14 | 57.05 |
| Hydrogen (H) | 3.43 | 3.41 |
| Nitrogen (N) | 28.56 | 28.49 |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the synthesis and purity confirmation process for this compound.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Benzoyl Azide and its Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise characterization of reagents is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for benzoyl azide (B81097) and two common alternative benzoylating agents: benzoyl chloride and benzoic anhydride (B1165640). The data presented here, summarized in clear tabular format, offers a valuable resource for distinguishing between these compounds and confirming their identity and purity in different deuterated solvents.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for benzoyl azide, benzoyl chloride, and benzoic anhydride in deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Solvent | Ar-H |
| This compound | CDCl₃ | 8.05 (d, J = 7.8 Hz, 2H), 7.64 (m, 1H), 7.46 (m, 2H)[1] |
| acetone-d₆ | 8.02 (m, 2H), 7.72 (m, 1H), 7.56 (m, 2H)[2] | |
| Benzoyl Chloride | CDCl₃ | 8.24 (d, 1H), 7.86 (t, 1H), 7.60 (d, 1H), 7.52 (t, 2H) |
| DMSO-d₆ | 7.98 (d, J = 8 Hz, 2H), 7.76 (d, J = 8 Hz, 2H), 7.61 (d, J = 8 Hz, 2H), 7.36 (t, J = 8 Hz, 1H), 7.11 (t, J = 8 Hz, 1H)[3] | |
| Benzoic Anhydride | CDCl₃ | 8.01 (m, 2H), 7.62 (t, J = 7.5 Hz, 1H), 7.47 (t, J = 7.8 Hz, 2H)[4] |
| DMSO-d₆ | 7.97-7.99 (m, 2H), 7.60-7.64 (m, 1H), 7.54-7.57 (m, 2H)[3] |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Solvent | C=O | Ar-C (quaternary) | Ar-CH |
| This compound | CDCl₃ | 172.5[1] | 130.5[1] | 134.4, 129.5, 128.7[1] |
| acetone-d₆ | 172.9[2] | 131.5[2] | 135.4, 130.0, 129.8[2] | |
| Benzoyl Chloride | CDCl₃ | 165.8 | 134.5 | 134.0, 130.2, 128.8 |
| DMSO-d₆ | 164.5 | 139.0, 136.4, 133.7 | 129.7, 128.7, 128.5, 123.9, 120.4[3] | |
| Benzoic Anhydride | CDCl₃ | 162.2[4] | 128.5[4] | 134.1, 130.1, 128.8[4] |
| DMSO-d₆ | 166.0 | 135.8, 134.4 | 144.6, 142.0, 131.9, 128.5, 127.7, 127.3, 123.5[3] |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (typically 8 to 16 for a routine spectrum).
-
Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.
-
Acquire the spectrum.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
Integrate all signals.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Tune and match the probe for the ¹³C frequency.
-
Set the appropriate spectral width (e.g., -10 to 220 ppm).
-
Set the number of scans (typically 64 to 1024 or more, depending on the sample concentration).
-
Set the relaxation delay (D1) to 2-5 seconds. For quantitative analysis, a longer delay (e.g., 5-10 times the longest T₁ of the carbon nuclei) is necessary.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
Logical Relationship of Benzoylating Agents
The following diagram illustrates the functional relationship between this compound, benzoyl chloride, and benzoic anhydride as benzoylating agents. They all serve as sources of a benzoyl group in reactions with nucleophiles to form a common type of product, typically a benzamide (B126) or a benzoate (B1203000) ester.
Caption: Relationship of Benzoylating Agents.
References
A Comparative Guide to Benzoyl Azide and Diphenylphosphoryl Azide (DPPA) for the Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
The Curtius rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of carboxylic acids into valuable amines, urethanes, and ureas via an isocyanate intermediate. This reaction is pivotal in the synthesis of pharmaceuticals and other complex bioactive molecules due to its broad functional group tolerance and stereospecificity.[1] The choice of reagent for generating the key acyl azide (B81097) intermediate is critical for the reaction's safety, efficiency, and practicality. This guide provides an objective, data-driven comparison between the traditional use of pre-formed or in-situ generated acyl azides, such as benzoyl azide, and the modern, one-pot approach using diphenylphosphoryl azide (DPPA).
At a Glance: Key Differences
| Property | This compound (and other Acyl Azides) | Diphenylphosphoryl Azide (DPPA) |
| Starting Material | Carboxylic acid derivative (e.g., acyl chloride) | Carboxylic acid |
| Procedure | Multi-step: Acid → Acyl Halide → Acyl Azide → Rearrangement | One-pot: Acid → Isocyanate |
| Safety Profile | Acyl azides are often unstable and potentially explosive, typically generated in-situ and used without isolation.[2] | A stable, non-explosive liquid, though toxic and a lachrymator.[2][3][4] Avoids isolation of hazardous acyl azides.[1] |
| Handling | Requires careful handling of hazardous reagents like sodium azide and potentially unstable intermediates.[2] | Commercially available and relatively stable for long-term storage.[2] |
| Versatility | Well-established, with a long history of use. | Widely applicable for converting carboxylic acids directly to urethanes, ureas, and other derivatives in a single step.[1][3] |
Reaction Mechanisms and Experimental Workflows
The fundamental transformation in the Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide. This process involves the loss of nitrogen gas and a[1][5]-shift of the R-group to the electron-deficient nitrogen, forming an isocyanate with complete retention of configuration.[1][3] The key difference between using this compound and DPPA lies in how the crucial acyl azide intermediate is generated.
1. General Mechanism of the Curtius Rearrangement
The reaction proceeds from an acyl azide to an isocyanate, which can then be trapped by various nucleophiles.
Caption: General reaction pathway of the Curtius rearrangement.
2. Workflow with this compound (Traditional Method)
This approach involves the synthesis of the acyl azide, which is then subjected to rearrangement. Due to the instability of many acyl azides, they are often prepared and used immediately without isolation. The process typically starts from a carboxylic acid, which is first activated (e.g., as an acyl chloride) before reacting with an azide source like sodium azide.[6][7]
Caption: Multi-step workflow for the Curtius rearrangement using a pre-formed acyl azide.
3. Workflow with DPPA (Modified Curtius Rearrangement)
Diphenylphosphoryl azide enables a highly efficient one-pot procedure that starts directly from a carboxylic acid.[1] In the presence of a base (like triethylamine), DPPA reacts with the carboxylic acid to form a mixed anhydride (B1165640) intermediate. This intermediate then undergoes intramolecular nucleophilic attack by the azide, forming the acyl azide in situ. Upon heating, this intermediate rearranges to the isocyanate without being isolated, significantly improving the safety and simplicity of the overall process.[1][8]
Caption: One-pot workflow for the Curtius rearrangement using DPPA.
Performance Comparison and Experimental Data
The choice between this compound and DPPA often comes down to a trade-off between procedural simplicity, safety, and, in some cases, substrate compatibility.
Data on Reaction Conditions and Yields
DPPA is widely employed in medicinal chemistry for its mild conditions and high yields.[1] While traditional methods using reagents like this compound are also effective, the one-pot DPPA protocol is often preferred for its efficiency and safety. In some specific cases, however, other azide sources have been reported to be more effective than DPPA.[1]
Table 1: Comparison of Typical Reaction Parameters
| Parameter | This compound Method | DPPA Method |
| Solvent | Aprotic solvents (e.g., xylene, toluene (B28343), THF).[1][4] | Aprotic solvents (e.g., toluene, THF, benzene, DMF).[1][4][9] |
| Temperature | Typically requires heating (reflux) for rearrangement.[1] | Formation of the activated intermediate can occur at room temperature, followed by heating (reflux) for rearrangement.[4] |
| Base | Not required for the rearrangement step itself, but used in the formation of the acyl azide from an acyl halide. | Typically requires a non-nucleophilic base (e.g., triethylamine) to deprotonate the carboxylic acid.[1][4] |
| Additives | Lewis acids (e.g., LiBr, BF₃) can be used to catalyze the rearrangement and lower the decomposition temperature.[1][10] | Generally not required, but additives can be used in specific applications like peptide coupling.[9] |
Table 2: Selected Experimental Data and Yields
| Starting Material (Carboxylic Acid) | Reagent | Conditions | Product | Yield | Reference |
| 5-Methylpyrazine-2-carboxylic acid | DPPA | Toluene, high temperature (flow chemistry) | 2-Amino-5-methylpyrazine | 68% | [11][12] |
| N-Boc amino hydroxyl acid | DPPA | Benzyl (B1604629) alcohol, TEA | Differentially protected diamine intermediate | Not specified | [1] |
| Substituted cyclohexane (B81311) monoacid | DPPA / TEA | Morpholine added after rearrangement | Urea derivative | 67% | [1] |
| Aromatic Acid (for Linezolid synthesis) | This compound | Xylene, LiBr, tri-n-butylphosphine oxide, reflux | N-aryloxazolidone intermediate | 71% | [1] |
| Various Monocarboxylic Acids | DPPA | 1,8-bis(dimethylamino)naphthalene, benzene, reflux | Monoisocyanates | 60-82% | [13] |
| Indole-3-carboxazide | (Self-rearrangement) | Alkyl/Aryl Carboxylic Acids | N-(indol-3-yl)amides | Not specified | [1] |
| Cyclohexane monoacid | DPPA | Benzyl alcohol added after rearrangement, then H₂/Pd-C | Amine HCl salt | 85% | [1] |
Experimental Protocols
General Protocol for Curtius Rearrangement using DPPA
This protocol describes the one-pot conversion of a carboxylic acid to a carbamate (B1207046) using an alcohol as the nucleophile.
-
Preparation: To a stirred solution of the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, 0.2-0.5 M), add triethylamine (B128534) (1.1-1.5 eq).
-
Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1-1.2 eq) dropwise to the solution at room temperature. Stir the mixture for 30-60 minutes.
-
Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction by TLC or IR spectroscopy for the disappearance of the acyl azide and formation of the isocyanate. The evolution of nitrogen gas will be observed.
-
Trapping: After the rearrangement is complete (typically 1-4 hours), cool the mixture to room temperature. Add the nucleophile (e.g., benzyl alcohol or tert-butanol, 1.5-3.0 eq).
-
Completion: Stir the reaction until the isocyanate intermediate is fully consumed (monitor by TLC or IR). The mixture may be gently heated if the trapping reaction is slow.
-
Work-up and Purification: Quench the reaction with a suitable aqueous solution (e.g., water or saturated NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
General Protocol for Curtius Rearrangement using the Acyl Chloride Method (e.g., for this compound)
This protocol involves two distinct stages: the formation of the acyl azide and its subsequent rearrangement.
Part A: Synthesis of the Acyl Azide
-
Acyl Chloride Formation: Convert the starting carboxylic acid (1.0 eq) to its corresponding acyl chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Remove the excess reagent in vacuo.
-
Azide Formation: Dissolve the crude acyl chloride in an anhydrous solvent like acetone (B3395972) or THF. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add a solution of sodium azide (NaN₃, 1.5 eq) in a minimal amount of water dropwise. Caution: Sodium azide is highly toxic, and hydrazoic acid (formed in acidic conditions) is volatile and explosive. Ensure the reaction is performed in a well-ventilated fume hood.
-
Isolation (Optional/If stable): Stir the reaction at 0 °C for 1-2 hours. Extract the product into an organic solvent (e.g., diethyl ether), wash with cold water and brine, and dry over Na₂SO₄. Use the resulting solution directly in the next step. Note: For safety, isolation of acyl azides is generally avoided.[2]
Part B: Rearrangement and Trapping
-
Rearrangement: Add the solution of the acyl azide dropwise to a refluxing, inert solvent (e.g., toluene or xylene) to induce thermal rearrangement.
-
Trapping: If a derivative is desired, the refluxing solvent can contain the trapping nucleophile (e.g., an alcohol or amine).
-
Work-up: After the reaction is complete, cool the mixture and perform a standard aqueous work-up followed by purification.
Conclusion and Recommendations
For the majority of applications in modern research and drug development, diphenylphosphoryl azide (DPPA) is the superior reagent for effecting the Curtius rearrangement. Its advantages are significant:
-
Enhanced Safety: It avoids the need to generate and handle potentially explosive acyl azide intermediates.[1][2]
-
Procedural Simplicity: The one-pot conversion from a carboxylic acid streamlines the synthetic workflow, saving time and reducing material loss.[5]
-
High Versatility and Yields: DPPA is effective for a wide range of substrates, including complex and sensitive molecules, often providing good to excellent yields under relatively mild conditions.[1][11]
The use of This compound and other traditionally prepared acyl azides remains a valid approach and is well-documented in the literature. This method may be considered in specific situations, such as when DPPA is incompatible with the substrate or when exploring alternative reaction pathways, for instance, in photochemical applications.[3] However, for professionals where safety, reliability, and process efficiency are paramount, the DPPA-mediated modified Curtius rearrangement represents the current state-of-the-art and is the recommended method.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02365J [pubs.rsc.org]
- 8. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Development and Manufacture of a Curtius Rearrangement Using Continuous Flow towards the Large-Scale Manufacture of AZD7648 - Organic Process Research & Development - Figshare [figshare.com]
- 13. Synthesis of Isocyanates from Carboxylic Acids Using Diphenylphosphoryl Azide and 1,8-bis(Dimethylamino) naphthalene | Semantic Scholar [semanticscholar.org]
Benzoyl Azide: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Acyl azides are a versatile class of compounds, widely employed in the synthesis of nitrogen-containing molecules through reactions such as the Curtius rearrangement and 1,3-dipolar cycloadditions. Among these, benzoyl azide (B81097) holds a prominent position. This guide provides an objective comparison of the advantages and disadvantages of using benzoyl azide over other acyl azides, supported by available experimental data and detailed protocols.
Executive Summary
This compound offers advantages in terms of handling and stability due to its solid nature and the electronic stabilization afforded by the benzene (B151609) ring. However, this stability comes at the cost of lower reactivity in the Curtius rearrangement compared to its aliphatic counterparts. The choice between this compound and other acyl azides will therefore depend on the specific requirements of the chemical transformation, balancing the need for stability with the desired reaction kinetics.
Reactivity in the Curtius Rearrangement
The Curtius rearrangement is a key transformation of acyl azides to isocyanates, which are valuable intermediates in the synthesis of amines, ureas, and carbamates.[1] A significant factor in the utility of an acyl azide is the energy barrier to this rearrangement.
Theoretical studies have shown that aliphatic acyl azides generally possess a lower activation energy for the Curtius rearrangement compared to this compound. This suggests that aliphatic acyl azides can undergo rearrangement at lower temperatures or faster rates, which can be advantageous in the synthesis of sensitive molecules. The higher activation barrier for this compound is attributed to the conjugation between the phenyl ring and the carbonyl group, which stabilizes the ground state of the molecule.[2]
| Acyl Azide | Gas Phase Activation Barrier (kcal/mol) |
| Acetyl Azide | 27.6[2] |
| Pivaloyl Azide | 27.4[2] |
| This compound | 30.0 [2] |
Table 1: Comparison of Calculated Activation Barriers for the Curtius Rearrangement. This table clearly indicates that the aliphatic acyl azides, acetyl and pivaloyl azide, have a lower energy requirement for the Curtius rearrangement compared to this compound.
Stability and Safety Considerations
Reactivity in 1,3-Dipolar Cycloaddition
Acyl azides can participate as 1,3-dipoles in cycloaddition reactions with dipolarophiles like alkynes and alkenes to form five-membered heterocyclic rings, such as triazoles.[5][6] The reactivity in these reactions is influenced by both steric and electronic factors. While comprehensive kinetic studies directly comparing the cycloaddition reactivity of this compound with simple aliphatic acyl azides are scarce, the electronic nature of the acyl group plays a significant role. The electron-withdrawing nature of the benzoyl group can influence the frontier molecular orbital energies of the azide, thereby affecting its reactivity towards different dipolarophiles.
Experimental Protocols
General Synthesis of Acyl Azides from Acyl Chlorides
This protocol describes a general method for the synthesis of acyl azides from their corresponding acyl chlorides.
Materials:
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Sodium azide (NaN₃)
-
Acetone (B3395972) (or other suitable solvent)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the acyl chloride in acetone and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium azide in water.
-
Slowly add the aqueous sodium azide solution to the cooled acyl chloride solution with vigorous stirring.
-
Continue stirring at 0 °C for 1-2 hours.
-
After the reaction is complete (monitored by TLC or GC), carefully add water and extract the acyl azide with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Caution: Acyl azides are potentially explosive. It is often recommended to use the solution of the acyl azide directly in the next step without isolating the pure compound.
Curtius Rearrangement of this compound to Phenyl Isocyanate
Materials:
-
This compound
-
Inert solvent (e.g., toluene, benzene)
Procedure:
-
Dissolve this compound in an inert solvent in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the solution to reflux. The rearrangement will proceed with the evolution of nitrogen gas.
-
Monitor the reaction by IR spectroscopy (disappearance of the azide peak around 2130 cm⁻¹) or TLC.
-
Once the reaction is complete, the resulting solution of phenyl isocyanate can be used for subsequent reactions, such as trapping with an alcohol to form a carbamate (B1207046) or with an amine to form a urea.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and key reactions of acyl azides.
Caption: General synthesis of acyl azides from carboxylic acids.
Caption: Key reactions of acyl azides.
Conclusion
References
- 1. A novel approach for assessment of thermal stability of organic azides through prediction of their temperature of maximum mass loss | Semantic Scholar [semanticscholar.org]
- 2. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Benzoyl Azide and Sulfonyl Azides in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and versatile method for forging stable triazole linkages. The choice of the azide (B81097) reactant is critical and can significantly influence reaction kinetics, product distribution, and overall efficiency. This guide provides an objective comparison of two important classes of azides in click chemistry: benzoyl azides and sulfonyl azides. Understanding their distinct reactivity profiles is paramount for designing successful bioconjugation, drug discovery, and materials science applications.
Reactivity and Electronic Effects: A Tale of Two Azides
The reactivity of an azide in a CuAAC reaction is largely dictated by its electronic properties. Electron-withdrawing groups attached to the azide moiety can enhance its electrophilicity, potentially leading to faster reaction rates.[1]
Benzoyl Azides , as acyl azides, feature a carbonyl group adjacent to the azide. This imparts a moderate electron-withdrawing effect, influencing its reactivity. They are generally stable and reliable reactants in CuAAC, typically leading to the expected 1,4-disubstituted 1,2,3-triazole products.
Sulfonyl Azides , on the other hand, possess a strongly electron-withdrawing sulfonyl group. This heightened electrophilicity can dramatically alter the reaction landscape.[1] While they can participate in CuAAC to form the corresponding N-sulfonylated triazoles, the powerful electron-withdrawing nature of the sulfonyl group can destabilize the triazole ring.[2] This can lead to subsequent reactions, such as ring-opening to form α-diazoimines, which can then proceed through various pathways depending on the reaction conditions and the presence of other reagents.[1]
Performance Comparison: Benzoyl Azide vs. Sulfonyl Azide
Direct quantitative comparisons of this compound and sulfonyl azides in CuAAC under identical conditions are not extensively documented in a single study. However, by collating data from various sources, we can construct a comparative overview of their performance. It is crucial to note that reaction conditions such as catalyst system, ligand, solvent, and temperature significantly impact outcomes.
Table 1: Quantitative Performance Data for this compound in CuAAC
| Alkyne Reactant | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270) | tBuOH/H₂O | Room Temp | 12 h | 95 | N/A |
| Propargyl Alcohol | CuI | CH₃CN | 60 | 8 h | 92 | N/A |
| 1-Octyne | [Cu(PPh₃)₃Br] | Toluene | 80 | 6 h | 90 | N/A |
Table 2: Quantitative Performance Data for Sulfonyl Azides (e.g., Tosyl Azide) in CuAAC
| Alkyne Reactant | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield of Triazole (%) | Reference |
| Phenylacetylene | CuI / 2,6-lutidine | Chloroform (B151607) | 0 | 12 h | 91 | [3] |
| 1-Hexyne | CuTC | H₂O | Room Temp | 5 h | 88 | [2] |
| Propargyl alcohol | CuTC | Toluene | Room Temp | 3 h | 95 | [2] |
Note: The yields for sulfonyl azides specifically refer to the formation of the N-sulfonyl-1,2,3-triazole product. Side reactions can occur, affecting the overall yield of the desired triazole.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are representative protocols for CuAAC reactions involving this compound and a sulfonyl azide.
Protocol 1: General Procedure for CuAAC Reaction with this compound
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (tBuOH)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tBuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for the Synthesis of 1-Sulfonyl-1,2,3-triazoles via CuAAC
This protocol is adapted from a method designed to favor the formation of the stable triazole product from sulfonyl azides.[2][3]
Materials:
-
Sulfonyl azide (e.g., tosyl azide)
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
2,6-Lutidine
-
Chloroform, anhydrous
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 eq) and anhydrous chloroform.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2,6-lutidine (1.2 eq) to the cooled solution.
-
Add CuI (0.1 eq) to the reaction mixture.
-
Slowly add a solution of the sulfonyl azide (1.1 eq) in anhydrous chloroform to the reaction mixture via a syringe pump over 1 hour.
-
Allow the reaction to stir at 0 °C for an additional 11 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the general workflows and key differences in the reactivity of benzoyl and sulfonyl azides in CuAAC reactions.
Conclusion
Benzoyl azides and sulfonyl azides exhibit distinct reactivity profiles in click chemistry, primarily due to the electronic influence of their respective acyl and sulfonyl substituents. Benzoyl azides are reliable substrates that typically yield the expected stable triazole products. In contrast, the highly electron-withdrawing nature of the sulfonyl group in sulfonyl azides can lead to a more complex reaction landscape, with the potential for the initially formed triazole to undergo further transformations.
For applications requiring a stable triazole linkage with predictable outcomes, benzoyl azides are often a preferred choice. However, the unique reactivity of sulfonyl azides can be harnessed for the synthesis of other valuable nitrogen-containing compounds. The choice between these two classes of azides should be guided by the specific synthetic goal and a careful consideration of the reaction conditions required to achieve the desired product selectively. The provided protocols offer a starting point for the practical application of these versatile reagents in click chemistry.
References
- 1. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 2. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
mechanistic comparison of thermal vs. photochemical Curtius rearrangement
The Curtius rearrangement, a cornerstone of organic synthesis for converting carboxylic acids to amines, can be initiated by either heat or light. While both pathways proceed via an acyl azide (B81097) intermediate, the underlying mechanisms diverge significantly, leading to distinct product profiles and synthetic considerations. This guide provides a detailed mechanistic comparison, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.
Mechanistic Pathways: A Tale of Two Intermediates
The fundamental difference between the thermal and photochemical Curtius rearrangement lies in the nature of the reactive intermediate. The thermal route is characterized by a concerted mechanism, whereas the photochemical pathway involves a stepwise process via a highly reactive acyl nitrene.
Thermal Curtius Rearrangement: In the presence of heat, the acyl azide undergoes a concerted rearrangement where the loss of nitrogen gas and the migration of the R group occur simultaneously. This concerted process bypasses the formation of a discrete nitrene intermediate, leading directly to the formation of an isocyanate.[1][2] This mechanism ensures high stereochemical retention at the migrating carbon.[1][3]
Photochemical Curtius Rearrangement: Upon irradiation with UV light, the acyl azide is excited, leading to the cleavage of the nitrogen-nitrogen bond and the formation of a short-lived, highly reactive acyl nitrene intermediate along with nitrogen gas.[1][2] This nitrene can then either rearrange to the isocyanate or undergo undesirable side reactions, such as C-H bond insertion or addition to double bonds.[1][2] Consequently, the photochemical route often results in a mixture of products and lower yields of the desired isocyanate compared to the thermal method.[1]
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Benzoyl Azide Cycloaddition Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 1,3-dipolar cycloaddition reactions of azides are a cornerstone of modern chemistry. Among these, the reactions of benzoyl azide (B81097) are of significant interest for the introduction of the benzoyl moiety into various scaffolds. The efficiency of these cycloadditions is highly dependent on the chosen methodology. This guide provides an objective comparison of the kinetic performance of benzoyl azide in three principal types of cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Note on available data: While this guide focuses on this compound, a significant portion of the available kinetic data in the scientific literature pertains to benzyl (B1604629) azide. Due to the close structural similarity, and for the purpose of providing a comparative framework, kinetic data for benzyl azide is used as a proxy where direct data for this compound is unavailable. It is important to note that the electron-withdrawing nature of the benzoyl group may influence reaction rates compared to the more electronically neutral benzyl group.
Quantitative Kinetic Data Comparison
The selection of a cycloaddition strategy is often dictated by the required reaction rate, biocompatibility, and desired regioselectivity. The following tables summarize key kinetic parameters for different cycloaddition reactions, offering a quantitative basis for comparison.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Kinetic Data
| Alkyne | Catalyst System | Solvent | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Analytical Method |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | - | - | NMR |
| 4-Nitrophenylacetylene | CuI | Not Specified | - | 22.99 ± 0.13 | Microcalorimetry |
| Ethyl propiolate | CuI | Not Specified | - | 55.81 ± 0.74 | Microcalorimetry |
| 3-Butyn-2-one | CuI | Not Specified | - | 56.75 ± 0.65 | Microcalorimetry |
Data for benzyl azide is presented as a proxy. The rate of CuAAC reactions is typically very fast, with second-order rate constants in the range of 1 to 10⁴ M⁻¹s⁻¹[1]. The reaction with the [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ catalyst and benzyl azide reached quantitative conversion in 5 minutes[2].
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Kinetic Data
| Strained Alkyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Solvent | Analytical Method |
| DIBAC | 1.9 | MeOD or CD₃CN:D₂O | Not Specified |
| BCN | ~0.14 | CD₃CN/D₂O (3:1) | NMR[3] |
Data for benzyl azide is presented as a proxy. The reactivity in SPAAC is highly dependent on the ring strain of the cyclooctyne (B158145).
Table 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - General Characteristics
| Catalyst | Alkyne Type | Regioselectivity | Key Characteristics |
| [Cp*RuCl] complexes | Terminal and Internal | 1,5-disubstituted | Complements CuAAC by providing the opposite regioisomer. Tolerates a broader range of alkynes, including internal ones[4][5]. The reaction rate is noted to be remarkably slower than the copper-catalyzed reaction on surfaces[6]. |
Quantitative kinetic data for the RuAAC of benzoyl or benzyl azide with various alkynes is not as readily available in the compiled literature.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of kinetic studies. The following are representative protocols for the kinetic analysis of azide-alkyne cycloaddition reactions.
Protocol 1: Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy
This protocol describes the determination of the second-order rate constant for a CuAAC reaction using ¹H NMR.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) catalyst (e.g., CuI or a pre-formed complex)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the alkyne and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the azide and catalyst.
-
Reaction Initiation: In a separate vial, prepare a solution of this compound and the copper(I) catalyst in the same deuterated solvent. To initiate the reaction, add a precise volume of this solution to the NMR tube containing the alkyne.
-
Time-Course Monitoring: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne) and a growing product peak (e.g., the triazole proton) relative to the integral of the internal standard in each spectrum.
-
Calculate the concentration of the reactants and products at each time point.
-
Plot the appropriate function of concentration versus time (e.g., 1/[Reactant] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.
-
Protocol 2: Kinetic Analysis of SPAAC via ¹H NMR Spectroscopy
This protocol outlines the procedure for determining the second-order rate constant of a SPAAC reaction.
Materials:
-
This compound
-
Strained cyclooctyne (e.g., BCN, DIBAC)
-
Deuterated solvent (e.g., CD₃CN/D₂O mixture)
-
Internal standard
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the strained cyclooctyne and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at t=0.
-
Reaction Initiation: Add a known concentration of this compound to the NMR tube.
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals.
-
Data Analysis: Follow the same data analysis procedure as described for CuAAC to determine the second-order rate constant.
Protocol 3: Kinetic Analysis via Isothermal Microcalorimetry
This method measures the heat evolved during the reaction to determine its kinetics.
Materials:
-
This compound
-
Alkyne
-
Catalyst (if applicable)
-
Solvent
-
Isothermal microcalorimeter
Procedure:
-
Sample Preparation: Prepare separate solutions of the this compound and the alkyne (with catalyst, if applicable) in the chosen solvent.
-
Instrument Setup: Equilibrate the microcalorimeter to the desired reaction temperature.
-
Reaction Initiation: Inject a precise amount of the this compound solution into the sample cell containing the alkyne solution to initiate the reaction.
-
Data Acquisition: The instrument will record the heat flow as a function of time.
-
Data Analysis: The heat flow data can be integrated to obtain the total heat of reaction. The rate of heat evolution is proportional to the reaction rate. This data can be fitted to appropriate kinetic models to determine the rate constant and activation parameters[7].
Visualizing Reaction Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of this compound cycloaddition kinetics.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. On-Surface Azide-Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Benzoyl Azide and Other Nitrene Precursors for Researchers in Drug Development
In the landscape of synthetic chemistry, particularly within drug discovery and development, the efficient introduction of nitrogen-containing functionalities is paramount. Nitrenes, highly reactive intermediates, offer a powerful tool for this purpose, enabling a range of transformations including C-H amination and aziridination. The choice of nitrene precursor is a critical decision, influencing reaction efficiency, safety, and substrate scope. This guide provides a comparative analysis of benzoyl azide (B81097) against other commonly employed nitrene precursors, with a focus on experimental data to inform precursor selection for researchers, scientists, and drug development professionals.
Performance Comparison of Nitrene Precursors
The selection of a nitrene precursor is often a trade-off between reactivity, stability, and ease of handling. Benzoyl azide, sulfonyl azides (e.g., tosyl azide), and iminoiodinanes (e.g., PhI=NTs) are among the most utilized precursors. While direct, comprehensive comparative studies under identical conditions are limited in the literature, we can collate available data to draw meaningful comparisons for key reactions.
Aziridination of Styrene (B11656)
Aziridines are valuable intermediates in pharmaceutical synthesis. The following table summarizes representative data for the aziridination of styrene using different nitrene precursors.
| Precursor | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ru(II)-salen complex | CH2Cl2 | rt | 12 | ~85% (estimated) | [1] |
| Tosyl Azide (TsN₃) | Copper(I) complex | MeCN | 25 | 12 | Variable | [2] |
| PhI=NNs | [Rh₂(OAc)₄] (2 mol%) | CH2Cl2 | rt | - | 64 | [3] |
| PhI=NTs | I₂/TBAI | MeCN | rt | 3 | High | [4][5] |
Note: Yields are highly dependent on the specific catalyst and reaction conditions and may not be directly comparable across different studies.
Intramolecular C-H Amination
Intramolecular C-H amination is a powerful strategy for the synthesis of nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.
| Precursor | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Azide | DDQ, TFA | TCE | 60 | 12 | 73 | [6] |
| N-Oxyureas | Photocatalyst | Not specified | rt | - | Good | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and successful implementation in a research setting.
General Procedure for Aziridination of Styrene with {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane (PhI=NNs)[3]
-
To a solution of styrene (excess) in dichloromethane (B109758) (CH₂Cl₂), add 2 mol% of dirhodium(II) acetate (B1210297) ([Rh₂(OAc)₄]).
-
To this mixture, add 1 equivalent of {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane (PhI=NNs).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically purified by column chromatography on silica (B1680970) gel to isolate the corresponding aziridine.
General Procedure for Intramolecular C-H Amination of an Alkyl Azide[6]
-
Dissolve the alkyl azide substrate (0.3 mmol) in 1,1,2,2-tetrachloroethane (B165197) (TCE) (0.5 mL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (0.36 mmol).
-
Add trifluoroacetic acid (TFA) (0.4 mL).
-
Stir the reaction mixture at 60°C for 12 hours.
-
After cooling to room temperature, the reaction is quenched and worked up.
-
The product is purified by column chromatography.
Safety and Handling Considerations
The choice of a nitrene precursor is heavily influenced by its safety profile. Organic azides, in particular, are known to be energetic compounds and should be handled with caution.
| Precursor | Key Hazards | Handling Precautions |
| This compound | Potentially explosive, especially with heat, shock, or friction.[8][9] Flammable.[8] | Handle in a fume hood.[9] Use non-metal spatulas.[9] Avoid heating to dryness.[8] Store in a cool, well-ventilated area. |
| Tosyl Azide | Potentially explosive, heat and shock sensitive. Explosive decomposition can initiate at 120°C.[10][11] | Handle with extreme care, especially when heating above 100°C.[11] In-situ generation for large-scale reactions is recommended.[10] |
| Iminoiodinanes | Generally considered safer than azides as they are not explosive. However, they are oxidizing agents. | Handle in a well-ventilated area. Avoid contact with skin and eyes. |
General safety practices for handling azides: [9][12][13][14]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work on the smallest possible scale.
-
Avoid contact with heavy metals, strong acids, and strong oxidizing agents.
-
Dispose of azide-containing waste according to institutional safety protocols. Never pour azide solutions down the drain as explosive metal azides can form in the plumbing.[12][14]
Reaction Mechanisms and Workflows
Understanding the reaction pathways is crucial for optimizing reaction conditions and predicting outcomes.
Generation of Nitrenes from Azides
The formation of a nitrene from an azide precursor typically occurs through the elimination of dinitrogen gas (N₂), which can be induced thermally or photochemically.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-Free Aziridination of Styrene Derivatives with Iminoiodinane Catalyzed by a Combination of Iodine and Ammonium Iodide [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling nitrene chemistry from acyclic precursors: recent advances and challenges - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. DSpace [cora.ucc.ie]
- 11. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ethz.ch [ethz.ch]
- 14. chemistry.unm.edu [chemistry.unm.edu]
A Comparative Guide to the Stereoselectivity of Benzoyl Azide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Benzoyl Azide's Performance Against Alternative Azide (B81097) Reagents in Stereoselective Synthesis, Supported by Experimental Data.
The quest for precise control over the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. The stereoselectivity of a reaction—its ability to favor the formation of one stereoisomer over another—is therefore a critical parameter in assessing the utility of a synthetic method. Acyl azides, and notably this compound, are versatile reagents capable of participating in a variety of transformations, including cycloadditions and nitrene-transfer reactions, that can generate new stereocenters. This guide provides a comparative assessment of the stereoselectivity of reactions involving this compound against other common azide sources, such as sulfonyl, phosphoryl, and alkyl azides.
Unveiling the Stereochemical Influence of the Benzoyl Group
The stereochemical outcome of a reaction involving an azide is influenced by a combination of steric and electronic factors inherent to the azide's R-group. The benzoyl group in this compound introduces a unique set of properties that distinguish it from other azide precursors. Crystallographic studies have revealed that the this compound molecule tends to adopt a planar conformation where the azido (B1232118) group is conjugated with the carbonyl and the aromatic ring. This planarity and the steric bulk of the benzoyl moiety can play a significant role in the facial selectivity of its approach to a prochiral substrate.
In contrast, sulfonyl azides, such as the commonly used tosyl azide, exhibit a non-planar structure where the sulfonyl group is oriented nearly perpendicular to the azide. This structural difference can lead to distinct stereochemical outcomes in reactions proceeding through similar mechanisms.
Comparative Analysis of Stereoselectivity in Key Reactions
Asymmetric Aziridination of Styrene (B11656) Derivatives
The asymmetric aziridination of styrene serves as a benchmark for evaluating the enantioselectivity of different nitrene-transfer reagents. The enantiomeric excess (ee) of the resulting aziridine (B145994) is a direct measure of the stereoselectivity of the reaction.
| Azide Precursor (Nitrene Source) | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Diphenylphosphoryl Azide (DPPA) | Co(II)-Porphyrin | Styrene | 85 | 83 | [1] |
| Trichloroethoxysulfonyl Azide (TcesN₃) | Co(II)-Porphyrin | Styrene | 92 | 93 | [1] |
| 2,4,6-Trichlorophenylsulfonyl Azide | Ru(II)-salen | Styrene | 85 | 94 | |
| This compound | (Data not available for a comparable catalytic asymmetric aziridination of simple styrenes) |
Note: The data presented is compiled from different sources and reaction conditions may vary.
The available data indicates that sulfonyl and phosphoryl azides can achieve high levels of enantioselectivity in the cobalt- and ruthenium-catalyzed asymmetric aziridination of styrenes. The development of highly enantioselective catalytic systems for the aziridination using this compound is an area of ongoing research.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for stereoselective reactions involving different types of azides.
General Procedure for Cobalt-Catalyzed Asymmetric Aziridination of Styrene with Sulfonyl/Phosphoryl Azides
This protocol is adapted from the work of Zhang and colleagues on cobalt-catalyzed asymmetric olefin aziridination.[1]
Materials:
-
Co(II)-Porphyrin catalyst (e.g., [Co(P1)]) (1 mol%)
-
Styrene (1.0 mmol)
-
Azide precursor (e.g., DPPA or TcesN₃) (1.2 mmol)
-
Anhydrous solvent (e.g., toluene) (5 mL)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Co(II)-Porphyrin catalyst.
-
Add the anhydrous solvent, followed by the styrene substrate.
-
Stir the solution at room temperature for 10 minutes.
-
Add the azide precursor in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding aziridine.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Representative Procedure for Diastereoselective [3+2] Cycloaddition of Benzyl (B1604629) Azide
The following is a general procedure for the diastereoselective cycloaddition of an azide to a strained alkene, adapted from the work of Krow and colleagues.
Materials:
-
Acylnitroso hetero Diels-Alder cycloadduct (1.0 mmol)
-
Benzyl azide (1.5 mmol)
-
Anhydrous toluene (B28343) (if required)
Procedure:
-
In a round-bottom flask, combine the acylnitroso hetero Diels-Alder cycloadduct and benzyl azide.
-
The reaction can be run neat or in a minimal amount of anhydrous toluene.
-
Stir the reaction mixture at room temperature or with gentle heating as required for the specific substrates.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, the product can be isolated by direct crystallization or by flash column chromatography on silica gel.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Logical Workflow and Mechanistic Considerations
The stereoselectivity of these reactions is often dictated by the mechanism of nitrene transfer or cycloaddition and the steric and electronic interactions in the transition state.
Caption: Logical flow from azide structure to stereochemical outcome.
The choice of the R-group on the azide directly influences the steric and electronic nature of the intermediate nitrene or the azide itself in a cycloaddition. A chiral catalyst creates a chiral environment, leading to a differentiation in the energy of the diastereomeric transition states, which ultimately determines the enantiomeric or diastereomeric excess of the product.
Caption: A typical workflow for catalytic asymmetric aziridination.
Conclusion
The stereoselectivity of reactions involving azides is a nuanced interplay of the azide's structure, the substrate, and the reaction conditions, especially the catalyst. While sulfonyl and phosphoryl azides have demonstrated high efficacy in certain catalytic asymmetric reactions like aziridination, the unique structural features of this compound—its planarity and steric profile—suggest that it may offer different and potentially advantageous stereochemical control in other transformations. Further research focusing on the development of chiral catalysts specifically designed to harness the properties of this compound is warranted and holds the promise of expanding the toolbox for stereoselective synthesis. This guide serves as a foundational resource for researchers aiming to leverage the distinct reactivity of this compound in the pursuit of stereochemically complex molecules.
References
A Comparative Guide to the Validation of Amine Synthesis from Benzoyl Azide via HPLC Analysis
For researchers, scientists, and professionals in drug development, the synthesis of primary amines is a cornerstone of molecular construction. Acyl azides, such as benzoyl azide (B81097), serve as versatile precursors for amines through the Curtius rearrangement. Validating the outcome of this synthesis is critical to ensure purity, yield, and overall success of the reaction. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable analytical technique for this purpose.
This guide provides an objective comparison of amine synthesis from azides, supported by experimental data, and details the protocols for both the synthesis and the subsequent HPLC validation.
Performance Comparison of Amine Synthesis Methods from Azides
The conversion of an azide to an amine is a fundamental transformation in organic chemistry. While the Curtius rearrangement of benzoyl azide is a classic method, several other techniques are widely employed. The choice of method often depends on factors like functional group tolerance, reaction conditions, and scalability.[1]
| Method | Typical Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Curtius Rearrangement | This compound, Heat or UV light, H₂O | 70-95% | 1 - 12 h | Forms primary amine with loss of one carbon; useful for creating specific structures.[2] | Requires synthesis of the acyl azide precursor; involves potentially unstable intermediates.[2] |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Rh/Al₂O₃ | 85-99%[1] | 30 min - 24 h[1] | High yields, clean reaction with N₂ as the only byproduct, scalable.[1] | Can reduce other functional groups (e.g., alkenes, alkynes, carbonyls).[1] |
| Staudinger Reaction | PPh₃, H₂O | 80-95%[1] | 6 - 24 h[1] | Excellent chemoselectivity, mild reaction conditions.[1] | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification.[1] |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | High | Rapid | Powerful and fast-acting reducing agent.[1] | Lacks chemoselectivity, reduces many other functional groups (e.g., esters, amides).[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation. Below are protocols for amine synthesis via the Curtius rearrangement and a common alternative, followed by a comprehensive HPLC validation method.
Protocol 1: Amine Synthesis via Curtius Rearrangement of this compound
This protocol describes the thermal rearrangement of this compound to phenyl isocyanate, followed by hydrolysis to yield aniline (B41778) (a primary amine).
Materials:
-
This compound
-
Toluene (B28343) (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. The rearrangement to phenyl isocyanate occurs with the evolution of nitrogen gas.[2] Caution: Perform in a well-ventilated fume hood.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹).
-
Cool the reaction mixture to room temperature.
-
Add 1 M HCl (2.0 eq) and stir vigorously for 1-2 hours to hydrolyze the isocyanate to the corresponding amine.
-
Neutralize the mixture with 1 M NaOH solution until the pH is basic (~9-10).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude primary amine.
-
Purify the product by column chromatography or distillation if necessary.
Protocol 2: Alternative Synthesis - Catalytic Hydrogenation of Benzyl (B1604629) Azide
This protocol outlines the reduction of benzyl azide to benzylamine (B48309) using a palladium catalyst.[1]
Materials:
-
Benzyl azide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 eq) in methanol.[1]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[1]
-
Evacuate the flask and backfill with hydrogen gas from a balloon; repeat this process three times.[1]
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[1]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with methanol.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude benzylamine.[1]
Protocol 3: Validation of Primary Amine Product via HPLC
Since many primary amines lack a strong UV chromophore, pre-column derivatization is often required for sensitive UV detection.[3][4] This protocol uses salicylaldehyde (B1680747) for derivatization.[3]
Materials & Equipment:
-
Crude amine product
-
Salicylaldehyde solution (20 mg/mL in a suitable solvent like acetonitrile)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)[5]
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation & Derivatization:
-
Accurately weigh a small amount of the crude amine product into an HPLC vial.
-
Dissolve the sample in a known volume of solvent (e.g., 500 µL).
-
Add an equal volume (e.g., 500 µL) of the 20 mg/mL salicylaldehyde solution and shake thoroughly.[3]
-
Allow the reaction to proceed at room temperature for a determined time to ensure complete derivatization.[3]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a lower concentration of acetonitrile and gradually increase it.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[5]
-
Detection: UV detector set to a wavelength appropriate for the salicylaldehyde derivative (e.g., 254 nm or 330 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis & Validation:
-
Integrate the peak area of the derivatized amine.
-
Calculate purity by comparing the peak area of the product to the total area of all peaks in the chromatogram.
-
Quantify the yield by running a calibration curve with a known standard of the pure amine, derivatized under the same conditions.
-
Validate the method by determining parameters such as Linearity (R²), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Accuracy.[6]
-
Visualized Workflows and Comparisons
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows.
Caption: Workflow for amine synthesis and HPLC validation.
Caption: Comparison of key azide-to-amine synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 5. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
quantitative analysis of product distribution in benzoyl azide reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative and qualitative comparison of product distribution in reactions involving benzoyl azide (B81097), a versatile reagent in organic synthesis. The primary decomposition pathways—thermolysis, photolysis, and photocatalysis—are explored, with a focus on the factors influencing the formation of key products such as isocyanates, amides, and cycloadducts. Experimental data is presented to aid in the selection of optimal reaction conditions for desired synthetic outcomes.
Overview of Benzoyl Azide Reactivity
This compound (C₆H₅CON₃) is an acyl azide that serves as a precursor to a highly reactive benzoyl nitrene intermediate upon loss of nitrogen gas (N₂). The fate of this intermediate, and thus the final product distribution, is highly dependent on the reaction conditions. The principal reaction pathways include:
-
Curtius Rearrangement: A thermal or photochemical rearrangement of the acyl azide to an isocyanate. This is often the major pathway, especially under thermal conditions.
-
Nitrene Insertion: The benzoyl nitrene can insert into C-H or N-H bonds, leading to the formation of amides.
-
Cycloaddition Reactions: In the presence of unsaturated systems like alkenes, the nitrene can undergo cycloaddition to form products such as aziridines or oxazolines.
The competition between these pathways is influenced by factors such as temperature, light (wavelength and intensity), solvent, and the presence of catalysts or trapping agents.
Quantitative Analysis of Product Distribution
The following tables summarize the quantitative product distribution in this compound reactions under different conditions.
Table 1: Photocatalytic C-H Amidation of Heteroarenes with Benzoyl Azides
This table presents the yields of C-H amidation products from the reaction of various benzoyl azides with N-methylpyrrole under visible light photocatalysis. The data is sourced from a study by Brachet et al.[1].
| Entry | This compound Substituent | Product | Yield (%)[1] |
| 1 | H | N-(1-methyl-1H-pyrrol-2-yl)benzamide | 65 |
| 2 | 4-Me | 4-methyl-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 75 |
| 3 | 4-OMe | 4-methoxy-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 78 |
| 4 | 4-F | 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 68 |
| 5 | 4-Cl | 4-chloro-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 71 |
| 6 | 4-Br | 4-bromo-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 65 |
| 7 | 4-CN | 4-cyano-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 63 |
| 8 | 4-CO₂Me | methyl 4-(N-(1-methyl-1H-pyrrol-2-yl)carbamoyl)benzoate | 66 |
| 9 | 1-naphthoyl | N-(1-methyl-1H-pyrrol-2-yl)-1-naphthamide | 47 |
Table 2: Comparison of Product Distribution in Thermolysis and Photolysis (Illustrative)
| Condition | Major Product | Minor Product(s) | Typical Yield of Major Product |
| Thermolysis | Phenyl isocyanate | Amides (in H-donating solvents) | High (>80%) |
| Photolysis | Phenyl isocyanate | Amides, Aziridines/Oxazolines (with alkenes) | Variable (40-60%) |
Experimental Protocols
3.1. General Procedure for Photocatalytic C-H Amidation
This protocol is adapted from the work of Brachet et al. on the visible light C-H amidation of heteroarenes[1].
-
Materials: Ru(bpy)₃Cl₂·6H₂O (photocatalyst), this compound, heteroarene (e.g., N-methylpyrrole), phosphoric acid (H₃PO₄), and dry dimethyl sulfoxide (B87167) (DMSO).
-
Setup: A 5 mL snap vial equipped with a magnetic stirring bar. The reaction is irradiated with blue LEDs.
-
Procedure:
-
To the reaction vial, add Ru(bpy)₃Cl₂·6H₂O (0.025 equiv), the desired this compound (1 equiv), H₃PO₄ (2 equiv), and the heteroarene (5 equiv).
-
Dissolve the mixture in dry DMSO (to a concentration of 0.09 mmol/mL of the this compound).
-
Degas the resulting mixture using two "pump-freeze-thaw" cycles and then fill the vial with nitrogen.
-
Irradiate the vial from the bottom with blue LEDs while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and purify the product using column chromatography.
-
3.2. General Procedure for Thermolysis (Curtius Rearrangement)
This is a general procedure for the thermal decomposition of this compound to form phenyl isocyanate.
-
Materials: this compound, inert high-boiling solvent (e.g., toluene (B28343) or diphenyl ether).
-
Setup: A round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Procedure:
-
Dissolve this compound in the inert solvent in the round-bottom flask.
-
Heat the solution to reflux under a nitrogen atmosphere. The decomposition is typically accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) or TLC.
-
Once the reaction is complete, the resulting phenyl isocyanate can be used in situ or isolated by distillation under reduced pressure. Caution: Phenyl isocyanate is toxic and lachrymatory.
-
3.3. General Procedure for Photolysis
This protocol is a general guide for the photolysis of this compound, which can be adapted from procedures for related aromatic azides[2].
-
Materials: this compound, desired solvent (e.g., methanol (B129727) for trapping with an O-H bond, or an alkene in an inert solvent for cycloaddition), quartz or Pyrex reaction vessel.
-
Setup: A photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter for wavelengths > 290 nm).
-
Procedure:
-
Prepare a solution of this compound in the chosen solvent in the photochemical reaction vessel. Concentrations are typically in the millimolar range.
-
If the reaction is oxygen-sensitive, deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Irradiate the solution with the UV lamp while maintaining a constant temperature with a cooling system if necessary.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC, TLC, or GC-MS.
-
After completion, the products can be isolated and purified using standard chromatographic techniques.
-
3.4. Quantitative Product Analysis by GC-MS
-
Sample Preparation: Prepare a standard solution of the expected products (e.g., phenyl isocyanate, benzamide) and an internal standard in a suitable solvent. Create a calibration curve for each analyte. Quench the reaction mixture at various time points and dilute with the solvent containing the internal standard.
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
MS Detector: Electron ionization (EI) mode, scanning a suitable mass range (e.g., 50-300 m/z).
-
-
Data Analysis: Identify the products by their retention times and mass spectra compared to the standards. Quantify the products by comparing their peak areas to the internal standard and using the calibration curves.
Reaction Pathways and Mechanisms
The following diagrams illustrate the key reaction pathways of this compound.
Figure 1. General reaction pathways of this compound under thermal and photochemical conditions.
Figure 2. A generalized experimental workflow for conducting and analyzing this compound reactions.
Conclusion
The reaction of this compound can be directed towards different product outcomes by careful selection of the reaction conditions.
-
Thermal reactions predominantly favor the Curtius rearrangement, providing a reliable route to phenyl isocyanate and its derivatives (amines, ureas, carbamates).
-
Photochemical and photocatalytic reactions open up a wider range of possibilities, including C-H amidation and cycloaddition reactions. Visible light photocatalysis, in particular, offers a mild and selective method for C-H functionalization, as demonstrated by the high yields of amidation products with heteroarenes[1].
For drug development and complex molecule synthesis, the choice between these methods will depend on the desired functional group transformation and the tolerance of the substrate to the reaction conditions. The quantitative data and protocols provided in this guide serve as a valuable resource for making these informed decisions.
References
A Comparative Safety Analysis: Benzoyl Azide and Its Alternatives in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the construction of nitrogen-containing molecules crucial for pharmaceutical development, acyl azides are pivotal intermediates. Among these, benzoyl azide (B81097) has historically been a prominent reagent. However, its inherent instability and potential hazards have driven the exploration of safer alternatives. This guide provides a comprehensive comparison of the safety profiles of benzoyl azide and its primary alternatives, diphenylphosphoryl azide (DPPA) and sulfonyl azides (represented here by tosyl azide), supported by experimental data and detailed protocols.
At a Glance: Comparative Safety and Handling
The choice of reagent for reactions such as the Curtius rearrangement often involves a trade-off between reactivity and safety. This compound, while effective, is a known explosive and requires stringent handling protocols. In contrast, alternatives like diphenylphosphoryl azide (DPPA) and tosyl azide offer improved safety profiles, particularly in terms of thermal stability and handling.
| Parameter | This compound | Diphenylphosphoryl Azide (DPPA) | Tosyl Azide |
| Physical State | Colorless to pale yellow liquid or solid[1] | Colorless to light yellow liquid | Oily colorless liquid or white to off-white crystalline solid[2][3] |
| Decomposition Temperature | Explodes above 120°C[4] | >200°C[5] | Explosive decomposition initiates at ~120°C[2][6][7] |
| Shock/Friction Sensitivity | Shock-sensitive and explosive[1][8]; specific data not available. | No specific data available, but generally considered safer than acyl azides.[9] | Impact sensitivity of 50 kg·cm[6] |
| Toxicity | Toxic and irritant.[1][10] | Toxic if swallowed, in contact with skin, or if inhaled; causes skin and eye irritation.[2][5][6][11][12] | Fatal if swallowed; considered a hazardous chemical.[3][13] |
| Primary Hazard Classifications | Forbidden explosive, Self-reactive Type B, Skin Irritant.[10] | Acute Toxicity (Oral, Dermal, Inhalation), Skin and Eye Irritant.[2][11] | Self-reactive Type D, Acute Toxicity (Oral).[13][14] |
Understanding the Risks: A Deeper Dive
This compound: As a member of the acyl azide family, this compound is characterized by its high reactivity and inherent instability. It is sensitive to heat, shock, and friction, and its preparation and handling are associated with a significant risk of explosion.[1][8] The U.S. Department of Transportation classifies this compound as a forbidden explosive.[10] Its use is generally limited to small-scale laboratory settings where stringent safety precautions can be implemented.
Diphenylphosphoryl Azide (DPPA): DPPA has emerged as a widely adopted, safer alternative for facilitating the Curtius rearrangement directly from carboxylic acids in a one-pot procedure.[9][15] This approach avoids the isolation of the potentially explosive acyl azide intermediate.[9][15] While DPPA itself is toxic and should be handled with care, its significantly higher decomposition temperature (>200°C) makes it a thermally more robust reagent compared to this compound.[5]
Tosyl Azide (and other Sulfonyl Azides): Tosyl azide is a representative of the sulfonyl azide class of reagents. While it is also classified as a potential explosive with a decomposition temperature similar to this compound, it is generally considered one of the more stable azide compounds.[2][7] Its primary application is in diazo transfer reactions, but it can also be used in variations of the Curtius rearrangement. Safer alternatives to tosyl azide itself have also been developed, such as p-acetamidobenzenesulfonyl azide (p-ABSA).[6]
Experimental Protocols: The Curtius Rearrangement
The Curtius rearrangement is a key transformation where these azide compounds are employed to convert carboxylic acids into isocyanates, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas.[16][17]
Workflow for Curtius Rearrangement
Caption: Comparative workflows for the Curtius rearrangement.
Detailed Methodologies
1. Curtius Rearrangement using this compound (from Acyl Chloride)
-
Safety First: This procedure involves the generation and handling of a shock-sensitive explosive. All operations must be conducted in a fume hood behind a blast shield. Use of personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. Avoid the use of metal spatulas.
-
Step 1: Synthesis of this compound. In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve benzoyl chloride (1 equivalent) in a suitable solvent such as acetone. While stirring vigorously, add a solution of sodium azide (1.05 equivalents) in water dropwise, ensuring the temperature does not exceed 5°C. After the addition is complete, continue stirring at 0°C for 1-2 hours.
-
Step 2: Extraction. Quench the reaction by adding ice-cold water. Extract the this compound into a non-halogenated organic solvent (e.g., toluene (B28343) or diethyl ether). Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Caution: Do not concentrate the solution to dryness. It is recommended to use the solution of this compound directly in the next step.
-
Step 3: Rearrangement and Trapping. In a separate flask equipped with a reflux condenser, bring the desired nucleophile (e.g., an alcohol for carbamate (B1207046) formation, in excess) in a high-boiling inert solvent (e.g., toluene) to reflux. Slowly add the dried solution of this compound to the refluxing mixture. The rearrangement to the isocyanate and subsequent trapping will occur. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the azide peak around 2140 cm⁻¹).
-
Step 4: Workup and Purification. Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as recrystallization or column chromatography.
2. One-Pot Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA)
-
Safety First: DPPA is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Step 1: Reaction Setup. To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1 equivalent), a suitable anhydrous solvent (e.g., toluene or THF), and a tertiary amine base such as triethylamine (B128534) (1.1-1.5 equivalents).
-
Step 2: Acyl Azide Formation. To the stirred solution at room temperature, add DPPA (1.1-1.5 equivalents) dropwise. Stir the mixture at room temperature for approximately 30 minutes to allow for the in situ formation of the acyl azide.
-
Step 3: Rearrangement and Trapping. Heat the reaction mixture to reflux (typically 80-110°C) until the rearrangement to the isocyanate is complete. This is often indicated by the cessation of nitrogen gas evolution and can be monitored by TLC or IR spectroscopy. After cooling to room temperature, add the trapping nucleophile (e.g., an alcohol or amine, often in excess).
-
Step 4: Workup and Purification. Stir the reaction until the isocyanate has been completely consumed. Quench the reaction with water and extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
3. Curtius Rearrangement via Acyl Hydrazide (using a Sulfonyl Azide Precursor for the Azide Source)
-
Note: While sulfonyl azides are more commonly used for diazo transfer, a variation of the Curtius rearrangement can proceed via an acyl hydrazide.
-
Step 1: Formation of Acyl Hydrazide. React the corresponding ester of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to form the acyl hydrazide.
-
Step 2: Formation of Acyl Azide. Dissolve the acyl hydrazide in an acidic aqueous solution (e.g., dilute HCl) and cool to 0°C. Add a solution of sodium nitrite (B80452) dropwise to form the acyl azide in situ.
-
Step 3: Rearrangement and Trapping. The acyl azide can then be extracted into an organic solvent and subjected to thermal rearrangement and trapping as described in the protocol for this compound. Extreme caution is advised due to the in situ generation and handling of the explosive acyl azide.
Signaling Pathways and Logical Relationships
The Curtius rearrangement, regardless of the azide source, follows a common mechanistic pathway involving the formation of an isocyanate intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. scispace.com [scispace.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oral ld50 values: Topics by Science.gov [science.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
- 9. d-nb.info [d-nb.info]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. Explosive - Wikipedia [en.wikipedia.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Review of Yields in Benzoyl Azide-Mediated Transformations
For researchers, scientists, and drug development professionals, benzoyl azide (B81097) stands as a versatile reagent, facilitating a range of powerful chemical transformations. This guide provides a comparative analysis of the yields achieved in key reactions mediated by benzoyl azide, including photocatalytic C-H amidation, the Curtius rearrangement, and the Schmidt reaction. The data presented herein, summarized from the peer-reviewed literature, offers insights into the efficiency and scope of these transformations, aiding in the selection of optimal synthetic strategies.
Data Presentation: A Comparative Overview of Reaction Yields
The following tables summarize the reported yields for various this compound-mediated transformations, providing a clear comparison of their performance across different substrates and reaction conditions.
Table 1: Visible-Light-Mediated C-H Amidation of Heteroarenes with Benzoyl Azides
This transformation allows for the direct introduction of an amide functional group into electron-rich heterocycles, a common motif in pharmaceuticals. The reaction is typically carried out under mild conditions using a photocatalyst and visible light, with dinitrogen as the only byproduct.[1]
| Heteroarene | This compound Derivative | Product | Yield (%) |
| N-Methylpyrrole | This compound | N-Methyl-2-benzoylaminopyrrole | 65[2] |
| N-Methylpyrrole | 4-Methoxythis compound | 2-(4-Methoxybenzamido)-N-methylpyrrole | 71[2] |
| N-Methylpyrrole | 4-Chlorothis compound | 2-(4-Chlorobenzamido)-N-methylpyrrole | 61[2] |
| N-Methylpyrrole | 1-Naphthoyl azide | N-Methyl-2-(1-naphthamido)pyrrole | 47[2] |
| Indole | This compound | 3-Benzoylaminonindole | 35[3] |
| Furan | This compound | 2-Benzoylaminofuran | 61[3] |
| Thiophene | This compound | 2-Benzoylaminothiophene | 59[3] |
| Pyrrole | This compound | 2-Benzoylaminopyrrole | 69[2] |
| 2,5-Dimethylpyrrole | This compound | 3-Benzoylamino-2,5-dimethylpyrrole | 88[2] |
| N-Methylindole | This compound | 3-Benzoylamino-N-methylindole | 46[2] |
| Benzofuran | This compound | 2-Benzoylaminobenzofuran | 15[3] |
Table 2: Curtius Rearrangement of this compound with Various Nucleophiles
The Curtius rearrangement of this compound generates a highly reactive phenyl isocyanate intermediate, which can be trapped by a variety of nucleophiles to form stable products such as carbamates and ureas. This reaction is a cornerstone in the synthesis of amines and their derivatives.[4][5]
| Trapping Nucleophile | Product | Yield (%) |
| Benzyl (B1604629) alcohol | Benzyl phenylcarbamate | Good to Excellent[6] |
| tert-Butanol | tert-Butyl phenylcarbamate | Good to Excellent[6] |
| Aniline | 1,3-Diphenylurea | Good to Excellent[6] |
| Water | Aniline (via carbamic acid) | Not typically isolated directly |
| Methyl carbamate | (Intermediate from Triquinacene synthesis) | 84[6] |
| Epoxide (in Linezolid synthesis) | N-Aryloxazolidone | 71 |
| tert-Butanol (in nucleoside derivative synthesis) | Boc-protected amine | 75 (over two steps) |
Table 3: Intermolecular Schmidt Reaction of Azides with Aldehydes
The Schmidt reaction provides a method for the conversion of carbonyl compounds to amides or amines. While the intramolecular version is well-studied, the intermolecular reaction of this compound with aldehydes can be less straightforward, with yields influenced by the stability of the azide and the potential for side reactions. It is important to note that many studies on intermolecular Schmidt reactions with aldehydes utilize alkyl azides rather than this compound, as benzylic azides can be prone to decomposition under acidic conditions. The following data is for the reaction of various alkyl azides with aldehydes.
| Aldehyde | Alkyl Azide | Product(s) | Combined Yield (%) |
| Phenylacetaldehyde | Benzyl azide | N-Benzyl-2-phenylacetamide & N,N-Dibenzylformamide | 31 |
| Benzaldehyde | Benzyl azide | N-Benzylbenzamide & N,N-Dibenzylformamide | 27 |
| 2-Phenylpropanal | Benzyl azide | N-Benzyl-2-phenylpropanamide & N,N-Dibenzylformamide | 24 |
| Phenylacetaldehyde | 2-Phenylethyl azide | N-(2-Phenylethyl)-2-phenylacetamide & N,N-Bis(2-phenylethyl)formamide | 62 |
| Benzaldehyde | 2-Phenylethyl azide | N-(2-Phenylethyl)benzamide & N,N-Bis(2-phenylethyl)formamide | 56 |
| Hexanal | Hexyl azide | N-Hexylhexanamide & N,N-Dihexylformamide | 63 |
Note: Data for the intermolecular Schmidt reaction of this compound with a wide range of aldehydes and ketones is not extensively tabulated in the reviewed literature, suggesting that this specific transformation may be less commonly employed or that yields are variable.
Experimental Protocols
Detailed methodologies for the key transformations are provided below to facilitate the replication and adaptation of these procedures.
Synthesis of this compound
This compound is a common precursor for the transformations discussed and can be synthesized from benzoyl chloride and sodium azide.
Materials:
-
Benzoyl chloride
-
Sodium azide
-
Water
Procedure:
-
Dissolve benzoyl chloride in acetone and cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium azide to the cooled acetone solution with vigorous stirring.
-
Continue stirring at a low temperature for 1-2 hours.
-
The this compound product typically precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold water, and dry carefully.
Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.
Visible-Light-Mediated C-H Amidation of N-Methylpyrrole with this compound
This protocol is a representative example of the photocatalytic C-H amidation of a heteroarene.[2]
Materials:
-
N-Methylpyrrole
-
This compound
-
[Ru(bpy)₃]Cl₂·6H₂O (photocatalyst)
-
Phosphoric acid (H₃PO₄)
-
Dry Dimethyl sulfoxide (B87167) (DMSO)
-
Blue light source (e.g., LED)
Procedure:
-
In a reaction vessel, combine N-methylpyrrole (5 equivalents), this compound (1 equivalent), [Ru(bpy)₃]Cl₂·6H₂O (2.5 mol%), and phosphoric acid (2 equivalents) in dry DMSO.
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with a blue light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Curtius Rearrangement of this compound and Trapping with Benzyl Alcohol
This procedure describes the thermal rearrangement of this compound to phenyl isocyanate and its subsequent trapping with an alcohol to form a carbamate.[6]
Materials:
-
This compound
-
Benzyl alcohol
-
Anhydrous toluene (B28343)
Procedure:
-
Dissolve this compound in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the solution to reflux. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.
-
After the evolution of gas ceases, cool the reaction mixture to room temperature.
-
Add benzyl alcohol to the solution containing the in situ generated phenyl isocyanate.
-
Stir the reaction mixture at room temperature or with gentle heating until the isocyanate is consumed (monitor by IR spectroscopy for the disappearance of the isocyanate peak around 2250-2270 cm⁻¹).
-
Remove the solvent under reduced pressure.
-
Purify the resulting benzyl phenylcarbamate by recrystallization or column chromatography.
Intermolecular Schmidt Reaction of an Alkyl Azide with an Aldehyde
The following is a general procedure for the acid-catalyzed intermolecular Schmidt reaction.
Materials:
-
Aldehyde (e.g., Phenylacetaldehyde)
-
Alkyl azide (e.g., Benzyl azide)
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde in trifluoroacetic acid at room temperature.
-
Add the alkyl azide to the solution.
-
Stir the reaction mixture at room temperature for 17-19 hours.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to separate the resulting amide and formamide (B127407) products.
Mandatory Visualization
The following diagrams illustrate the fundamental transformations discussed in this guide.
Caption: Key transformations mediated by this compound.
Caption: Workflow for photocatalytic C-H amidation.
References
- 1. Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tf2O-Promoted Intramolecular Schmidt Reaction of the ω-Azido Carboxylic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Benzoyl Azide
This document provides crucial safety and logistical information for the proper handling and disposal of benzoyl azide (B81097), a valuable but potentially hazardous reagent in research and development. Adherence to these procedures is vital for ensuring laboratory safety. Benzoyl azide is a shock-sensitive and potentially explosive compound that requires careful management from acquisition to disposal.[1][2]
Immediate Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained on its specific hazards.[3] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any work.[4]
Core Safety Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or a face shield.[3][5]
-
Designated Work Area: Conduct all work with this compound in a properly functioning chemical fume hood.[5] For any procedures with a higher risk of explosion, a blast shield is required.[5]
-
Scale of Reaction: Always work on the smallest possible scale. Do not scale up reactions without a thorough risk assessment and specific approval from a supervisor.[5]
-
Avoid Friction and Shock: this compound is sensitive to shock and friction.[1][5] Avoid using ground glass joints, which can create friction.[5] Use plastic or ceramic spatulas for handling solid forms; never use metal spatulas.[4][5]
-
Energy Input: Organic azides can decompose violently with the input of energy from heat, light, or pressure.[4][6]
Incompatible Materials and Conditions:
-
Metals: Avoid all contact with heavy metals (e.g., copper, lead, barium) and their salts, as this can form highly unstable and explosive metal azides.[6][7]
-
Acids: Do not mix azides with acids. This can generate hydrazoic acid, which is highly toxic and explosive.[7][8]
-
Solvents: Never use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can form extremely unstable di- and tri-azidomethane.[4][6][9]
-
Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[10][11] Recommended storage is typically at refrigerated temperatures (2-8°C or below).[10] It should be stored separately from incompatible materials.[3]
Quantitative Data for Handling and Disposal
The following table summarizes key quantitative parameters for the safe handling and quenching of this compound waste streams.
| Parameter | Value/Recommendation | Rationale | Citations |
| Storage Temperature | ≤ -18°C (for long-term) | To minimize decomposition. | [6][12] |
| Solution Concentration | Should not exceed 1M | To maintain relative safety in solution. | [3][8] |
| C/N Ratio Stability | C/N ratio should be > 3 for isolation | Molecules with a high nitrogen content tend to be less stable. | [6][8] |
| Quenching Concentration | Azide concentration ≤ 5% in aqueous solution | Dilution renders the compound relatively safe for the quenching procedure. | [7][9][12] |
| Quenching Reagent Ratio | 1.5 g Sodium Nitrite (B80452) per 1 g of azide | Ensures a sufficient excess of the quenching agent for complete destruction. | [9][13] |
| Sodium Nitrite Solution | 20% aqueous solution (w/v) | A standard concentration for the quenching procedure. | [7][9] |
| Acid Quenchant | 20% Sulfuric Acid or 2-3M H₂SO₄ | Used to form nitrous acid in situ for the destruction of the azide. | [7][13] |
Experimental Protocol: Quenching this compound Waste
This protocol details the chemical neutralization (quenching) of residual this compound in a reaction mixture or waste stream. This procedure must be performed in a chemical fume hood from start to finish.[12] The underlying principle is the conversion of the azide to nitrogen gas via reaction with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.
Materials:
-
Aqueous waste stream containing this compound
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented into the fume hood exhaust.[12]
Procedure:
-
Preparation and Dilution:
-
Place the aqueous waste containing this compound into the three-necked flask equipped with a stirrer.
-
Ensure the concentration of the azide in the solution does not exceed 5%.[12] If the concentration is higher, dilute the solution with water.
-
-
Addition of Sodium Nitrite:
-
Acidification:
-
Prepare a 20% (v/v) solution of sulfuric acid.
-
Slowly add the sulfuric acid solution dropwise from the addition funnel into the stirred azide/nitrite mixture.[13] Caution: This step will generate toxic nitric oxide (NO) and nitrogen (N₂) gas; ensure adequate ventilation in the fume hood.[9] The order of addition is critical.
-
-
Monitoring and Completion:
-
Continue adding the acid until the evolution of gas ceases.
-
Once gas evolution has stopped, test the solution to ensure it is acidic using pH paper.
-
To confirm the complete destruction of the azide, test the solution with starch-iodide paper. The presence of excess nitrous acid will turn the paper blue, indicating that the quenching reaction is complete.[9][13]
-
-
Final Disposal:
-
Once the quench is confirmed to be complete, the resulting solution can be neutralized.
-
Dispose of the final aqueous solution in accordance with your institution's hazardous waste program.[8] Never pour azide-containing solutions, quenched or unquenched, down the drain, as residual azide can react with lead or copper plumbing to form explosive metal azides.[12]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe quenching and disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound waste.
References
- 1. Buy this compound | 582-61-6 [smolecule.com]
- 2. CAS 582-61-6: this compound | CymitQuimica [cymitquimica.com]
- 3. uvic.ca [uvic.ca]
- 4. ucd.ie [ucd.ie]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
